molecular formula C6H2BrClF2O2S B1268382 4-Bromo-2,5-difluorobenzenesulfonyl chloride CAS No. 207974-14-9

4-Bromo-2,5-difluorobenzenesulfonyl chloride

Cat. No.: B1268382
CAS No.: 207974-14-9
M. Wt: 291.5 g/mol
InChI Key: SBMKFWMFNIEPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-difluorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H2BrClF2O2S and its molecular weight is 291.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2,5-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMKFWMFNIEPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341632
Record name 4-Bromo-2,5-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207974-14-9
Record name 4-Bromo-2,5-difluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207974-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,5-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-difluorobenzenesulfonyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 4-Bromo-2,5-difluorobenzenesulfonyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating physicochemical and biological properties. 4-Bromo-2,5-difluorobenzenesulfonyl chloride is a key trifunctional reagent that offers medicinal chemists a versatile platform for generating novel compounds. The presence of two electron-withdrawing fluorine atoms and a bromine atom on the phenyl ring, combined with the highly reactive sulfonyl chloride moiety, provides a unique combination of chemical handles for structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the physical properties, synthesis, reactivity, and safe handling of this important building block, tailored for researchers and professionals in chemical and pharmaceutical development.

Core Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder which may darken upon storage.[1][2] Its key physical and chemical identifiers are summarized below.

PropertyValueSource(s)
CAS Number 207974-14-9[3][4]
Molecular Formula C₆H₂BrClF₂O₂S[2][3]
Molecular Weight 291.50 g/mol [3]
Appearance White to yellow/orange crystalline powder or crystals[1][2]
Melting Point 38-42 °C (literature)[1][2][3]
Boiling Point 76 °C at 0.01 mmHg[1][2]
Density (Predicted) 1.934 ± 0.06 g/cm³[1]
Flash Point >110 °C (>230 °F) - closed cup[3]
Solubility While specific data is limited, analogous compounds like 4-bromobenzenesulfonyl chloride are soluble in common organic solvents (e.g., dichloromethane, chloroform) and insoluble in water.[5] It is expected to react with protic solvents like alcohols and water.

Spectroscopic Profile (Predicted)

While experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. The analysis of fluorinated compounds by NMR is a particularly powerful tool for structure elucidation.[6][7]

  • ¹H NMR: The spectrum would show two signals in the aromatic region (approx. 7.5-8.0 ppm). Each signal would correspond to one of the two aromatic protons. Due to coupling with each other and with the adjacent fluorine atoms, these signals would appear as complex multiplets (e.g., doublet of doublets or doublet of triplets).

  • ¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine would show large one-bond coupling constants (¹JCF), and other carbons would exhibit smaller two- or three-bond couplings (²JCF, ³JCF), which are invaluable for unambiguous signal assignment.[8] The carbon attached to the bromine would be shifted upfield compared to the others, while the carbon attached to the sulfonyl group would be shifted downfield.

  • ¹⁹F NMR: Two distinct signals would be observed, one for each of the non-equivalent fluorine atoms. These signals would likely appear as multiplets due to coupling with the adjacent aromatic protons. ¹⁹F NMR is extremely sensitive to the electronic environment, making it an excellent probe for confirming substitution patterns.[6]

  • Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion [M, M+2, M+4, M+6] that is highly diagnostic.

Synthesis and Purification

The synthesis of aryl sulfonyl chlorides can be challenging, often requiring harsh conditions that limit functional group tolerance.[9] A common and effective method for preparing substituted benzenesulfonyl chlorides involves the diazotization of the corresponding aniline, followed by a copper-catalyzed reaction with sulfur dioxide.[10] This approach avoids the regioselectivity issues associated with direct electrophilic aromatic substitution on the fluorinated ring.

Proposed Synthetic Workflow

The synthesis begins with commercially available 4-bromo-2,5-difluoroaniline. The amine is converted to a stable diazonium salt, which is then reacted to install the sulfonyl chloride group.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Purification A 4-Bromo-2,5-difluoroaniline B 4-Bromo-2,5-difluorobenzene diazonium salt A->B  1. NaNO₂, aq. HCl  2. 0-5 °C C 4-Bromo-2,5-difluorobenzenesulfonyl chloride (Target Compound) B->C  SO₂, Acetic Acid  CuCl₂ (cat.) D Crude Product C->D Work-up (Extraction) E Pure Product (>97%) D->E Vacuum Distillation (e.g., 76°C @ 0.01 mmHg)

Caption: Proposed synthesis of this compound.

Methodology Rationale
  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). This temperature control is critical because diazonium salts can be unstable and decompose at higher temperatures, reducing yield and purity.[10]

  • Sulfonylation: The resulting diazonium salt solution is added to a solution of sulfur dioxide in a solvent like acetic acid, with a copper(II) chloride catalyst. This reaction, a variation of the Sandmeyer reaction, displaces the diazonium group (N₂) with a sulfonyl chloride (-SO₂Cl) group.

  • Work-up and Purification: The reaction mixture is typically quenched with water and extracted with a water-immiscible organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and concentrated. Given the compound's boiling point of 76 °C at 0.01 mmHg, final purification is effectively achieved by vacuum distillation to remove non-volatile impurities.[1]

Chemical Reactivity and Core Applications

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.

Mechanism: Sulfonamide Formation

The most common application is the reaction with primary or secondary amines to form stable sulfonamides. This reaction is fundamental in medicinal chemistry.[9][11] The reaction proceeds via a nucleophilic substitution mechanism, typically in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct.[12][13]

G RNH2 R-NH₂ (Amine) Int Int RNH2->Int Nucleophilic Attack ArSO2Cl Ar-SO₂Cl (Sulfonyl Chloride) Base Base (e.g., Pyridine) HCl_Base Base-H⁺ Cl⁻ Base->HCl_Base HCl Quench Sulfonamide Ar-SO₂-NHR (Sulfonamide) Int->Sulfonamide Loss of Cl⁻

Caption: General mechanism for the formation of sulfonamides.

General Protocol for Sulfonamide Synthesis
  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF).

  • Addition: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.05 equivalents) in the same solvent dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or dilute aqueous acid (e.g., 1M HCl). Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude sulfonamide can then be purified by recrystallization or silica gel column chromatography.

Application in Drug Discovery: Kinase Inhibitors

The sulfonamide functional group is a key structural motif in a multitude of approved drugs. Substituted benzenesulfonamides, derived from reagents like this compound, are particularly prevalent in the development of protein kinase inhibitors.[14][15] Kinases are crucial targets in oncology, and the sulfonamide group often acts as a hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding site. The specific substitution pattern (Br, F, F) on the phenyl ring allows for fine-tuning of properties such as potency, selectivity, and metabolic stability.[14][16]

Safe Handling and Storage

Due to its corrosive nature, this compound must be handled with appropriate engineering controls and personal protective equipment (PPE).

  • Hazard Classification: The compound is classified as corrosive.[3] It causes severe skin burns and serious eye damage (GHS Hazard H314).[3] It is also moisture-sensitive and may react violently with water.[1][17]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full body coverage if handling large quantities.

    • Respiratory Protection: Handle only in a well-ventilated fume hood. If dust is generated, a P3 (EN 143) respirator cartridge or a NIOSH-approved N95 dust mask is recommended.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from water and moisture.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18] It should be stored away from incompatible materials such as strong bases, acids, and oxidizing agents.[18] The recommended storage class is 8A (Combustible, corrosive hazardous materials).

Conclusion

This compound is a high-value chemical intermediate with significant potential for the synthesis of complex molecules. Its well-defined physical properties and predictable reactivity make it a reliable tool for researchers. The ability to readily form sulfonamides, combined with the unique electronic properties conferred by its halogenated phenyl ring, solidifies its role as a strategic building block in the development of new pharmaceuticals, particularly in the field of kinase inhibition. Adherence to strict safety protocols is mandatory for its handling and storage.

References

  • Chemcasts. (n.d.). This compound Properties vs Pressure. Retrieved from [Link]

  • ChemWhat. (2025). This compound CAS#: 207974-14-9. Retrieved from [Link]

  • Chemistry Learners. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride. YouTube. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • YouTube. (2021, February 19). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with.... Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (i) substituted benzene-1-sulfonyl chloride,.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. Retrieved from [Link]

  • SpringerLink. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • PubChem. (n.d.). 2,4-Difluorobenzenesulfonyl Chloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-2,5-difluorobenzenesulfonyl Chloride (CAS: 207974-14-9): Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Bromo-2,5-difluorobenzenesulfonyl chloride is a strategically-functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical research sectors. Its trifunctional nature—comprising a highly reactive sulfonyl chloride for sulfonamide or sulfonate ester formation, a bromine atom amenable to modern cross-coupling chemistries, and a difluorinated phenyl ring for modulating physicochemical properties—renders it an exceptionally versatile tool for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust and reproducible synthesis protocol, insights into its reactivity, and a discussion of its application in the context of structure-activity relationship (SAR) studies, particularly in the field of kinase inhibitor development.

Physicochemical & Spectroscopic Profile

The precise characterization of a reagent is fundamental to its effective use in synthesis. The key physical and chemical properties of this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 207974-14-9[1][2]
Molecular Formula C₆H₂BrClF₂O₂S[1][2]
Molecular Weight 291.50 g/mol [1]
Appearance White to yellow or orange crystalline solid/powder[1][2]
Melting Point 38-42 °C (lit.)[1][2]
Boiling Point 76 °C @ 0.01 mmHg[2]
Density ~1.9 g/cm³[2]
Flash Point >110 °C (>230 °F) - closed cup[1]
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The two aromatic protons are expected to appear as distinct doublets of doublets (dd) between δ 7.5 and 8.0 ppm. The proton ortho to the bromine atom will be influenced by coupling to the adjacent fluorine and the meta proton. The proton ortho to the sulfonyl chloride group will be similarly split by its adjacent fluorine and meta proton.

  • ¹⁹F NMR (376 MHz, CDCl₃): Two distinct signals are expected in the typical aromatic C-F region (approx. -110 to -140 ppm). Each signal will appear as a multiplet due to coupling with the adjacent aromatic protons and the other fluorine atom.

  • ¹³C NMR (100 MHz, CDCl₃): Six unique aromatic carbon signals are anticipated. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF ≈ 250 Hz). The carbons bonded to bromine and the sulfonyl group will be downfield shifted.

Synthesis and Purification

Expertise & Experience: The most direct and industrially scalable route to this compound is the electrophilic chlorosulfonation of the commercially available precursor, 1-bromo-2,5-difluorobenzene (CAS: 399-94-0)[3]. This reaction leverages the strong electrophilic character of chlorosulfonic acid to install the -SO₂Cl group onto the aromatic ring. The regioselectivity is directed by the existing substituents; the sulfonation occurs at the position para to the bromine and ortho/para to the fluorine atoms, which is the most activated and sterically accessible site.

Detailed Synthesis Protocol

Warning: This procedure involves highly corrosive and moisture-sensitive reagents. It must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Reagents & Equipment:

  • 1-Bromo-2,5-difluorobenzene (1.0 eq)

  • Chlorosulfonic acid (HSO₃Cl) (4.0-5.0 eq)

  • Thionyl chloride (SOCl₂) (optional, 0.5-1.0 eq)

  • Anhydrous dichloromethane (DCM) (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Charge the flask with chlorosulfonic acid (4.0 eq). Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Slowly add 1-bromo-2,5-difluorobenzene (1.0 eq) dropwise via the addition funnel over 30-45 minutes. The key is to maintain the internal temperature below 10 °C to minimize side reactions. Vigorous stirring is essential.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by GC-MS.

  • Optional Thionyl Chloride Addition: Forcing the reaction to completion and ensuring any partially hydrolyzed sulfonic acid is converted back to the sulfonyl chloride can be achieved by adding thionyl chloride (0.5 eq) and heating the mixture to 40-50 °C for 2-3 hours.

  • Workup - Quenching: (Extreme Caution!) The reaction mixture must be quenched by slowly and carefully pouring it onto a large amount of crushed ice in a separate large beaker with vigorous stirring. This is a highly exothermic process that releases HCl gas.

  • Extraction: Once the quench is complete and the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated aqueous NaHCO₃ (careful, gas evolution!), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a minimal amount of hexanes or by short-path distillation under high vacuum to yield the final product.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification rbf 1. Charge RBF with Chlorosulfonic Acid cool 2. Cool to 0 °C rbf->cool add 3. Add 1-Bromo-2,5-difluorobenzene (Keep T < 10 °C) cool->add stir 4. Stir at RT for 12-18h add->stir quench 5. Quench on Crushed Ice (Caution: Exothermic!) stir->quench extract 6. Extract with DCM quench->extract wash 7. Wash with H₂O, NaHCO₃, Brine extract->wash dry 8. Dry (MgSO₄) & Concentrate wash->dry purify 9. Recrystallize or Distill dry->purify product Final Product: 4-Bromo-2,5-difluorobenzenesulfonyl chloride purify->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity & Mechanistic Considerations

The Electrophilic Sulfur(VI) Center

The heart of this reagent's reactivity is the sulfur atom of the sulfonyl chloride group. It exists in a +6 oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This electronic arrangement makes the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The Workhorse Reaction: Sulfonamide Formation

The most common and valuable transformation of this reagent is its reaction with primary or secondary amines to form stable sulfonamides. This linkage is a cornerstone of medicinal chemistry, found in countless drug molecules.

Trustworthiness: A self-validating protocol for this reaction includes clear steps, monitoring instructions, and purification criteria, ensuring reproducibility.

General Protocol for Sulfonamide Synthesis:

  • Setup: In a round-bottom flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base, such as triethylamine or pyridine (1.5-2.0 eq), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath. This mitigates the exothermicity of the reaction.

  • Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of the same solvent and add it dropwise to the amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Track the reaction's progress by TLC, observing the consumption of the starting amine. A typical eluent is 3:1 Hexanes:Ethyl Acetate.

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Wash with 1M HCl to remove the excess base, followed by saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography or recrystallization to yield the pure N-substituted-4-bromo-2,5-difluorobenzenesulfonamide.

Sulfonamide Formation: Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The amine's lone pair attacks the electrophilic sulfur, forming a transient pentacoordinate intermediate. The intermediate then collapses, expelling the chloride ion as the leaving group. The base is crucial for quenching the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Caption: Mechanism of base-mediated sulfonamide formation.

Applications in Drug Discovery

A Versatile Scaffold for Structure-Activity Relationship (SAR) Studies

The true power of this compound lies in its three points of diversification, making it an ideal starting point for building chemical libraries for SAR exploration.[4]

  • The Sulfonamide Vector (R-group): The reaction with a diverse panel of amines introduces a wide array of functional groups, allowing chemists to probe interactions within a protein's binding pocket.

  • The Bromine Vector: The C-Br bond is a handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination).[5] This allows for the exploration of vectors pointing in a completely different direction from the sulfonamide group, which is critical for optimizing properties like solubility and cell permeability.

  • The Fluorine Vector: The two fluorine atoms are not merely passive spectators. They significantly alter the electronic properties of the phenyl ring, increase metabolic stability by blocking potential sites of oxidation, and can engage in favorable hydrogen bonding or dipole interactions with protein targets.[6]

SAR Logic Diagram

This diagram illustrates how the single building block can be used to generate a diverse library of compounds for SAR studies, for instance, in a hypothetical kinase inhibitor project.

G cluster_amines Step 1: Sulfonamide Formation cluster_coupling Step 2: Cross-Coupling at C-Br start 4-Bromo-2,5-difluoro- benzenesulfonyl chloride amine1 React with Amine A start->amine1 Vary R¹ amine2 React with Amine B start->amine2 Vary R¹ amine3 React with Amine C start->amine3 Vary R¹ suzuki Suzuki Coupling (Boronic Acids) amine1->suzuki Vary R² sonogashira Sonogashira (Alkynes) amine1->sonogashira Vary R² buchwald Buchwald-Hartwig (Amines/Amides) amine1->buchwald Vary R² amine2->suzuki Vary R² amine2->sonogashira Vary R² amine2->buchwald Vary R² amine3->suzuki Vary R² amine3->sonogashira Vary R² amine3->buchwald Vary R² lib Diverse Compound Library for SAR suzuki->lib sonogashira->lib buchwald->lib

Caption: SAR strategy using the trifunctional nature of the title compound.

Safety, Handling, and Storage

Trustworthiness: Adherence to strict safety protocols is non-negotiable when handling corrosive and reactive chemicals. The information below is compiled from authoritative safety data sheets.[1][7][8]

Hazard Identification
HazardCodeDescription
Pictogram GHS05Corrosion
Signal Word Danger
Hazard Statement H314Causes severe skin burns and eye damage.[1]
Hazard Statement H290May be corrosive to metals.[8]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this substance inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][7]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene).

  • Respiratory Protection: If dust is generated, a P3 (EN 143) or N95 (US) respirator cartridge is recommended.[1]

  • Moisture Sensitivity: The compound reacts with water, liberating corrosive HCl gas.[7] All glassware must be thoroughly dried, and the reagent should be handled under an inert atmosphere where possible.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Incompatibilities: Keep away from water, strong bases, strong oxidizing agents, and alcohols.[7]

  • Storage Class: 8A - Combustible, corrosive hazardous materials.[1]

Conclusion

This compound is more than a simple reagent; it is a sophisticated synthetic tool that offers medicinal chemists multiple avenues for molecular diversification from a single, compact core. Its predictable reactivity, combined with the strategic placement of its functional groups, provides a robust platform for the rapid generation of compound libraries aimed at discovering and optimizing new therapeutic agents. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory.

References

  • Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]

  • The Role of 4-Bromo-2,5-difluoropyridine in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • 1-Bromo-2,5-difluorobenzene, 98%. J&K Scientific. [Link]

Sources

A Technical Guide to the Spectral Characteristics of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2,5-difluorobenzenesulfonyl chloride is a key reagent in synthetic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Its utility stems from the presence of multiple reactive sites: a sulfonyl chloride group amenable to nucleophilic attack for the formation of sulfonamides and sulfonate esters, and a halogenated aromatic ring that can participate in various cross-coupling reactions. An unambiguous structural confirmation of this reagent is paramount for ensuring the integrity of subsequent synthetic steps and the identity of the final products. This guide provides an in-depth analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a comprehensive set of publicly available experimental spectra for this specific molecule is limited, this guide will leverage data from analogous structures and established spectroscopic principles to provide a robust predictive analysis for researchers, scientists, and drug development professionals.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound, with the CAS number 207974-14-9, presents a unique substitution pattern on the benzene ring that gives rise to distinct spectroscopic signatures.[1][2] The interplay of the electron-withdrawing sulfonyl chloride group and the inductive and mesomeric effects of the bromine and fluorine substituents dictates the chemical environment of each atom, which is reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: A Window into the Aromatic Protons

The ¹H NMR spectrum of an aromatic compound provides information on the number, environment, and coupling of the protons on the benzene ring.[3] For this compound, two aromatic protons are expected.

  • Predicted Chemical Shifts (δ): The aromatic protons are expected to resonate in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing substituents. The proton at the C6 position, being ortho to the strongly electron-withdrawing sulfonyl chloride group, is expected to be the most deshielded. The proton at the C3 position will also be in the downfield region, influenced by the adjacent fluorine and bromine atoms.

  • Predicted Coupling Patterns: The two protons will exhibit splitting due to coupling with the adjacent fluorine atoms and with each other. The proton at C6 will likely appear as a doublet of doublets due to coupling with the fluorine at C5 and the proton at C3. Similarly, the proton at C3 will appear as a doublet of doublets due to coupling with the fluorine at C2 and the proton at C6. The magnitude of the coupling constants (J-values) will be characteristic of their relative positions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the six distinct carbon environments in the molecule.

  • Predicted Chemical Shifts (δ): The carbon atoms directly bonded to the electronegative fluorine and bromine atoms, as well as the carbon attached to the sulfonyl chloride group, will be significantly deshielded and appear at higher chemical shifts (further downfield). The carbons bearing fluorine will show large one-bond C-F coupling constants. The carbon attached to the sulfonyl chloride group (C1) is expected to be in the range of 135-145 ppm. The carbons bonded to fluorine (C2 and C5) will also be in a similar downfield region, while the carbon bonded to bromine (C4) will be less deshielded. The remaining carbons (C3 and C6) will resonate at lower chemical shifts.

¹⁹F NMR Spectroscopy: A Direct Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.

  • Predicted Chemical Shifts (δ): Two distinct signals are expected, one for each fluorine atom, as they are in different chemical environments. The chemical shifts will be influenced by the other substituents on the ring. The fluorine at C2 will be influenced by the adjacent sulfonyl chloride group and the proton at C3. The fluorine at C5 will be influenced by the adjacent bromine atom and the proton at C6. Both signals will likely appear as multiplets due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For this compound, the key characteristic absorption bands are associated with the sulfonyl chloride group and the substituted aromatic ring.[4]

  • Sulfonyl Chloride Group (SO₂Cl): This group gives rise to two very strong and characteristic stretching vibrations:

    • Asymmetric S=O stretch: Expected in the region of 1375-1410 cm⁻¹.[5]

    • Symmetric S=O stretch: Expected in the region of 1185-1204 cm⁻¹.[5]

  • Aromatic Ring:

    • C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[6][7][8][9]

    • C=C stretching: In-ring carbon-carbon stretching vibrations are expected in the 1450-1600 cm⁻¹ region.[6][7][8][9]

  • C-F and C-Br Stretching: Carbon-halogen stretching vibrations are also expected, typically in the fingerprint region below 1200 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

  • Molecular Ion Peak (M⁺): The molecular weight of this compound is 291.50 g/mol .[1] The mass spectrum should show a molecular ion peak corresponding to this mass. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster.

  • Major Fragmentation Pathways: A common fragmentation pathway for sulfonyl chlorides is the loss of the chlorine radical (Cl•) or the entire sulfonyl chloride group (•SO₂Cl). The loss of SO₂ is also a frequently observed fragmentation.

Summary of Predicted Spectral Data

Technique Predicted Spectral Features
¹H NMR Two signals in the 7.5-8.5 ppm region, each appearing as a doublet of doublets.
¹³C NMR Six distinct signals, with carbons attached to F, Br, and SO₂Cl appearing at higher chemical shifts.
¹⁹F NMR Two distinct multiplet signals.
IR (cm⁻¹) Strong S=O stretches (~1375-1410 and ~1185-1204), aromatic C-H stretch (>3000), and C=C stretches (1450-1600).[5]
MS (m/z) Molecular ion peak cluster around 291.5 with characteristic isotopic patterns for Br and Cl.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectral data for this compound. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry 5 mm NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated aprotic solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] Aprotic solvents are crucial due to the reactivity of the sulfonyl chloride group.

  • Dissolution: Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum on a spectrometer operating at 300 MHz or higher. A standard single-pulse experiment is typically sufficient.[10][11]

    • ¹³C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.

    • ¹⁹F NMR: Acquire the spectrum on a fluorine-capable probe.

IR Spectroscopy Protocol (ATR-FTIR)
  • Sample Preparation: Due to the moisture sensitivity of sulfonyl chlorides, sample preparation should be conducted in a dry environment. For a solid sample, a small amount of the crystalline powder is placed directly on the ATR crystal.[5]

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume of the solution into the GC-MS system.

  • Gas Chromatography (GC): Use a suitable GC column (e.g., a non-polar column like RTX-5MS) and temperature program to separate the compound from any impurities.[10]

  • Mass Spectrometry (MS): The eluting compound is introduced into the mass spectrometer, typically using Electron Ionization (EI). The mass spectrum is recorded over a suitable mass range (e.g., m/z 50-400).[10]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a sulfonyl chloride compound.

Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Workup Reaction Workup & Purification Synthesis->Workup NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Workup->NMR IR IR Spectroscopy Workup->IR MS Mass Spectrometry Workup->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic characterization of a sulfonyl chloride.

Conclusion

A thorough understanding and correct interpretation of spectral data are fundamental to the successful application of this compound in research and development. This guide provides a detailed predictive analysis of its NMR, IR, and MS spectra, grounded in established spectroscopic principles and data from analogous compounds. By following the outlined experimental protocols, researchers can obtain high-quality data for the unambiguous structural confirmation and purity assessment of this important synthetic building block, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (2008, July 30). Available at: [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed. (2005, April 15). Available at: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available at: [Link]

  • Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Available at: [Link]

  • IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2024, May 17). Available at: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, September 26). Available at: [Link]

  • Benzenesulfonyl chloride - the NIST WebBook. Available at: [Link]

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Available at: [Link]

  • IR handout.pdf. Available at: [Link]

  • 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20). Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • This compound - CRO SPLENDID LAB. Available at: [Link]

  • NMR Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • NMR Experiments. Available at: [Link]

  • This compound (97%) - Amerigo Scientific. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide[5][12]. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

4-Bromo-2,5-difluorobenzenesulfonyl chloride is a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds and functional materials. Its trifunctional nature, featuring a reactive sulfonyl chloride, a bromine atom amenable to cross-coupling reactions, and fluorine substituents that enhance metabolic stability and binding affinity, makes it a highly sought-after building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthetic routes to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Synthetic Strategies: The Sandmeyer-Type Reaction as the Cornerstone

The most prevalent and reliable method for the synthesis of aryl sulfonyl chlorides, including this compound, is a modification of the classic Sandmeyer reaction. This approach leverages the diazotization of a primary aromatic amine, followed by a copper-catalyzed reaction with a source of sulfur dioxide.

The overall transformation can be conceptually broken down into two key stages:

  • Diazotization: The conversion of the primary amine (4-bromo-2,5-difluoroaniline) into a diazonium salt. This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate.

  • Sulfonylation: The diazonium salt is then introduced to a solution containing a sulfur dioxide source and a copper catalyst, typically copper(I) chloride or copper(II) chloride. This results in the displacement of the diazonium group and the formation of the desired sulfonyl chloride. Modern variations of this reaction often utilize stable SO₂ surrogates like DABSO (the adduct of DABCO and sulfur dioxide) to avoid the handling of gaseous sulfur dioxide.

The causality behind these steps is rooted in the electrophilic nature of the nitrosonium ion (NO⁺) generated during diazotization and the ability of copper to facilitate a single-electron transfer (SET) mechanism in the subsequent sulfonylation step.

Visualizing the Synthesis

Synthesis_Pathway A 4-Bromo-2,5-difluoroaniline B Arenediazonium Salt (Intermediate) A->B  NaNO₂, aq. HCl  0-5 °C (Diazotization) C 4-Bromo-2,5-difluorobenzenesulfonyl chloride B->C  SO₂ (or surrogate), CuCl  (Sulfonylation)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Sandmeyer-type synthesis of sulfonyl chlorides.

Materials and Equipment:

  • 4-Bromo-2,5-difluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Thionyl Chloride (SOCl₂) or a stable SO₂ surrogate (e.g., DABSO)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

Part A: Preparation of the Sulfur Dioxide Solution

  • In a well-ventilated fume hood, cautiously add thionyl chloride dropwise to chilled water (0 °C) over approximately 10 minutes. This reaction is exothermic and generates sulfur dioxide in situ.

  • Allow the solution to warm to approximately 15 °C over several hours.

  • Add a catalytic amount of copper(I) chloride to the mixture, which should result in a yellow-green solution.

  • Cool this solution to -3 °C in an ice-salt bath.

Part B: Diazotization of 4-Bromo-2,5-difluoroaniline

  • In a separate flask, add concentrated HCl to 4-bromo-2,5-difluoroaniline while maintaining the temperature below 30 °C with an ice bath.

  • Cool the resulting mixture to -5 °C.

  • Prepare a solution of sodium nitrite in water and add it dropwise to the aniline slurry over 10 minutes, ensuring the temperature remains between -5 and 0 °C.

  • Stir the resulting slurry at -2 °C for an additional 10 minutes to ensure complete diazotization.

Part C: Sulfonylation and Work-up

  • Cool the diazonium salt slurry from Part B to -5 °C.

  • Slowly add the diazonium salt slurry to the sulfur dioxide solution from Part A over 30 minutes. A solid precipitate of the product should begin to form.

  • Once the addition is complete, stir the reaction mixture at 0 °C for approximately 70 minutes.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the product under vacuum to yield this compound.

For many applications, the crude product can be used without further purification. If necessary, purification can be achieved by recrystallization or distillation under reduced pressure.

Data Presentation: Physicochemical Properties

PropertyValue
CAS Number 207974-14-9
Molecular Formula C₆H₂BrClF₂O₂S
Molecular Weight 291.50 g/mol
Appearance White to yellow or orange crystalline solid
Melting Point 38-42 °C
Boiling Point 76 °C at 0.01 mmHg
Solubility Reacts with water

Safety and Handling: A Critical Overview

The synthesis of this compound involves several hazardous reagents that necessitate strict safety protocols.

  • Thionyl Chloride: Is highly corrosive, toxic if swallowed, and reacts violently with water, releasing toxic gases like sulfur dioxide and hydrogen chloride. All manipulations should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and compatible chemical-resistant gloves. An eyewash station and safety shower must be readily accessible.

  • Concentrated Acids: Strong acids like HCl are corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • Diazonium Salts: While utilized as intermediates, diazonium salts can be explosive when isolated and dry. The in-situ generation and immediate use in the subsequent step, as outlined in the protocol, is a critical safety measure.

Waste Disposal: All waste materials, including residual reagents

4-Bromo-2,5-difluorobenzenesulfonyl chloride reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

Introduction

This compound is a polyfunctional chemical intermediate of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1][2] Its molecular architecture is distinguished by three key reactive sites: a highly electrophilic sulfonyl chloride group, a reactive carbon-bromine (C-Br) bond amenable to cross-coupling, and an electron-deficient aromatic ring substituted with two fluorine atoms. This unique combination allows for a diverse and predictable reactivity profile, enabling its use as a versatile scaffold for the synthesis of complex molecular entities. The judicious introduction of fluorine atoms can productively influence properties such as metabolic stability and binding affinity, making fluorinated building blocks like this particularly valuable in drug design.[3]

This guide provides a comprehensive technical overview of the core reactivity of this compound. We will explore its dual modes of reactivity—reactions at the sulfonyl chloride moiety and chemoselective transformations at the aryl bromide position—providing field-proven insights and detailed experimental protocols for its strategic application in synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for easy reference.

PropertyValueSource(s)
CAS Number 207974-14-9[4]
Molecular Formula C₆H₂BrClF₂O₂S[4]
Molecular Weight 291.50 g/mol [4]
Appearance White to pale yellow solid
Melting Point 38-42 °C
SMILES String Fc1cc(c(F)cc1Br)S(Cl)(=O)=O
InChI Key SBMKFWMFNIEPDN-UHFFFAOYSA-N

Core Reactivity Profile: A Dichotomy of Functionality

The synthetic utility of this compound stems from its possession of two chemically distinct reactive centers that can be addressed orthogonally. This allows for a stepwise, controlled elaboration of the molecular scaffold.

  • The Sulfonyl Chloride (-SO₂Cl) Moiety: The sulfur atom is highly electrophilic and readily undergoes nucleophilic attack by heteroatom nucleophiles such as amines and alcohols.

  • The Aryl Bromide (C-Br) Moiety: The C-Br bond is a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

This dual reactivity is the cornerstone of its application as a building block.

G cluster_0 Reactions at -SO₂Cl Group cluster_1 Reactions at C-Br Bond main This compound r1 Sulfonamide Formation (with R₂NH) main->r1 Nucleophilic Attack on Sulfur r2 Sulfonate Ester Formation (with ROH) main->r2 Nucleophilic Attack on Sulfur r3 Suzuki Coupling (with R-B(OH)₂) main->r3 Pd-Catalyzed Cross-Coupling r4 Buchwald-Hartwig Amination (with R₂NH) main->r4 Pd-Catalyzed Cross-Coupling r5 Sonogashira Coupling (with R-C≡CH) main->r5 Pd-Catalyzed Cross-Coupling

Dual reactivity pathways of the title compound.

Reactions at the Sulfonyl Chloride Moiety (-SO₂Cl)

The sulfonyl chloride functional group is a powerful electrophile, making it a cornerstone for constructing a variety of sulfur-containing compounds.[5] The reaction proceeds via nucleophilic attack on the electron-deficient sulfur atom, followed by the displacement of the chloride ion.

A. Sulfonamide Synthesis

Causality & Field Insights: The formation of a sulfonamide bond is one of the most frequent applications of sulfonyl chlorides in drug discovery.[6] Sulfonamides are a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[6] The reaction of this compound with primary or secondary amines provides a direct and efficient route to novel, highly functionalized sulfonamide libraries for structure-activity relationship (SAR) studies.[1] The use of a non-nucleophilic base, such as pyridine or triethylamine, is critical. Its role is to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[6]

G cluster_workflow Sulfonamide Synthesis Workflow start Dissolve Amine (1.1 eq) & Base (1.5 eq) in Anhydrous DCM step1 Cool Solution to 0 °C start->step1 step2 Add Sulfonyl Chloride (1.0 eq) Solution Dropwise step1->step2 step3 Warm to Room Temperature & Stir (8-24 h) step2->step3 step4 Monitor by TLC step3->step4 step5 Aqueous Workup (HCl, NaHCO₃, Brine) step4->step5 step6 Dry (Na₂SO₄), Filter, & Concentrate step5->step6 end Purify by Column Chromatography step6->end

Step-by-step experimental workflow for sulfonamide synthesis.

Detailed Experimental Protocol: General Sulfonamide Formation

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are essential to prevent hydrolysis of the sulfonyl chloride starting material.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add a suitable base, such as triethylamine or pyridine (1.5 equivalents), to the stirred solution.[6]

    • Causality: The reaction is cooled to moderate the initial exothermic reaction upon addition of the sulfonyl chloride.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

    • Causality: Dropwise addition prevents a rapid temperature increase and potential side reactions.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 8-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: The HCl wash removes excess amine and the basic catalyst. The NaHCO₃ wash removes any remaining acidic species. The brine wash helps to remove water from the organic layer.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 4-bromo-2,5-difluorobenzenesulfonamide.

B. Sulfonate Ester Synthesis

Causality & Field Insights: Alcohols can be converted to sulfonate esters (e.g., tosylates, mesylates) to transform a poor leaving group (-OH) into an excellent one.[7] This reaction proceeds via an SN2 mechanism at the sulfur atom and is fundamental in organic synthesis for subsequent substitution or elimination reactions. The reaction of this compound with an alcohol follows this principle, yielding a stable sulfonate ester while retaining the C-Br bond for further functionalization.

Detailed Experimental Protocol: General Sulfonate Ester Formation

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous pyridine, which acts as both the solvent and the base.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: Add this compound (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with cold, dilute HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Chemoselective Reactions at the Aryl Halide Positions

A powerful feature of this reagent is the ability to selectively functionalize the C-Br bond while the more robust C-F bonds remain intact.[8]

Mechanistic Principle: The C-Br vs. C-F Reactivity Differential

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[9] The propensity for this step to occur is inversely related to the carbon-halogen bond dissociation energy. The generally accepted order of reactivity is C-I > C-Br > C-OTf > C-Cl >> C-F.[8] The C-Br bond in this compound is significantly weaker and thus more reactive towards oxidative addition than the C-F bonds. This inherent difference allows for high chemoselectivity.

G pd Pd(0)L₂ product_br Ar-Pd(II)(Br)L₂ pd->product_br Oxidative Addition (Fast) product_f No Reaction (under mild conditions) pd->product_f Oxidative Addition (Very Slow) plus + reagent Ar-Br reagent->product_br reagent_f Ar-F reagent_f->product_f

Preferential oxidative addition at the C-Br bond.
A. Palladium-Catalyzed C-C Bond Formation

Causality & Field Insights: The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures common in pharmaceuticals.[10][11] By coupling this compound with various organoboron reagents, complex scaffolds can be constructed selectively at the C-4 position. The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like debromination.

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Combine Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), & Base in Schlenk flask step1 Evacuate & Backfill with Argon (3x) start->step1 step2 Add Pd Catalyst & Ligand step1->step2 step3 Add Degassed Solvent step2->step3 step4 Heat with Vigorous Stirring (e.g., 90-100 °C, 12-24 h) step3->step4 step5 Cool, Dilute, & Filter through Celite® step4->step5 step6 Aqueous Workup & Concentration step5->step6 end Purify by Column Chromatography step6->end

Workflow for selective Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inerting: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Causality: The Pd(0) catalyst is oxygen-sensitive, so removing air is critical for catalytic activity.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., toluene/water or dioxane/water) via syringe.

    • Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.

Representative Suzuki Coupling Conditions [8]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O9012-24
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Dioxane/H₂O10012-18
B. Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

Causality & Field Insights: The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[12][13] This reaction allows for the direct coupling of primary or secondary amines at the C-Br position of the scaffold, providing access to a wide range of aniline derivatives.[8] The choice of a sterically hindered phosphine ligand (e.g., XPhos) is often crucial for facilitating the reductive elimination step and achieving high catalytic turnover.[14] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle.[8]

G cluster_workflow Buchwald-Hartwig Amination Workflow start In a Glovebox, Combine Pd Catalyst, Ligand, & NaOtBu in Schlenk tube step1 Add Aryl Bromide (1.0 eq) & Anhydrous Toluene start->step1 step2 Add Amine (1.2 eq) via Syringe step1->step2 step3 Seal Tube & Heat (e.g., 100 °C, 12-24 h) step2->step3 step4 Monitor by TLC/GC-MS step3->step4 step5 Cool, Dilute, & Filter through Celite® step4->step5 step6 Aqueous Workup & Concentration step5->step6 end Purify by Column Chromatography step6->end

Workflow for selective Buchwald-Hartwig amination.

Detailed Experimental Protocol: Selective Buchwald-Hartwig Amination [8][15]

  • Setup (Inert Atmosphere): In a glovebox or under a positive flow of Argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 equiv.) followed by anhydrous toluene. Finally, add the amine (1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.

Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Principle: Aromatic rings are typically nucleophilic, but they can become electrophilic and susceptible to nucleophilic attack if they bear potent electron-withdrawing groups (EWGs).[16] The this compound ring is highly electron-deficient due to the strong inductive effects of the two fluorine atoms and the powerful activating effect of the sulfonyl chloride group.[17] This activates the ring for Nucleophilic Aromatic Substitution (SNAr).

Under forcing conditions (e.g., high temperatures, strong nucleophiles like alkoxides or thiolates), it is plausible that one of the fluorine atoms, particularly the one ortho to the sulfonyl chloride, could be displaced. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[18][19] While the C-F bond is strong, the high degree of activation on this ring makes SNAr a potential reaction pathway to consider, especially in the design of multi-step syntheses where harsh conditions might be employed after the C-Br and -SO₂Cl sites have been functionalized.

Conclusion

This compound is a uniquely versatile synthetic building block, offering a predictable and controllable reactivity profile. Its value lies in the orthogonal reactivity of its sulfonyl chloride and aryl bromide functionalities. The sulfonyl chloride group provides a reliable handle for the synthesis of sulfonamides and sulfonate esters, while the aryl bromide site allows for chemoselective palladium-catalyzed cross-coupling reactions, leaving the robust C-F bonds untouched under standard conditions. This dual-mode reactivity, coupled with the beneficial electronic properties imparted by the fluorine substituents, establishes this compound as a powerful tool for the efficient construction of complex, highly functionalized molecules in pharmaceutical and materials science research.

References

  • Willis, M. C. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science, 7(8), 5473-5478*. [Link]

  • PrepChem. (n.d.). Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. PrepChem.com. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 22(5), 789*. [Link]

  • Baran, P. S., & O'Brien, A. G. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(42), 15019-15023*. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Song, Q., et al. (2024). Palladium-catalyzed difluorocarbene transfer enables access to enantioenriched chiral spirooxindoles. Nature Communications, 15(1), 1-10*. [Link]

  • Vedejs, E., et al. (2000). Synthesis of sulfonyl chloride substrate precursors. Journal of the American Chemical Society, 122(23), 5351-5352*. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16398-16411*. [Link]

  • ResearchGate. (2019). The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]

  • University of Bristol. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Bristol. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Amerigo Scientific. (n.d.). This compound (97%). Amerigo Scientific. [Link]

  • ResearchGate. (2002). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Chemcasts. (n.d.). This compound Properties vs Pressure. Chemcasts. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-Bromo-2,5-difluoropyridine in Pharmaceutical Synthesis. [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(9), 2634–2642*. [Link]

  • Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters, 7, 501-512. [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • Wall, L. A., et al. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(6), 481–497*. [Link]

  • Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (2018). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 47(1), 226-241*. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of the safety and handling protocols for 4-Bromo-2,5-difluorobenzenesulfonyl chloride (CAS No. 207974-14-9). Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard safety data sheets to explain the chemical principles that underpin the necessary precautions. By understanding the reactivity and hazards of this compound, laboratory personnel can implement a self-validating system of safety that ensures personal protection and experimental integrity.

Hazard Analysis: Understanding the Core Risks

This compound is a trifunctional aromatic compound, presenting a combination of hazards stemming from its aryl halide, fluoro, and sulfonyl chloride moieties. Its primary classification is Corrosive .[1][2] The significant reactivity of the sulfonyl chloride group is the dominant driver of its acute hazards.

1.1. Corrosivity and Reactivity with Water

The paramount hazard associated with this compound is its violent reaction with water and other nucleophiles.[3][4] The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. Upon contact with moisture—even humidity in the air—it undergoes rapid hydrolysis.

Reaction Mechanism: Hydrolysis The reaction with water produces 4-Bromo-2,5-difluorobenzenesulfonic acid and hydrochloric acid (HCl), both of which are highly corrosive.[5]

C₆H₂BrF₂SO₂Cl + H₂O → C₆H₂BrF₂SO₃H + HCl

This reaction is exothermic and the resulting corrosive acids are responsible for the severe skin burns and eye damage the compound can inflict.[6][7] The generation of HCl gas also presents a significant inhalation hazard.[3] This fundamental reactivity dictates the stringent requirements for moisture-free handling and storage.

1.2. Thermal Decomposition When heated to decomposition, this compound can release a variety of toxic and corrosive gases.[6][8] The thermal breakdown of arylsulfonyl chlorides can proceed through complex mechanisms, potentially involving the formation of sulfonyl radicals.[1][9] The expected decomposition products include:

  • Sulfur oxides (SOx)

  • Hydrogen chloride (HCl)

  • Hydrogen bromide (HBr)

  • Hydrogen fluoride (HF)[6]

These decomposition products are all highly hazardous and underscore the need to avoid overheating the compound.

Physicochemical and Hazard Data Summary
PropertyValueSource(s)
CAS Number 207974-14-9[1]
Molecular Formula C₆H₂BrClF₂O₂S[1]
Molecular Weight 291.50 g/mol [1][2]
Appearance Solid[1]
Melting Point 38-42 °C[1][2]
Flash Point > 110 °C (> 230 °F) - closed cup[1][2]
GHS Pictogram GHS05 (Corrosion)[1][2]
Signal Word Danger[1][2]
Hazard Statements H314: Causes severe skin burns and eye damage.[1][2][6]
Storage Class 8A - Combustible corrosive hazardous materials[1]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls and robust personal protective equipment. The core principle is to prevent all contact with the substance.

2.1. Engineering Controls

  • Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted within a properly functioning chemical fume hood to control exposure to its dust and any vapors or decomposition products.[5][10]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical.[11] Proximity to the work area is essential for immediate decontamination in case of accidental contact.[4]

2.2. Personal Protective Equipment (PPE) The selection of PPE is critical and must be based on the compound's corrosive and water-reactive nature.

  • Eye and Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9] A full-face shield must be worn over the goggles to protect against splashes.[1]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Given the compound's reactivity, double-gloving is recommended. Butyl rubber or nitrile gloves should be inspected for any signs of degradation or punctures before use.[5]

    • Protective Clothing: A chemical-resistant lab coat is required. For tasks with a higher risk of splashing, a rubber or neoprene apron should be worn over the lab coat.[10] All clothing should be buttoned, and sleeves should be secured.

  • Respiratory Protection: For situations where dust or vapors cannot be adequately controlled by a fume hood, a full-face respirator with a Type P3 (EN 143) or N95 (US) particulate filter is necessary.[1]

PPE Selection Workflow

PPE_Workflow Figure 1. Decision workflow for selecting appropriate PPE. start Start: Task Involves This compound fume_hood Is the task performed in a certified fume hood? start->fume_hood ppe_base Minimum PPE: - Double Gloves (Nitrile/Butyl) - Chemical Goggles - Face Shield - Chemical-Resistant Lab Coat fume_hood->ppe_base  Yes   respirator Add Respirator: Full-face with P3/N95 filter fume_hood->respirator No / Potential for high concentration respirator->ppe_base Spill_Response Figure 2. Step-by-step workflow for responding to a spill. spill Spill Detected evacuate Alert personnel and evacuate immediate area spill->evacuate ppe Don appropriate PPE (including respirator if needed) evacuate->ppe contain Contain the spill with a DRY inert absorbent (e.g., sand, vermiculite) ppe->contain collect Carefully collect material using non-sparking tools into a labeled, sealable container contain->collect decon Decontaminate the area (if safe, use a basic solution like sodium bicarbonate, then water) collect->decon dispose Dispose of waste as hazardous material decon->dispose

Caption: Figure 2. Step-by-step workflow for responding to a spill.

Key Spill Response Considerations:

  • DO NOT USE WATER on the initial spill, as this will exacerbate the situation by creating corrosive acids. [4]* Use dry, inert absorbents. Do not use combustible materials like paper towels.

  • Ensure adequate ventilation throughout the cleanup process.

Waste Disposal

Disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations. [9] 5.1. In-Lab Neutralization of Small Residual Quantities

For small residual amounts, a carefully controlled neutralization can be performed by trained personnel in a chemical fume hood. This process mitigates the reactivity of the waste before it is collected for final disposal. This protocol is adapted from general procedures for sulfonyl chlorides. [11][12] Experimental Protocol: Neutralization

  • Preparation: In a chemical fume hood, prepare a large beaker containing a stirred, cold (ice bath) 5-10% solution of a weak base, such as sodium bicarbonate or sodium carbonate. Do not use strong bases like sodium hydroxide initially, as the reaction can be too vigorous.

  • Slow Addition: Very slowly and portion-wise, add the this compound waste to the stirring basic solution. Be prepared for gas evolution (CO₂ from bicarbonate/carbonate and HCl from hydrolysis) and heat generation.

  • Monitoring: Monitor the pH of the solution, ensuring it remains basic throughout the addition. Add more base if necessary.

  • Completion: Once the addition is complete and the reaction has subsided, allow the mixture to slowly warm to room temperature while stirring.

  • Final pH Adjustment: Check the final pH. If necessary, neutralize carefully with a dilute acid (e.g., HCl) or base (e.g., NaOH) to bring the pH to a neutral range (pH 6-8).

  • Disposal: The resulting neutralized aqueous solution should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office.

References

  • Grand Valley State University. (2015, March 2). Corrosives - Lab Safety. Retrieved from [Link]

  • Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • University of Toronto. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. Retrieved from [Link]

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

  • Iino, M., Nambu, Y., & Endo, T. (1982). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 47(24), 4763–4766. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE. Retrieved from [Link]

Sources

4-Bromo-2,5-difluorobenzenesulfonyl chloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety Data Sheet for 4-Bromo-2,5-difluorobenzenesulfonyl chloride

For professionals engaged in the intricate fields of chemical research and pharmaceutical development, a comprehensive understanding of the reagents in use is paramount. This guide provides a detailed examination of the Material Safety Data Sheet (MSDS) for this compound, offering critical insights for its safe and effective application.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a specialized chemical building block, often utilized in the synthesis of complex organic molecules.[1] A precise understanding of its physical and chemical characteristics is the foundation of its safe handling and application.

Chemical Structure and Identifiers:

  • Molecular Formula: C₆H₂BrClF₂O₂S

  • Molecular Weight: 291.50 g/mol

  • CAS Number: 207974-14-9

  • InChI Key: SBMKFWMFNIEPDN-UHFFFAOYSA-N[1]

Diagram 1: Chemical Structure of this compound

4-Bromo-2,5-difluorobenzenesulfonyl_chloride This compound C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 F1 F C2->F1 C4 C C3->C4 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 F2 F C5->F2 C6->C1 O1 O S->O1 O2 O S->O2 Cl Cl S->Cl

A 2D representation of the molecular structure.

Physicochemical Data Summary:

PropertyValueSource(s)
Physical StateSolid[1]
Melting Point38-42 °C[1]
Flash Point>110 °C (>230 °F) - closed cup[1]
Assay97%[1]

Section 2: Hazard Identification and Classification

A thorough understanding of the hazards associated with this compound is crucial for ensuring laboratory safety. This compound is classified as a corrosive material.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][2]

  • H318: Causes serious eye damage.[2]

  • H290: May be corrosive to metals.[2]

Signal Word: Danger[1][2]

GHS Pictograms:

  • GHS05: Corrosion[1]

Diagram 2: Hazard Identification Workflow

Hazard_Identification cluster_0 Hazard Identification A Chemical Identity: This compound B Primary Hazard Class: Corrosive (Skin Corr. 1B, Eye Dam. 1) [3, 5] A->B C GHS Signal Word: Danger [3, 4, 5] B->C D Key Hazard Statements: H314: Causes severe skin burns and eye damage [3, 4, 5] H318: Causes serious eye damage [4] C->D

Logical flow for identifying the primary hazards.

Section 3: Safe Handling, Storage, and Exposure Control

Adherence to strict safety protocols is non-negotiable when working with corrosive materials. The following guidelines are designed to minimize risk and ensure a safe laboratory environment.

Engineering Controls: It is imperative to handle this substance in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[3] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[4]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the cornerstone of safe handling.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[5] For operations with a higher risk of splashing, a face shield should also be worn.

  • Skin Protection: Chemical-resistant gloves are essential. Given the corrosive nature of the compound, consider double-gloving. A lab coat or other protective clothing is also required to prevent skin contact.[1]

  • Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[1]

Handling and Storage Protocols:

  • Handling: Avoid direct contact with the substance.[3] Do not breathe dust or fumes.[2] Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, and well-ventilated area.[3] Keep the container tightly closed and store in a corrosive-resistant container.[2] This material is moisture-sensitive; therefore, storage under an inert atmosphere such as argon is recommended.[3] Store locked up.[2]

Section 4: First-Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate first-aid measures are critical.

First-Aid Measures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Fire-Fighting Measures: In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures: For spills, wear appropriate personal protective equipment.[5] Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4]

Diagram 3: Emergency Response Workflow

Emergency_Response cluster_0 Emergency Response Protocol Start Exposure Incident Inhalation Inhalation: Move to fresh air, give oxygen if needed. [1, 4] Start->Inhalation Skin_Contact Skin Contact: Remove contaminated clothing, flush with water for 15 min. [4] Start->Skin_Contact Eye_Contact Eye Contact: Flush with water for 15 min, remove contacts. [1, 4] Start->Eye_Contact Ingestion Ingestion: Do NOT induce vomiting, rinse mouth, drink water. [2, 4] Start->Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Inhalation->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

A flowchart of immediate actions following an exposure incident.

Section 5: Stability, Reactivity, and Disposal

Understanding the chemical stability and reactivity of this compound is essential for preventing hazardous reactions.

Reactivity and Stability: The compound is stable under recommended storage conditions.[3] However, it is moisture-sensitive and should be protected from water.[4] It is incompatible with strong oxidizing agents and strong bases.[4] Hazardous decomposition products include hydrogen chloride, carbon monoxide, oxides of sulfur, and hydrogen bromide.[4]

Disposal Considerations: Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.[5] It is the responsibility of the waste generator to properly classify the waste.[6]

Section 6: Toxicological and Ecological Information

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[6] However, due to its corrosive nature, it is expected to cause severe damage upon contact with tissues. Ingestion can cause severe swelling and damage to the digestive tract.[6]

Ecological Information: There is no specific data available regarding the ecological effects of this compound. However, due to its chemical nature, it should be prevented from entering the environment.

Conclusion

This compound is a valuable reagent in research and development, but its corrosive nature demands a high level of respect and adherence to stringent safety protocols. This guide, by synthesizing key information from its Material Safety Data Sheet, aims to equip researchers, scientists, and drug development professionals with the knowledge necessary for its safe and effective use. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties and hazards, is the bedrock of successful and responsible scientific advancement.

References

  • Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98% - Cole-Parmer. (n.d.). Retrieved from [Link]

  • This compound Properties vs Pressure - Chemcasts. (n.d.). Retrieved from [Link]

  • Thermophysical Properties of this compound | Chemcasts. (n.d.). Retrieved from [Link]

  • 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem. (n.d.). Retrieved from [Link]

  • CID 174561770 | C12H8Br2Cl2O4S2 - PubChem. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 4-Bromo-2,5-difluorobenzenesulfonyl chloride: Properties, Availability, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride (CAS No. 207974-14-9), a critical building block in modern medicinal chemistry. We will move beyond a simple cataloging of facts to deliver field-proven insights into its procurement, handling, and application, empowering researchers to leverage its unique structural features in drug discovery programs. The strategic placement of bromo and difluoro substituents on the phenyl ring offers a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds.

Core Physicochemical Characteristics

A foundational understanding of a reagent's properties is paramount for its effective and safe use in experimental design. This compound is a solid at room temperature, a characteristic that simplifies handling and weighing compared to liquid sulfonyl chlorides.

PropertyValueSource(s)
CAS Number 207974-14-9[1]
Molecular Formula C₆H₂BrClF₂O₂S[1]
Molecular Weight 291.50 g/mol [1]
Appearance White to yellow or orange crystalline powder or crystals.[2]
Melting Point 38-42 °C (lit.)[1][3]
Flash Point >110 °C (>230 °F) - closed cup
InChI Key SBMKFWMFNIEPDN-UHFFFAOYSA-N[1]

Commercial Availability and Procurement Strategy

This compound is readily available from several major chemical suppliers, primarily in quantities suitable for research and development (R&D) and process scale-up. The typical purity offered is ≥97%, which is sufficient for most synthetic applications without requiring re-purification.

SupplierTypical PurityCommon QuantitiesNotes
Sigma-Aldrich (MilliporeSigma) 97%1 g, 5 gA reliable source for high-quality reagents with extensive documentation (e.g., CoA).[3]
GIHI CHEMICALS CO., LIMITED >99% (claimed)Varies (bulk available)A manufactory with a long history, potentially suitable for larger scale needs.[1]
BLD Pharm VariesVariesOffers a range of building blocks and provides access to analytical data.[4]
Thermo Scientific Chemicals 98% (for similar compounds)5 g, 25 gFormerly Alfa Aesar, another key supplier for fine chemicals and reagents.[5][6]

Procurement Decision Workflow

Choosing the right supplier depends on the specific needs of your project, such as scale, required documentation, and lead time. The following decision tree illustrates a logical approach to supplier selection.

G start Project Start: Procure Reagent scale What is the required scale? start->scale rd_scale R&D Scale (g) scale->rd_scale g pilot_scale Pilot/Bulk Scale (kg) scale->pilot_scale kg purity Is >98% purity critical? select_catalog Select Catalog Supplier: - Sigma-Aldrich - Fisher Scientific purity->select_catalog No verify_purity Verify Purity with Supplier's CoA purity->verify_purity Yes gmp Is GMP-grade or process documentation needed? contact_mfg Contact Manufacturer: - GIHI CHEMICALS - Custom Synthesis Org. gmp->contact_mfg No discuss_process Discuss Process Control & Documentation with Mfg. gmp->discuss_process Yes rd_scale->purity pilot_scale->gmp verify_purity->select_catalog discuss_process->contact_mfg

Caption: Procurement decision tree for selecting a supplier.

Key Applications in Synthetic Chemistry

The primary utility of this compound is as an electrophilic partner for the synthesis of sulfonamides. The sulfonyl chloride moiety is highly reactive towards nucleophiles, particularly primary and secondary amines. This reaction is a cornerstone of medicinal chemistry, as the resulting sulfonamide group is a key pharmacophore in numerous approved drugs.

The electron-withdrawing fluorine atoms and the bromine atom on the aromatic ring serve several purposes:

  • Modulation of pKa: They influence the acidity of the resulting sulfonamide N-H proton, which can be critical for binding to biological targets.

  • Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug candidate.

  • Orthogonal Reactivity: The bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification of a lead compound series.

General Reaction Workflow: Sulfonamide Formation

The synthesis is typically a straightforward nucleophilic substitution. An amine attacks the electrophilic sulfur atom, displacing the chloride leaving group. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[7]

G reagent 4-Bromo-2,5-difluoro- benzenesulfonyl chloride reaction Reaction Vessel (Aprotic Solvent, 0°C to RT) reagent->reaction amine Primary or Secondary Amine (R1R2NH) amine->reaction base Non-nucleophilic Base (e.g., Triethylamine) base->reaction product Target Sulfonamide reaction->product byproduct Triethylammonium Chloride Salt reaction->byproduct

Caption: General workflow for sulfonamide synthesis.

Field-Proven Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes a representative synthesis of N-benzyl-4-bromo-2,5-difluorobenzenesulfonamide.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM (approx. 0.2 M concentration).

    • Causality: Anhydrous conditions are critical as the sulfonyl chloride is moisture-sensitive and will readily hydrolyze to the corresponding sulfonic acid, reducing yield.[2]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The reaction is exothermic. Cooling helps to control the reaction rate, preventing the formation of undesired side products.

  • Reagent Addition: Slowly add triethylamine, followed by the dropwise addition of benzylamine.

    • Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction.[7] Adding the nucleophilic amine last to the mixture of electrophile and base ensures that the acid scavenger is present immediately.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The HCl wash removes excess triethylamine and any unreacted benzylamine. The NaHCO₃ wash removes any residual acidic species. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure sulfonamide product.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its corrosive nature.

GHS Hazard Information:

Pictogram Signal Word Hazard Statement

| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |

Handling:

  • Always handle this reagent in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.

  • Avoid breathing dust.[8] Use a respirator with a P3 cartridge if dust generation is unavoidable.

  • In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][9]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

  • The compound is moisture-sensitive; storage under an inert atmosphere (e.g., in a desiccator or glovebox) is recommended to preserve its integrity.[2]

  • Store away from incompatible materials such as strong bases, acids, and oxidizing agents.[9]

  • Store in a corrosive-resistant cabinet.[8]

Conclusion

This compound is a commercially accessible and highly valuable reagent for drug discovery. Its trifunctional nature—a reactive sulfonyl chloride, a metabolically robust difluoro-substitution pattern, and a versatile bromo-handle for cross-coupling—provides medicinal chemists with a powerful platform for the synthesis and optimization of novel therapeutic agents. A thorough understanding of its properties, procurement channels, and safe handling procedures, as outlined in this guide, is the first step toward unlocking its full synthetic potential.

References

  • Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. PrepChem.com.[Link]

  • Thermophysical Properties of this compound. Chemcasts.[Link]

  • This compound. ChemWhat.[Link]

  • This compound Properties vs Pressure. Chemcasts.[Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH).[Link]

Sources

An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzenesulfonyl chloride: Properties, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-Bromo-2,5-difluorobenzenesulfonyl chloride, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, reactivity, and strategic applications, offering field-proven insights into its utility.

Introduction: A Versatile Scaffold for Medicinal Chemistry

This compound (CAS No. 207974-14-9) is a halogenated aromatic sulfonyl chloride. Its structure is distinguished by a highly reactive sulfonyl chloride moiety and a uniquely substituted phenyl ring containing two fluorine atoms and one bromine atom. This specific arrangement of functional groups makes it an exceptionally valuable reagent in the synthesis of novel bioactive molecules. The electron-withdrawing nature of the halogens and the sulfonyl group significantly influences the electronic properties of the aromatic ring, while the sulfonyl chloride provides a reliable handle for coupling with a wide array of nucleophiles, most notably amines, to form stable sulfonamide linkages.

The strategic placement of the fluoro- and bromo-substituents offers medicinal chemists multiple avenues for Structure-Activity Relationship (SAR) studies. These sites can be used to modulate critical drug-like properties such as metabolic stability, membrane permeability, and target-binding affinity.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. The compound is typically a solid at room temperature with a relatively low melting point.[1]

PropertyValueReference
CAS Number 207974-14-9
Molecular Formula C₆H₂BrClF₂O₂S[2]
Molecular Weight 291.50 g/mol
Appearance Solid
Melting Point 38-42 °C
Flash Point > 110 °C (> 230 °F) - closed cup
InChI Key SBMKFWMFNIEPDN-UHFFFAOYSA-N
SMILES Fc1cc(c(F)cc1Br)S(Cl)(=O)=O
Spectroscopic Signature

While specific spectra are dependent on the acquisition conditions, the structural features of this compound give rise to predictable spectroscopic characteristics essential for reaction monitoring and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). These signals will correspond to the two protons on the benzene ring. The coupling patterns will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

  • ¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The chemical shifts will be influenced by the attached halogens and the sulfonyl chloride group. Carbons bonded to fluorine will show characteristic C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the structure. It will show two distinct resonances for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing definitive structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic absorption bands for the sulfonyl group (S=O), typically found in the regions of 1375-1400 cm⁻¹ (asymmetric stretch) and 1180-1190 cm⁻¹ (symmetric stretch).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a definitive feature for confirming the compound's identity.

Reactivity and Synthetic Protocol: The Sulfonamide Formation

The primary utility of this compound lies in the high reactivity of its sulfonyl chloride group. The sulfur atom is highly electrophilic, making it susceptible to nucleophilic attack by primary and secondary amines to form robust sulfonamide bonds.

Causality of the Reaction

The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, which is an excellent leaving group. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Generalized Experimental Protocol for Sulfonamide Synthesis

This protocol provides a self-validating framework for the synthesis of N-substituted 4,bromo-2,5-difluorobenzenesulfonamides.

Step 1: Reagent Preparation

  • Dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a non-nucleophilic base (1.1-1.5 equivalents, e.g., triethylamine).

Step 2: Reaction Initiation

  • Cool the flask to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • In a separate vessel, dissolve this compound (1.0 equivalent) in the same solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

Step 3: Reaction Monitoring and Completion

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 4: Work-up and Purification

  • Once complete, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize excess base.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of sulfonamides from this compound.

Sulfonamide_Synthesis cluster_prep Step 1: Preparation cluster_reaction Step 2 & 3: Reaction cluster_workup Step 4: Work-up & Purification Amine Dissolve Amine & Add Base (e.g., TEA) React Combine at 0°C, Warm to RT & Stir Amine->React SulfonylCl Dissolve 4-Bromo-2,5-difluoro- benzenesulfonyl chloride SulfonylCl->React Monitor Monitor by TLC/LC-MS React->Monitor Check for completion Workup Aqueous Quench & Extraction Monitor->Workup If complete Purify Column Chromatography or Recrystallization Workup->Purify Final Pure Sulfonamide Product Purify->Final

Sources

An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzenesulfonyl Chloride: A Versatile Reagent in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-bromo-2,5-difluorobenzenesulfonyl chloride, a key reagent for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the synthesis of complex sulfonamides for bioactive molecule discovery.

Introduction: The Strategic Importance of Polysubstituted Sulfonyl Chlorides

In the landscape of modern medicinal chemistry, the sulfonamide functional group is a cornerstone pharmacophore, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The strategic introduction of specific substituents onto the aromatic ring of the sulfonamide precursor, the sulfonyl chloride, allows for the fine-tuning of the resulting molecule's physicochemical and pharmacological properties. This compound emerges as a particularly valuable building block due to its unique substitution pattern. The presence of two electron-withdrawing fluorine atoms and a bromine atom provides a handle for further synthetic transformations, making it a versatile starting point for the synthesis of novel drug candidates.

Physicochemical Properties of this compound

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 207974-14-9
Molecular Formula C₆H₂BrClF₂O₂S
Molecular Weight 291.50 g/mol
Appearance Solid
Melting Point 38-42 °C
Assay ≥97%
InChI Key SBMKFWMFNIEPDN-UHFFFAOYSA-N
SMILES String Fc1cc(c(F)cc1Br)S(Cl)(=O)=O

Synthesis and Reactivity: A Mechanistic Perspective

General Synthesis of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides are typically synthesized via the chlorosulfonation of the corresponding aromatic compound.[2] This electrophilic aromatic substitution reaction involves the treatment of the aromatic ring with chlorosulfonic acid.[3] The reaction proceeds through the formation of a highly electrophilic sulfur trioxide-like species, which is then attacked by the aromatic ring.

Alternatively, sulfonyl chlorides can be prepared from the corresponding sulfonic acids or their salts by treatment with reagents like phosphorus pentachloride or thionyl chloride.[4][5]

Reactivity of this compound in Sulfonamide Formation

The primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. The reaction mechanism is a nucleophilic acyl substitution at the highly electrophilic sulfur atom of the sulfonyl chloride. The lone pair of the amine nitrogen attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen atom yields the stable sulfonamide.[6]

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[7]

Sulfonamide_Formation reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->intermediate base Base (e.g., Pyridine) salt Pyridinium Hydrochloride base->salt product N-Substituted 4-Bromo-2,5-difluorobenzenesulfonamide intermediate->product Chloride Elimination hcl HCl intermediate->hcl hcl->salt Neutralization

Caption: General mechanism of sulfonamide formation.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The unique substitution pattern of this compound makes it a valuable building block in the design of bioactive molecules, particularly kinase inhibitors.[8] The fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a site for further chemical modification through cross-coupling reactions.[9]

While direct examples of this compound in clinical drug candidates are not readily found in the public domain, the structural motif of N-(difluorophenyl)sulfonamides is present in potent and selective kinase inhibitors. For instance, a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as selective Raf inhibitors with low nanomolar potency against the B-Raf(V600E) mutation, a key driver in several cancers.[10] The synthesis of such compounds would likely involve a sulfonyl chloride with a similar substitution pattern.

The general workflow for utilizing this reagent in a drug discovery program is outlined below:

Drug_Discovery_Workflow start This compound synthesis Sulfonamide Synthesis with Diverse Amines start->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hits Hit Identification screening->hits sar Structure-Activity Relationship (SAR) Studies hits->sar lead_opt Lead Optimization sar->lead_opt Iterative Design lead_opt->synthesis candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery workflow utilizing the reagent.

Detailed Experimental Protocol: Synthesis of an N-Aryl-4-bromo-2,5-difluorobenzenesulfonamide

This protocol provides a detailed, step-by-step methodology for a representative sulfonamide synthesis.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Anhydrous pyridine (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (2.0 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-bromo-2,5-difluorobenzenesulfonamide.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Dissolve aniline in DCM cool 2. Cool to 0 °C setup->cool add_base 3. Add pyridine cool->add_base add_sulfonyl 4. Add sulfonyl chloride solution add_base->add_sulfonyl react 5. Stir at room temperature add_sulfonyl->react wash 6. Aqueous washes (HCl, NaHCO₃, Brine) react->wash dry 7. Dry with MgSO₄ wash->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Flash column chromatography concentrate->purify

Caption: Step-by-step experimental workflow.

Safety and Handling

This compound is a corrosive and moisture-sensitive solid. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[11] Store the reagent in a tightly sealed container in a cool, dry place away from moisture.

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis and medicinal chemistry. Its unique substitution pattern provides a powerful tool for the synthesis of complex sulfonamides with potential applications in drug discovery, particularly in the development of kinase inhibitors. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). RSC Advances. [Link]

  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (n.d.). Journal of Molecular Structure.
  • Microwave-assisted synthesis of sulfonamides from sulfonyl chlorides and amines. (n.d.). RSC Advances. [Link]

  • Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride. (n.d.).
  • Benzenesulfonyl chloride. (n.d.). Organic Syntheses. [Link]

  • Process for the preparation of substituted benzene sulfonyl chlorides. (n.d.).
  • Benzenesulfonyl chloride. (n.d.). In Wikipedia. [Link]

  • Preparation method of substituted benzene sulfonyl chloride. (n.d.).
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie International Edition. [Link]

  • Amine Reactivity. (n.d.). Michigan State University Chemistry. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (n.d.). Journal of Medicinal Chemistry. [Link]

  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. (n.d.). Nature Chemical Biology. [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2011). Synthetic Communications. [Link]

  • A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. (2019). Angewandte Chemie International Edition. [Link]

  • 20.6: Reactions of Amines. (2020). Chemistry LibreTexts. [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). Journal of Genetic Engineering and Biotechnology. [Link]

  • Amine Reactions. (2023). Chemistry LibreTexts. [Link]

Sources

Whitepaper: A Theoretical and Practical Examination of 4-Bromo-2,5-difluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromo-2,5-difluorobenzenesulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that serves as a critical building block in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring a reactive sulfonyl chloride moiety, two electron-withdrawing fluorine atoms, and a bromine atom suitable for cross-coupling—renders it a molecule of significant interest. This guide provides an in-depth theoretical analysis of its electronic structure and reactivity, supported by computational principles. We bridge theory with practice by outlining its characteristic reactivity, synthetic applications, and established protocols for its use, particularly in the synthesis of complex sulfonamides for drug discovery.

Introduction: The Strategic Importance of Substituted Sulfonyl Chlorides

Sulfonyl chlorides are a cornerstone class of reagents in modern organic synthesis, prized for their inherent reactivity which allows for the facile introduction of the sulfonyl (-SO₂) group into a wide array of molecules.[1] This process, known as sulfonylation, is fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials. The primary utility of sulfonyl chlorides lies in the pronounced electrophilicity of the sulfur atom, making it a prime target for nucleophilic attack.[1][2]

Among the most significant applications is the formation of sulfonamides through the reaction of a sulfonyl chloride with a primary or secondary amine.[3] The resulting sulfonamide functional group is a privileged motif in medicinal chemistry, appearing in numerous blockbuster drugs, including antibiotics and diuretics.[1] this compound represents a sophisticated example of this class. Its trifunctional nature not only provides a reactive handle for sulfonamide formation but also offers pathways for subsequent molecular elaboration, making it a strategic choice for building complex molecular architectures.

Molecular Profile and Physicochemical Properties

A precise understanding of a reagent's physical properties is the foundation of its effective application in a laboratory setting. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 207974-14-9[4][5]
Molecular Formula C₆H₂BrClF₂O₂S[4][5]
Molecular Weight 291.50 g/mol [4][5]
Appearance White to yellow or orange crystalline solid[4][6]
Melting Point 38-42 °C[4][6]
SMILES String Fc1cc(c(F)cc1Br)S(Cl)(=O)=O[4]
InChI Key SBMKFWMFNIEPDN-UHFFFAOYSA-N[4]

The molecule's structure is characterized by a benzene ring substituted at the 1, 2, 4, and 5 positions. The sulfonyl chloride group (-SO₂Cl) at position 1 is the primary site of reactivity. The two fluorine atoms at positions 2 and 5, and the bromine atom at position 4, strongly influence the electronic properties and provide additional synthetic utility.

Theoretical & Computational Analysis

While specific computational studies for this compound are not widely published, its reactivity can be thoroughly understood by applying established theoretical principles of physical organic chemistry, often explored through Density Functional Theory (DFT) calculations on analogous structures.[7][8][9][10]

Electronic Landscape: Predicting Reactivity

The reactivity of an arenesulfonyl chloride is governed by the electronic distribution within the molecule. The strong electron-withdrawing nature of the two oxygen atoms, the chlorine atom, and the two fluorine atoms creates a highly electron-deficient sulfur center.

  • Molecular Electrostatic Potential (MEP): A theoretical MEP map would visualize this electron distribution. It would show a region of intense positive potential (electrophilic character) localized on the sulfur atom of the SO₂Cl group, identifying it as the unequivocal site for nucleophilic attack. Conversely, regions of negative potential would be concentrated around the electronegative oxygen and fluorine atoms.

  • Frontier Molecular Orbitals (HOMO-LUMO): The interaction between a nucleophile and this molecule is explained by Frontier Molecular Orbital theory. The Lowest Unoccupied Molecular Orbital (LUMO) would be primarily located on the σ* antibonding orbital of the S-Cl bond. A nucleophile's Highest Occupied Molecular Orbital (HOMO) attacks this LUMO, leading to the population of the antibonding orbital and subsequent cleavage of the S-Cl bond. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity.[10]

  • Inductive and Resonance Effects: The two fluorine atoms and the bromine atom exert a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring. This effect is relayed to the sulfonyl group, further increasing the partial positive charge on the sulfur atom and enhancing its electrophilicity compared to a non-halogenated benzenesulfonyl chloride. Kinetic studies on related substituted benzenesulfonyl chlorides have experimentally validated these electronic effects, often showing a positive Hammett ρ-value, which indicates that electron-withdrawing groups accelerate the rate of nucleophilic substitution.[7][11]

G cluster_input Initial Input cluster_dft DFT Calculation Core cluster_output Theoretical Outputs & Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (Find lowest energy conformer) mol_structure->geom_opt Define atomic coordinates freq_calc Frequency Calculation (Confirm true minimum) geom_opt->freq_calc Optimized geometry e_props Electronic Properties Calculation freq_calc->e_props Verified structure mep MEP Map (Predict reactive sites) e_props->mep Generate data for fmo HOMO-LUMO Analysis (Analyze reactivity, energy gap) e_props->fmo Generate data for nbo NBO Analysis (Study charge distribution) e_props->nbo Generate data for

Caption: A typical workflow for the computational analysis of a molecule using DFT.

Spectroscopic Profile

Theoretical calculations are validated by experimental spectroscopic data, which confirms the molecule's identity and purity.

  • NMR Spectroscopy: In ¹H NMR, the two aromatic protons would appear as complex multiplets due to mutual coupling and additional coupling to the two neighboring fluorine atoms. ¹⁹F NMR is essential for confirming the fluorine environments, and ¹³C NMR would show six distinct signals for the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the sulfonyl group. It is characterized by two very strong and sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found near 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively.[12]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak, accompanied by characteristic isotopic patterns resulting from the presence of both bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio), providing unambiguous confirmation of the elemental composition.[12]

Reactivity and Key Synthetic Protocols

The primary utility of this compound is as an electrophile in nucleophilic substitution reactions.[2] Its most prominent application is the synthesis of sulfonamides, which are of paramount importance in drug discovery.

ReactionWorkflow reagents Reactants: - this compound - Primary/Secondary Amine (R₁R₂NH) - Base (e.g., Pyridine, Et₃N) intermediate Addition Intermediate (Tetrahedral) reagents->intermediate Nucleophilic Attack product Product: N-Substituted Sulfonamide + [Base-H]⁺Cl⁻ intermediate->product Elimination of Cl⁻

Sources

An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzenesulfonyl Chloride: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-difluorobenzenesulfonyl chloride, a polysubstituted aromatic sulfonyl chloride, has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts specific reactivity and physicochemical properties that are highly sought after in the design of novel therapeutic agents. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, while the bromo and sulfonyl chloride functionalities provide versatile handles for synthetic elaboration. This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important chemical entity.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below for quick reference.

PropertyValueReference
CAS Number 207974-14-9[1]
Molecular Formula C₆H₂BrClF₂O₂S[2]
Molecular Weight 291.50 g/mol
Appearance White to yellow or orange crystalline powder or crystals
Melting Point 38-42 °C[2]
Boiling Point 76 °C at 0.01 mmHg
InChI Key SBMKFWMFNIEPDN-UHFFFAOYSA-N[2]
SMILES Fc1cc(c(F)cc1Br)S(Cl)(=O)=O

The Historical Context and Discovery

While the precise moment of the first synthesis of this compound is not prominently documented in seminal, standalone publications, its emergence can be understood within the broader context of the increasing importance of fluorinated building blocks in drug discovery. The strategic introduction of fluorine into organic molecules has been a major focus in medicinal chemistry for decades, owing to the unique properties it imparts.[3][4][5][6]

The development of synthetic methodologies for introducing sulfonyl chloride functionalities onto aromatic rings has a long history, with foundational techniques like chlorosulfonation being well-established. However, the synthesis of polysubstituted benzenesulfonyl chlorides, particularly those with multiple halogen atoms, requires more nuanced and specific synthetic strategies.

The earliest readily accessible public record of this compound appears in commercial supplier catalogs and patent literature, where it is often listed as a readily available starting material for the synthesis of more complex molecules. For instance, a 2012 patent application identifies it as a commercially available reagent, suggesting its synthesis and characterization were established prior to this date. The significant number of patents associated with its CAS number (207974-14-9) further underscores its utility as a key intermediate in various research and development programs, particularly within the pharmaceutical industry.

The "discovery" of this compound is therefore less a single, celebrated event and more an outcome of the growing demand for novel, functionalized building blocks in the ever-evolving landscape of medicinal chemistry. Its value was likely recognized by synthetic chemists in industrial or academic settings who developed it as a tool to access new chemical space in their drug discovery efforts.

Synthetic Pathways: A Technical Overview

The synthesis of this compound can be approached through several logical retrosynthetic pathways, primarily starting from commercially available precursors such as 1-bromo-2,5-difluorobenzene or 4-bromo-2,5-difluoroaniline.

Route 1: From 1-Bromo-2,5-difluorobenzene via Chlorosulfonation

A direct and common method for the introduction of a sulfonyl chloride group onto an aromatic ring is chlorosulfonation. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H).

Figure 1: Chlorosulfonation of 1-Bromo-2,5-difluorobenzene.

Experimental Protocol:

  • In a fume hood, carefully add 1-bromo-2,5-difluorobenzene to an excess of chlorosulfonic acid at a low temperature (typically 0-5 °C) with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for a specified period until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by carefully pouring the mixture onto crushed ice.

  • The solid product that precipitates is collected by filtration.

  • The crude product is then washed with cold water to remove any remaining acid.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: Using an excess of the reagent ensures complete conversion of the starting material and also serves as the solvent for the reaction.

  • Low Temperature: The initial addition at low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Quenching on Ice: This step serves to both precipitate the product, which is insoluble in water, and to safely decompose the excess chlorosulfonic acid.

Route 2: From 4-Bromo-2,5-difluoroaniline via Diazotization-Sulfonylation

An alternative and highly versatile method involves the diazotization of the corresponding aniline derivative, followed by a reaction that introduces the sulfonyl chloride group. This is a variation of the Sandmeyer reaction.

Synthesis_Route_2 cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonyl Chloride Formation A 4-Bromo-2,5-difluoroaniline C Diazonium Salt Intermediate A->C B NaNO₂ / HCl E This compound C->E D SO₂ / CuCl₂

Figure 2: Synthesis via Diazotization of 4-Bromo-2,5-difluoroaniline.

Experimental Protocol:

  • Diazotization: Dissolve 4-bromo-2,5-difluoroaniline in a mixture of a strong acid (e.g., hydrochloric acid) and water, and cool the solution to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature.

  • Sulfonyl Chloride Formation: The resulting diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a copper(I) or copper(II) chloride catalyst.

  • The reaction mixture is stirred, and the product is typically isolated by extraction with an organic solvent.

  • The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is generally achieved through recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are often unstable at higher temperatures, so maintaining a low temperature is critical to prevent their decomposition.

  • Copper Catalyst: The copper salt catalyzes the decomposition of the diazonium salt and the formation of the sulfonyl chloride.

  • Sulfur Dioxide: This reagent serves as the source of the sulfur for the sulfonyl group.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable reagent for introducing the 4-bromo-2,5-difluorophenylsulfonyl moiety into molecules. This group can act as a key pharmacophore or as a versatile intermediate for further chemical modifications.

The sulfonyl chloride group readily reacts with amines to form sulfonamides, a common functional group in many marketed drugs. The fluorine and bromine substituents on the aromatic ring provide opportunities for fine-tuning the electronic and steric properties of the final compound, as well as for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) at the bromine position. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

The presence of fluorine atoms is known to enhance metabolic stability by blocking sites of oxidative metabolism and can also increase the binding affinity of a drug to its target protein through favorable electrostatic interactions.[3] The lipophilicity of the molecule is also modulated by the fluorine atoms, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound stands as a testament to the ongoing evolution of synthetic chemistry to meet the demands of modern drug discovery. While its specific discovery is not marked by a singular event, its history is interwoven with the rise of fluorinated building blocks as indispensable tools for medicinal chemists. The synthetic routes to this compound are well-established and rely on fundamental principles of organic chemistry. Its utility in the synthesis of complex, biologically active molecules ensures its continued importance in the quest for new and improved therapeutics. The combination of its reactive sulfonyl chloride handle and the tunable properties imparted by its halogen substituents makes it a powerful and versatile building block for the next generation of pharmaceuticals.

References

  • Filler, R. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Future Medicinal Chemistry, 1(5), 777–791. [Link]

  • Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. [Journal Name, if available]. [Link]

  • ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • The Role of Fluorinated Building Blocks in Modern API Synthesis. (n.d.). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. Retrieved from [Link]

Sources

4-Bromo-2,5-difluorobenzenesulfonyl chloride solubility information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 207974-14-9), a key reagent in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development. It consolidates known physicochemical properties, provides theoretical insights into its solubility behavior, and presents a detailed experimental protocol for the precise determination of its solubility in various solvent systems. The methodologies described herein are designed to ensure scientific rigor and data integrity, crucial for reproducible research and development.

Introduction: The Chemical Profile of this compound

This compound is a halogenated aromatic sulfonyl chloride. Its molecular structure, featuring an electron-deficient sulfonyl chloride moiety and a bromo- and difluoro-substituted phenyl ring, renders it a highly reactive electrophile. This reactivity is central to its utility in organic synthesis, primarily in the formation of sulfonamides and sulfonate esters.[1][2] Understanding its solubility is paramount for its effective handling, reaction setup, and purification processes.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 207974-14-9[3]
Molecular Formula C₆H₂BrClF₂O₂S
Molecular Weight 291.50 g/mol
Appearance White to yellow or orange crystalline powder or crystals[3]
Melting Point 38-42 °C
Flash Point >110 °C (>230 °F) - closed cup
Sensitivity Moisture Sensitive[3]

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses a polar sulfonyl chloride group and a less polar, but polarizable, bromodifluorophenyl ring. This duality suggests a nuanced solubility profile.

  • Polar Aprotic Solvents: These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), are expected to be effective at solvating this compound. They possess large dipole moments that can interact favorably with the polar sulfonyl chloride moiety, without the risk of chemical reaction.[4]

  • Nonpolar Solvents: Solvents with low dielectric constants, such as hexanes and toluene, are anticipated to be poor solvents for this compound due to its significant polarity.

  • "Borderline" Polar Aprotic Solvents: Solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are likely to be good solvents.[5] They offer a balance of polarity to dissolve the compound without being overly reactive.[4]

  • Polar Protic Solvents: These solvents, including water, alcohols (e.g., methanol, ethanol), and amines, are reactive towards sulfonyl chlorides.[6] The sulfonyl chloride group is a potent electrophile that will undergo solvolysis with the nucleophilic hydroxyl or amino groups of these solvents.[7][8] Therefore, these are not suitable as inert solvents for dissolution and storage.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of extensive published quantitative solubility data, an experimental approach is necessary. The following protocol outlines the widely accepted "shake-flask" method, a thermodynamic equilibrium solubility assay.[9]

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., dichloromethane, chloroform, acetonitrile, tetrahydrofuran)

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Chemically inert syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solution Prepare supersaturated solution: Add excess solid to solvent agitate Agitate at constant temperature (24-72 hours) prep_solution->agitate Establish equilibrium centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge Separate phases filtrate Filter supernatant with PTFE filter centrifuge->filtrate Remove fine particles hplc Analyze filtrate by HPLC filtrate->hplc Measure solute concentration quantify Quantify concentration using a calibration curve hplc->quantify Determine solubility

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the sealed vial in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

  • Phase Separation:

    • Once equilibrium is reached, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, which pellets the excess solid.

    • Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining fine particles.

  • Quantification of Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing these standards using a suitable analytical technique, most commonly HPLC.

    • Analyze the filtered, saturated solution under the same HPLC conditions.

    • Determine the concentration of the solute in the saturated solution by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Safety and Handling Considerations

This compound is a corrosive substance that can cause severe skin burns and eye damage.[10][11] It is also moisture-sensitive and will react with water, potentially releasing corrosive hydrogen chloride and hydrogen bromide gases.[3][10]

Mandatory Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and appropriate protective clothing are required.

  • Respiratory Protection: Use a respirator with a suitable cartridge if working in a poorly ventilated area or with fine powders.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents, acids, and bases.[11]

  • In case of spills, absorb with an inert material and dispose of as hazardous waste.

G cluster_hazard Primary Hazard cluster_risks Associated Risks cluster_ppe Required PPE hazard This compound skin_burns Severe Skin Burns hazard->skin_burns eye_damage Serious Eye Damage hazard->eye_damage moisture_reaction Reacts with Moisture hazard->moisture_reaction gloves Gloves skin_burns->gloves lab_coat Lab Coat skin_burns->lab_coat goggles Goggles & Face Shield eye_damage->goggles respirator Respirator moisture_reaction->respirator

Caption: A logical diagram illustrating the hazards and required personal protective equipment.

Conclusion

References

  • Benchchem. General Experimental Protocol for Determining Solubility.
  • ChemWhat. This compound CAS#: 207974-14-9.
  • Sigma-Aldrich. This compound 97 207974-14-9.
  • Sigma-Aldrich. This compound 97 207974-14-9.
  • Journal of Chemical Education.
  • Environmental Science: Processes & Impacts. Determining the water solubility of difficult-to-test substances A tutorial review.
  • Life Chemicals. Compound solubility measurements for early drug discovery.
  • ChemicalBook.
  • CymitQuimica. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride.
  • Wikipedia. Methanesulfonyl chloride.
  • Fisher Scientific.
  • International Journal of Molecular Sciences. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs.
  • ResearchGate.
  • ResearchGate. (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Angewandte Chemie International Edition.
  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Novel Sulfonamides Utilizing 4-Bromo-2,5-difluorobenzenesulfonyl Chloride as a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone pharmacophore in modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of N-substituted sulfonamides using 4-Bromo-2,5-difluorobenzenesulfonyl chloride. This particular building block is of significant interest due to its unique electronic profile and the presence of a bromine atom, which serves as a versatile handle for late-stage functionalization via cross-coupling reactions. We present the underlying reaction mechanism, detailed experimental protocols, purification techniques, and characterization data, underscoring the causality behind the procedural choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Advantage of the 4-Bromo-2,5-difluoroaryl Moiety

Sulfonamides are recognized bioisosteres of amides and carboxylic acids, often conferring improved metabolic stability, enhanced binding affinity, and modulated physicochemical properties to drug candidates.[4] Their synthesis is a fundamental activity in drug discovery programs targeting a multitude of diseases, including bacterial infections, cancer, and inflammatory conditions.[3][5]

The choice of this compound as a starting material is strategic for several reasons:

  • Modulation of pKa and Lipophilicity: The two electron-withdrawing fluorine atoms significantly influence the electronic properties of the aromatic ring and the resulting sulfonamide, which can be critical for target engagement and pharmacokinetic profiles.

  • Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, potentially increasing the half-life of a drug molecule.

  • Orthogonal Synthetic Handle: The bromine atom is a highly versatile functional group. Its C-Br bond can be selectively activated in the presence of the more robust C-F and C-Cl bonds (if present) for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6] This allows for the late-stage introduction of molecular diversity, a powerful strategy in lead optimization.

This guide provides a robust and validated protocol for the reaction of this sulfonyl chloride with various primary and secondary amines.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of sulfonamides from sulfonyl chlorides is a classic and highly efficient reaction that proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center.[7]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion as the leaving group.

  • Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine added to the reaction, neutralizes the generated hydrochloric acid (HCl) and deprotonates the positively charged nitrogen atom, yielding the final, neutral sulfonamide product.

The use of a non-nucleophilic base is crucial to prevent it from competing with the substrate amine in reacting with the sulfonyl chloride.

Caption: General reaction mechanism for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure applicable to a wide range of primary and secondary amines. Researchers should perform initial reactions on a small scale (e.g., 0.5 mmol) to optimize conditions for their specific substrate.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Wt.Equiv.Notes
This compound207974-14-9291.501.0Corrosive and moisture-sensitive. Handle in a fume hood.[8]
Primary or Secondary AmineVariesVaries1.1Ensure amine is pure and dry.
Triethylamine (Et₃N) or Pyridine121-44-8101.191.5Use anhydrous grade. Acts as an HCl scavenger.
Anhydrous Dichloromethane (DCM)75-09-284.93-Solvent. Must be dry to prevent hydrolysis of the sulfonyl chloride.
1M Hydrochloric Acid (HCl)7647-01-036.46-For aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01-For aqueous workup.
Brine (Saturated NaCl solution)7647-14-558.44-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Drying agent.
Silica Gel (230-400 mesh)7631-86-960.08-For column chromatography.

3.2. Step-by-Step Procedure

The entire process should be conducted in a well-ventilated fume hood.

G setup 1. Reaction Setup - Dissolve amine (1.1 eq) in anhydrous DCM. - Place under N₂ atmosphere. - Cool to 0 °C in an ice bath. base 2. Base Addition - Slowly add triethylamine (1.5 eq). - Maintain stirring and temperature. setup->base sulfonyl_cl 3. Sulfonyl Chloride Addition - Dissolve sulfonyl chloride (1.0 eq) in minimal DCM. - Add dropwise to the amine solution over 20 min. base->sulfonyl_cl reaction 4. Reaction - Allow to warm to room temperature. - Stir for 4-24 hours. - Monitor progress by TLC. sulfonyl_cl->reaction workup 5. Aqueous Workup - Dilute with DCM. - Wash sequentially with 1M HCl, H₂O, sat. NaHCO₃, and brine. reaction->workup dry 6. Drying & Concentration - Dry organic layer over MgSO₄. - Filter and concentrate under reduced pressure. workup->dry purify 7. Purification - Purify crude product by flash column chromatography or recrystallization. dry->purify characterize 8. Characterization - Confirm structure and purity by NMR, MS, and IR. purify->characterize

Caption: Experimental workflow for sulfonamide synthesis.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve the primary or secondary amine (1.0 mmol, 1.1 eq) in anhydrous dichloromethane (DCM, 10 mL). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: To the stirred amine solution, slowly add anhydrous triethylamine (1.5 mmol, 1.5 eq) via syringe.

  • Sulfonyl Chloride Addition: In a separate, dry vial, dissolve this compound (1.0 mmol, 1.0 eq) in a minimal amount of anhydrous DCM (~2-3 mL). Add this solution dropwise to the cooled amine/base mixture over 15-20 minutes using a syringe. A white precipitate of triethylammonium chloride will form.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4 to 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with an additional 20 mL of DCM. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove excess amine and triethylamine, water (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL) to remove any remaining acid, and finally with brine (1 x 15 mL).[7]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid or oil can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent pair (e.g., ethanol/water or ethyl acetate/hexanes).[9][10]

3.3. Characterization

The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:[7][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching bands, typically observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Representative Data and Expected Outcomes

The reactivity of the amine nucleophile will influence reaction times and yields. The following table provides illustrative data for the synthesis of sulfonamides from this compound with various amine types.

EntryAmine SubstrateAmine TypeTypical Time (h)Typical Yield (%)Notes
1BenzylaminePrimary, Aliphatic4 - 885 - 95Generally high reactivity and clean conversion.
2AnilinePrimary, Aromatic12 - 1870 - 85Less nucleophilic than aliphatic amines; may require longer reaction times.
3MorpholineSecondary, Cyclic6 - 1280 - 90Good reactivity.
4DiethylamineSecondary, Acyclic8 - 1675 - 88Steric hindrance may slightly reduce the reaction rate.
5tert-ButylaminePrimary, Hindered24 - 4840 - 60Significant steric hindrance slows the reaction considerably.

Note: Yields are for isolated, purified products and may require optimization for specific substrates.

Conclusion and Future Applications

The protocol described herein provides a reliable and efficient method for synthesizing a diverse library of sulfonamides from this compound. This approach combines the well-established reliability of sulfonamide formation with a strategically functionalized building block.[11][12] The resulting products are not only valuable for direct biological screening but are also primed for further elaboration. The aryl bromide moiety can be readily transformed using a vast toolkit of cross-coupling chemistries, enabling rapid analogue synthesis and exploration of the chemical space around a lead compound. This positions this compound as a powerful reagent for accelerating modern drug discovery programs.

References

  • Harmata, M., & Huang, C. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at:[Link]

  • Harmata, M. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Prakash, G. K. S., & Chacko, S. (2006). Preparation of sulfonamides from N-silylamines. Available at:[Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. organic-chemistry.org. Available at: [Link]

  • El-Gaby, S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Bisharat, R., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Available at: [Link]

  • Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Caddick, S., et al. (2013). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]

  • Wang, L., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Available at: [Link]

  • Reed, D. D., & Tiek, D. M. (2020). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate. Available at: [Link]

  • Berkeley Chemical Corporation. (1961). Purification of p(nu-acetyl amino) benzene sulfonyl chloride. Google Patents.
  • Aslam, M., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. The Scientific World Journal. Available at: [Link]

  • Amerigo Scientific. This compound (97%). Amerigo Scientific. Available at: [Link]

  • Caddick, S., et al. (2013). The Synthesis of Functionalised Sulfonamides. CORE. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of N-Substituted 4-Bromo-2,5-difluorobenzenesulfonamides from Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Bromo-2,5-difluorobenzenesulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of novel sulfonamide derivatives remains a critical activity in drug discovery and lead optimization campaigns. Within this context, 4-bromo-2,5-difluorobenzenesulfonyl chloride emerges as a highly valuable and strategic building block.

Its unique substitution pattern—a bromine atom and two fluorine atoms on the phenyl ring—offers medicinal chemists a versatile scaffold for conducting detailed structure-activity relationship (SAR) studies.[3] The strong electron-withdrawing nature of the fluorine atoms significantly influences the physicochemical properties of the resulting sulfonamides, including the acidity of the sulfonamide proton, membrane permeability, and metabolic stability. The bromine atom provides a convenient handle for further synthetic diversification, for instance, through palladium-catalyzed cross-coupling reactions. These application notes provide a comprehensive guide to the synthesis of N-substituted 4-bromo-2,5-difluorobenzenesulfonamides, detailing the underlying reaction mechanism, robust experimental protocols, and critical safety considerations.

Reaction Principles and Mechanism

The formation of a sulfonamide from this compound and a primary amine is a classic example of nucleophilic substitution at a sulfonyl center.[1][2] The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the primary amine, which acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the sulfonyl chloride.[2][3]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

  • Leaving Group Departure and Proton Transfer: The intermediate collapses with the expulsion of the chloride ion, a good leaving group. A base present in the reaction mixture then abstracts a proton from the nitrogen atom to yield the final, stable sulfonamide product.[2]

The presence of a non-nucleophilic base, such as pyridine or triethylamine, is crucial. It serves to neutralize the hydrogen chloride (HCl) generated as a byproduct. Without a base, the HCl would protonate the starting primary amine, rendering it non-nucleophilic and effectively halting the reaction.[2]

Caption: Mechanism of N-substituted sulfonamide synthesis.

Experimental Protocols

This section provides a robust and widely applicable protocol for the synthesis of 4-bromo-2,5-difluorobenzenesulfonamides.

Materials and Reagents
  • This compound (1.0 eq)

  • Primary Amine (1.0 - 1.2 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 eq). Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Base Addition: Add anhydrous triethylamine (1.5 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirred amine solution over 15-30 minutes.[2][4] A cloudy precipitate (triethylamine hydrochloride) will likely form.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-24 hours).[4]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-substituted 4-bromo-2,5-difluorobenzenesulfonamide.

Experimental Workflow A 1. Dissolve Primary Amine & Triethylamine in anhydrous DCM B 2. Cool mixture to 0°C A->B C 3. Add Sulfonyl Chloride solution dropwise B->C D 4. Warm to RT & Stir (Monitor by TLC) C->D E 5. Workup: Dilute, Wash with HCl, NaHCO₃, Brine D->E F 6. Dry organic layer (Na₂SO₄) & Concentrate E->F G 7. Purify: Column Chromatography or Recrystallization F->G H Pure Sulfonamide Product G->H

Caption: General workflow for sulfonamide synthesis.

Reaction Data Summary

The following table summarizes typical reaction conditions for the synthesis of N-substituted 4-bromo-2,5-difluorobenzenesulfonamides with various primary amines.

EntryPrimary AmineBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)
1BenzylamineEt₃N (1.5)DCM0 to RT1285-95%
2AnilinePyridine (2.0)DCM0 to RT1880-90%
3CyclohexylamineEt₃N (1.5)THF0 to RT1688-97%
42-Amino-thiazolePyridine (2.0)DCM0 to RT2470-85%

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride due to hydrolysis.[4] 2. Amine is protonated (insufficient base). 3. Low reactivity of the amine.1. Use fresh, anhydrous sulfonyl chloride and solvents. 2. Ensure at least 1.5 equivalents of base are used. 3. Increase reaction temperature or use a more polar solvent like DMF.
Di-sulfonylation Byproduct The primary amine reacts with a second molecule of sulfonyl chloride.[4]1. Use a slight excess of the amine (1.1-1.2 eq). 2. Add the sulfonyl chloride slowly at low temperature (0 °C).[4] 3. Monitor the reaction closely and stop it once the starting amine is consumed.
Polar Byproduct (Sulfonic Acid) Presence of water in the reaction mixture, leading to hydrolysis of the sulfonyl chloride.[4]1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere.
Difficult Purification Close polarity of the product and starting materials or byproducts.1. Optimize the solvent system for column chromatography. 2. Consider recrystallization if the product is a solid. 3. Ensure the aqueous workup is thorough to remove base and salts.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

  • Hazard Identification: Causes severe skin burns and eye damage.[5][6][7] It may be corrosive to metals.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[8][9]

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure full body coverage.[8][9]

    • Respiratory Protection: Handle only in a well-ventilated fume hood. If exposure limits may be exceeded, use a full-face respirator with an appropriate cartridge.[8]

  • Handling and Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10]

    • Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.[7]

    • Wash hands thoroughly after handling.[5][6]

  • First-Aid Measures:

    • If Inhaled: Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7][8]

    • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[6][8]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][7]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • Macmillan Group. (2023).
  • Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • Various Authors. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • Various Authors. (2025).
  • Harmata, M. et al.
  • Various Authors.
  • ECHEMI. 4-Bromo-2-fluorobenzenesulfonyl chloride SDS. ECHEMI.
  • ChemicalBook. (2025).
  • Thermo Fisher Scientific. (2025).
  • Acros Organics. (2025).
  • Angene Chemical. (2025).
  • Nordmann. 4-Bromo-3,5-difluorobenzenesulfonyl chloride. nordmann.global.
  • BenchChem. (2025). Application Notes: 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride as a Versatile Building Block for Structure-Activity Relationship (SAR) Studies in Kinase Inhibition. Benchchem.
  • Various Authors. (2020). The reaction of benzenesulfonyl chloride and the primary amine group of....
  • Matrix Scientific. 207974-14-9 Cas No. | this compound.
  • Echemi. This compound. Echemi.
  • LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
  • Sigma-Aldrich. This compound 97%. Sigma-Aldrich.
  • Reusch, W. (2023). Amine Reactions. Chemistry LibreTexts.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. Benchchem.
  • Mathew Mahindaratne. (2019). Mechanism for reaction of NOCl (Tilden reagent) with primary amines. Chemistry Stack Exchange.

Sources

Introduction: The Strategic Value of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of N-Substituted 4-Bromo-2,5-difluorobenzenesulfonamides from Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide spectrum of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The synthesis of novel sulfonamide derivatives is therefore a critical activity in drug discovery and lead optimization. 4-Bromo-2,5-difluorobenzenesulfonyl chloride emerges as a particularly valuable building block in this context. Its unique substitution pattern—a bromine atom for potential cross-coupling reactions and two fluorine atoms to modulate physicochemical properties—provides a versatile scaffold for structure-activity relationship (SAR) studies.[3]

The fluorine atoms can enhance metabolic stability, membrane permeability, and binding affinity, while the bromine atom serves as a synthetic handle for late-stage functionalization, allowing for the rapid generation of diverse compound libraries. This guide provides a comprehensive overview of the reaction between this compound and secondary amines, offering detailed protocols, mechanistic insights, and practical advice for researchers in the field.

Reaction Mechanism: Nucleophilic Substitution at the Sulfonyl Center

The formation of a sulfonamide from a sulfonyl chloride and a secondary amine is a classic example of a nucleophilic substitution reaction.[4] The fundamental process involves the attack of the nucleophilic nitrogen atom of the secondary amine on the highly electrophilic sulfur atom of the sulfonyl chloride.

The key mechanistic steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the secondary amine attacks the electrophilic sulfur atom of the this compound. This step is often performed at a reduced temperature (e.g., 0 °C) to moderate the exothermic nature of the reaction.

  • Formation of a Tetrahedral Intermediate: The initial attack results in the formation of a transient, tetrahedral intermediate.

  • Departure of the Leaving Group: The intermediate collapses, leading to the expulsion of the chloride ion, which is an excellent leaving group.

  • Deprotonation: A non-nucleophilic base, such as triethylamine or pyridine, is crucial for neutralizing the hydrogen chloride (HCl) generated during the reaction.[4][5] The base abstracts the proton from the nitrogen atom, forming a stable sulfonamide and a salt byproduct (e.g., triethylammonium chloride).

This reaction is generally robust and proceeds with high efficiency for a wide range of secondary amines.[6] The rate of reaction can be influenced by the nucleophilicity of the amine; less hindered and more electron-rich amines tend to react more rapidly.[1]

reagents Secondary Amine + This compound intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products N-Substituted Sulfonamide + Base-HCl Salt intermediate->products Chloride Elimination & Deprotonation by Base cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product prep_amine Dissolve Secondary Amine & Base in Anhydrous DCM cool Cool to 0 °C prep_amine->cool add Dropwise Addition of Sulfonyl Chloride Solution cool->add prep_sulfonyl Dissolve Sulfonyl Chloride in Anhydrous DCM prep_sulfonyl->add stir Warm to RT & Stir (6-18h) add->stir monitor Monitor by TLC stir->monitor wash Aqueous Washes (HCl, NaHCO₃, Brine) monitor->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify (Chromatography or Recrystallization) dry->purify char Characterize (NMR, MS, HPLC) purify->char

Sources

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 4-Bromo-2,5-difluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sulfonamide Scaffold and the Utility of 4-Bromo-2,5-difluorobenzenesulfonyl chloride

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents. Its prevalence is a testament to its remarkable versatility as a pharmacophore, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] The sulfonamide moiety's ability to act as a bioisostere for carboxylic acids, coupled with its capacity to form strong hydrogen bonds and engage in critical interactions with enzyme active sites, underpins its enduring value in drug design.[1]

The synthesis of diverse sulfonamide libraries is, therefore, a pivotal activity in the drug discovery pipeline. This compound emerges as a particularly valuable building block in this endeavor. The strategic placement of its substituents—a bromine atom and two fluorine atoms—imparts a unique electronic and steric profile. This distinct substitution pattern can be leveraged to fine-tune the physicochemical properties of the resulting sulfonamide derivatives, including their metabolic stability, lipophilicity, and target-binding affinity. The electron-withdrawing nature of the fluorine atoms and the sulfonyl chloride group enhances the electrophilicity of the sulfur atom, facilitating the desired reaction with amine nucleophiles. Furthermore, the bromine atom provides a versatile handle for subsequent cross-coupling reactions, enabling further structural diversification.

These application notes provide a detailed, field-proven protocol for the synthesis of N-substituted sulfonamides utilizing this compound, with a focus on explaining the causality behind the experimental choices to ensure robust and reproducible outcomes.

Mechanistic Insights: The Chemistry of Sulfonamide Bond Formation and Potential Side Reactions

The synthesis of sulfonamides from this compound proceeds via a classical nucleophilic acyl substitution-like mechanism at the sulfonyl group. The core transformation involves the attack of a primary or secondary amine (the nucleophile) on the highly electrophilic sulfur atom of the sulfonyl chloride.

The Primary Reaction Pathway

The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine. The base plays a dual role: it deprotonates the amine to increase its nucleophilicity and neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[3]

G cluster_0 Reaction Mechanism Amine R-NH₂ (Amine) DeprotonatedAmine R-NH⁻ (Deprotonated Amine) Amine->DeprotonatedAmine Deprotonation Base Base (e.g., Pyridine) Base->DeprotonatedAmine BaseHCl Base-H⁺Cl⁻ Base->BaseHCl TetrahedralIntermediate Tetrahedral Intermediate DeprotonatedAmine->TetrahedralIntermediate Nucleophilic Attack SulfonylChloride Ar-SO₂Cl (this compound) SulfonylChloride->TetrahedralIntermediate Product Ar-SO₂NHR (Sulfonamide) TetrahedralIntermediate->Product Elimination of Cl⁻ HCl HCl HCl->BaseHCl Neutralization

Caption: General reaction mechanism for sulfonamide synthesis.

Expert Insights: The Influence of Substituents and Potential for Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring of this compound is rendered electron-deficient by the potent electron-withdrawing effects of the two fluorine atoms and the sulfonyl chloride group. This electronic feature, while beneficial for the desired reaction at the sulfur center, also activates the ring towards Nucleophilic Aromatic Substitution (SNAr) .[4][5] In an SNAr reaction, a nucleophile attacks an aromatic carbon, displacing a leaving group. The reactivity of halogens as leaving groups in SNAr typically follows the order F > Cl > Br > I.[6]

Therefore, a potential side reaction is the displacement of one of the fluorine atoms by the amine nucleophile. This is particularly a concern with highly nucleophilic amines or at elevated reaction temperatures. To favor the desired sulfonamide formation, the reaction is conducted at a low temperature (typically starting at 0 °C), which kinetically favors the attack at the more electrophilic sulfonyl sulfur over the aromatic carbon.

Experimental Protocol: Synthesis of a Representative N-Aryl-4-bromo-2,5-difluorobenzenesulfonamide

This protocol details the synthesis of N-(4-methoxyphenyl)-4-bromo-2,5-difluorobenzenesulfonamide as a representative example.

Materials and Equipment
Reagent/MaterialGradeSupplier
This compound≥97%e.g., Sigma-Aldrich
4-Methoxyaniline (p-Anisidine)≥99%e.g., Sigma-Aldrich
PyridineAnhydrous, ≥99.8%e.g., Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
1 M Hydrochloric Acid (HCl)ACS Reagente.g., Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS Reagente.g., Fisher Scientific
Brine (Saturated NaCl solution)ACS Reagente.g., Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagente.g., Fisher Scientific
Silica Gel60 Å, 230-400 meshe.g., Sigma-Aldrich
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)HPLC Gradee.g., Fisher Scientific
Equipment
Round-bottom flasks
Magnetic stirrer and stir bars
Ice bath
Dropping funnel
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) plates
UV lamp for TLC visualization
Glassware for column chromatography
Fume hood
Personal Protective Equipment (PPE)
Safety Precautions
  • All manipulations must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • This compound is corrosive and moisture-sensitive. Handle with care and under an inert atmosphere where possible.[5][7]

  • Anhydrous solvents are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before commencing work.

Step-by-Step Procedure

G start Start reaction_setup 1. Reaction Setup: Dissolve 4-methoxyaniline in anhydrous DCM. start->reaction_setup base_addition 2. Base Addition: Cool to 0°C and add pyridine. reaction_setup->base_addition sulfonyl_chloride_addition 3. Sulfonyl Chloride Addition: Add this compound solution dropwise at 0°C. base_addition->sulfonyl_chloride_addition reaction 4. Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC. sulfonyl_chloride_addition->reaction workup 5. Work-up: Wash with 1M HCl, sat. NaHCO₃, and brine. reaction->workup drying 6. Drying and Concentration: Dry organic layer over MgSO₄, filter, and concentrate. workup->drying purification 7. Purification: Purify by silica gel column chromatography. drying->purification characterization 8. Characterization: Analyze by NMR, IR, and MS. purification->characterization end End characterization->end

Caption: Experimental workflow for sulfonamide synthesis.

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxyaniline (1.1 equivalents, e.g., 1.1 mmol, 135 mg) in anhydrous dichloromethane (20 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. With stirring, slowly add anhydrous pyridine (1.5 equivalents, e.g., 1.5 mmol, 119 mg, 0.12 mL).

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent, e.g., 1.0 mmol, 291.5 mg) in a minimal amount of anhydrous DCM (5 mL). Add this solution dropwise to the cooled amine mixture over 15-20 minutes using a dropping funnel.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 3:7 ethyl acetate/hexanes eluent system). The disappearance of the sulfonyl chloride spot indicates reaction completion.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM (30 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (1 x 25 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methoxyphenyl)-4-bromo-2,5-difluorobenzenesulfonamide.

Characterization

The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. For the representative product, one would expect to see characteristic signals for the aromatic protons of both rings, the methoxy group, and the N-H proton.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the S=O stretches (typically around 1350 and 1160 cm⁻¹) and the N-H stretch (around 3250 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield 1. Inactive reagents (moisture contamination of sulfonyl chloride). 2. Insufficiently nucleophilic amine. 3. Incomplete reaction.1. Use freshly opened or properly stored anhydrous reagents and solvents. 2. Consider using a stronger, non-nucleophilic base or slightly elevated temperature (monitor for SNAr). 3. Extend the reaction time.
Formation of Side Products 1. Nucleophilic Aromatic Substitution (SNAr) on the aromatic ring. 2. Hydrolysis of the sulfonyl chloride.1. Maintain a low reaction temperature (0 °C to room temperature). Avoid heating if possible. 2. Ensure strictly anhydrous conditions.
Difficult Purification Co-elution of product with starting materials or byproducts.Adjust the polarity of the eluent system for column chromatography. Consider re-crystallization as an alternative purification method.

References

  • King, J. F., & Rathore, R. (2006). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 84(5), 754-764. [Link]

  • Wallace, O. B. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(15), 3898–3901. [Link]

  • Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1H&13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Zeitschrift für Naturforschung B, 58(5), 351-356. [Link]

  • LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • PEXACY International Journal of Pharmaceutical Science. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. [Link]

  • World Journal of Pharmaceutical Research. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]

Sources

The Strategic Role of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational drug design. The compound 4-bromo-2,5-difluorobenzenesulfonyl chloride has emerged as a pivotal building block for medicinal chemists, offering a unique combination of reactive handles and modulating substituents. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols, to empower researchers in the synthesis of novel therapeutic agents.

The sulfonamide functional group, readily synthesized from sulfonyl chlorides, is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1] The specific substitution pattern of this compound—possessing two electron-withdrawing fluorine atoms and a synthetically versatile bromine atom—provides a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of lead compounds.

The Significance of the Substitution Pattern: An Expert's Perspective

The arrangement of the bromo and difluoro groups on the phenyl ring of this reagent is not arbitrary; it offers a triad of advantages for the medicinal chemist:

  • Modulation of Physicochemical Properties: The two fluorine atoms, with their high electronegativity, significantly impact the electronic environment of the sulfonamide moiety. This can lower the pKa of the sulfonamide proton, enhancing its ability to participate in hydrogen bonding with biological targets.[2] Furthermore, fluorine substitution is a well-established strategy to increase metabolic stability and membrane permeability of drug candidates.[3][4]

  • Orthogonal Synthetic Handle: The bromine atom serves as a versatile handle for post-sulfonamidation modifications. Its reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allows for the introduction of a wide range of substituents. This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, a critical step in lead optimization.

  • Vectorial Exploration of Target Binding Pockets: The distinct positioning of the halogens allows for a systematic exploration of the target's binding site. The sulfonamide group can anchor the molecule, while modifications at the bromine position can probe different regions of the pocket to enhance potency and selectivity.

Core Application: Synthesis of Substituted Sulfonamides

The primary application of this compound is the synthesis of N-substituted sulfonamides through its reaction with primary or secondary amines. This reaction is a robust and well-understood nucleophilic substitution at the sulfonyl group.

Application Spotlight: Building Blocks for Kinase Inhibitors

Kinases are a critical class of enzymes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Consequently, the development of kinase inhibitors is a major focus of modern drug discovery.[6] The sulfonamide moiety is a common feature in many kinase inhibitors, where it often acts as a hydrogen bond donor or acceptor, contributing to the inhibitor's binding affinity and selectivity.

While direct synthesis of a marketed kinase inhibitor using this compound is not prominently documented in publicly available literature, its utility in creating analogs of known inhibitors is a key application. For instance, the core structure of BRAF inhibitors like Vemurafenib and Dabrafenib features a sulfonamide linkage to a substituted phenyl ring.[7][8] The 4-bromo-2,5-difluoro substitution pattern offers a unique electronic and steric profile that can be exploited to develop novel analogs with potentially improved properties, such as enhanced potency, altered selectivity profiles, or the ability to overcome drug resistance.

Below is a representative protocol for the synthesis of a novel sulfonamide that could serve as a scaffold for kinase inhibitor discovery.

Experimental Protocol 1: Synthesis of N-Aryl-4-bromo-2,5-difluorobenzenesulfonamide

This protocol details the general procedure for the reaction of this compound with an aniline derivative.

Reaction Scheme:

Sulfonamide Synthesis reagent1 This compound reaction reagent1->reaction reagent2 Substituted Aniline reagent2->reaction product N-Aryl-4-bromo-2,5-difluorobenzenesulfonamide base Pyridine or Triethylamine reaction_label + base->reaction_label Base solvent DCM or THF solvent->reaction_label Solvent reaction->product

General reaction for N-Aryl-4-bromo-2,5-difluorobenzenesulfonamide synthesis.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (1 mmol scale)Moles (mmol)Equivalents
This compound207974-14-9291.50291.5 mg1.01.0
Substituted AnilineVariesVaries1.1 mmol1.11.1
Pyridine110-86-179.10119 µL1.51.5
Dichloromethane (DCM), anhydrous75-09-284.935 mL--
1M Hydrochloric Acid (HCl)7647-01-036.46As needed--
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01As needed--
Brine (Saturated NaCl solution)--As needed--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed--

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted aniline (1.1 mmol, 1.1 eq) in anhydrous dichloromethane (DCM, 5 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 mmol, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 mmol, 1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-aryl-4-bromo-2,5-difluorobenzenesulfonamide.

Characterization: The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in the Synthesis of CRTH2 Antagonists

Another promising application of this compound is in the development of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[9][10] CRTH2 is a G-protein-coupled receptor involved in allergic inflammation, making it an attractive target for the treatment of asthma and other allergic diseases. The sulfonamide moiety can serve as a key pharmacophore in CRTH2 antagonists, and the 4-bromo-2,5-difluorophenyl group can be used to optimize the compound's binding affinity and pharmacokinetic properties.

Experimental Protocol 2: Synthesis of a 4-Bromo-2,5-difluorobenzenesulfonamide Library for SAR Studies

This protocol outlines a parallel synthesis approach for generating a library of sulfonamides from this compound and a diverse set of primary and secondary amines.

Workflow Diagram:

Library Synthesis Workflow cluster_0 Reaction Preparation cluster_1 Automated Synthesis cluster_2 Work-up and Purification cluster_3 Analysis and Storage amine_plate Dispense diverse amines into 96-well plate dispense_sulfonyl_chloride Dispense sulfonyl chloride solution to each well amine_plate->dispense_sulfonyl_chloride sulfonyl_chloride_solution Prepare stock solution of this compound in DCM sulfonyl_chloride_solution->dispense_sulfonyl_chloride base_solution Prepare stock solution of triethylamine in DCM dispense_base Dispense triethylamine solution to each well base_solution->dispense_base dispense_sulfonyl_chloride->dispense_base reaction_plate Seal plate and shake at room temperature for 12-24 hours dispense_base->reaction_plate quench Quench reactions with aqueous work-up reaction_plate->quench extract Liquid-liquid extraction quench->extract purify Purification by automated flash chromatography extract->purify analyze LC-MS and NMR analysis of purified compounds purify->analyze store Store compound library for biological screening analyze->store

Workflow for parallel synthesis of a sulfonamide library.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction blocks

  • Automated liquid handler (optional)

  • Parallel purification system

Procedure:

  • Amine Plating: Using an automated liquid handler or manual pipetting, dispense equimolar amounts of a diverse set of amines into the wells of a 96-well reaction block.

  • Reagent Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM to each well, followed by a solution of triethylamine (1.5 eq) in anhydrous DCM.

  • Reaction: Seal the reaction block and agitate at room temperature for 12-24 hours.

  • Parallel Work-up: Quench the reactions by adding water to each well. Perform a liquid-liquid extraction using a suitable solvent (e.g., ethyl acetate).

  • Parallel Purification: Purify the crude products using an automated parallel flash chromatography system.

  • Analysis and Storage: Analyze the purity and confirm the identity of each compound in the library using LC-MS and/or NMR. Store the purified compounds for subsequent biological screening.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern allows for the synthesis of sulfonamides with finely tuned physicochemical properties and provides a convenient handle for further molecular diversification. The protocols outlined in this guide provide a solid foundation for researchers to utilize this reagent in the discovery and development of novel therapeutic agents, particularly in the areas of kinase inhibition and the modulation of inflammatory pathways. As the demand for more sophisticated and effective drugs continues to grow, the strategic application of such well-designed chemical tools will remain paramount to the success of drug discovery programs.

References

  • BenchChem. (2025). Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride. BenchChem.
  • ACS Medicinal Chemistry Letters. (2011). Benzodiazepinone Derivatives as CRTH2 Antagonists. ACS Publications. [Link]

  • BenchChem. (2025). Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.
  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2011). Benzodiazepinone Derivatives as CRTH2 Antagonists. PubMed Central. [Link]

  • MDPI. (2022). Fluorine in drug discovery: Role, design and case studies. MDPI.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Biological Significance of N-Aryl-4,5-dichloro-2-fluorobenzenesulfonamides. BenchChem.
  • National Center for Biotechnology Information. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed.
  • National Center for Biotechnology Information. (2020). Importance of Fluorine in Benzazole Compounds. PubMed Central. [Link]

  • ResearchGate. (n.d.). Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives.
  • OUCI. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. OUCI.
  • National Center for Biotechnology Information. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2007). The role of fluorine in medicinal chemistry. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
  • ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • MDPI. (2023). Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. MDPI. [Link]

  • National Center for Biotechnology Information. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
  • National Center for Biotechnology Information. (2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PubMed Central. [Link]

  • BenchChem. (2025). Application Notes: Cross-Coupling Protocols for 1-Bromo-4-chloro-2,5-difluorobenzene. BenchChem.
  • chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2010). Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1. PubMed.
  • National Center for Biotechnology Information. (2019). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. PubMed.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial. PubMed Central. [Link]

Sources

The Strategic Role of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride, a key building block in contemporary drug discovery. We will explore its strategic application in the synthesis of bioactive molecules, with a particular focus on the development of novel therapeutics. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, causality-driven explanations for its use, and a framework for its integration into medicinal chemistry programs.

Introduction: The Significance of the Sulfonamide Moiety and the Unique Contribution of this compound

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Sulfonamides are recognized as versatile pharmacophores due to their ability to act as bioisosteres for other functional groups and their capacity to form key interactions with biological targets.[1][2]

This compound emerges as a particularly valuable reagent for the introduction of a uniquely substituted aryl sulfonamide moiety. The strategic placement of bromo and difluoro substituents on the phenyl ring offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. The electron-withdrawing nature of the fluorine atoms can modulate the acidity of the sulfonamide proton, influencing binding affinities and cell permeability, while the bromine atom serves as a versatile handle for further chemical modifications through cross-coupling reactions.

Core Application: Synthesis of CRTH2 Antagonists for Inflammatory Diseases

A notable application of this compound is in the synthesis of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a G protein-coupled receptor that plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma and chronic obstructive pulmonary disease (COPD).[4] Antagonism of this receptor is a promising therapeutic strategy for mitigating the effects of type 2 inflammation.[2]

In the development of novel CRTH2 antagonists, this compound is utilized to introduce the 4-bromo-2,5-difluorophenylsulfonyl group to a core amine-containing scaffold. This moiety contributes to the overall pharmacological profile of the molecule.

Diagram 1: Role in CRTH2 Antagonist Synthesis

G reagent 4-Bromo-2,5-difluorobenzenesulfonyl chloride product CRTH2 Antagonist Precursor reagent->product Sulfonamide Formation amine Amine-containing scaffold amine->product target CRTH2 Receptor product->target Binds to effect Blockade of Inflammatory Cascade target->effect Inhibition leads to

Caption: Synthetic utility in developing CRTH2 antagonists.

Experimental Protocols: Synthesis of N-Substituted-4-bromo-2,5-difluorobenzenesulfonamides

The following protocols provide a detailed, step-by-step methodology for the synthesis of sulfonamides using this compound. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.

Protocol 1: Standard Synthesis in an Aprotic Solvent

This protocol is a general and robust method for the reaction of this compound with a primary or secondary amine in the presence of a non-nucleophilic base.

Materials:

Reagent/MaterialQuantity (Molar Eq.)Purpose
This compound1.0Electrophile
Primary or Secondary Amine1.1Nucleophile
Anhydrous Pyridine or Triethylamine (Et3N)1.5Base (HCl scavenger)
Anhydrous Dichloromethane (DCM)-Solvent
1M Hydrochloric Acid (HCl)-Workup
Saturated Sodium Bicarbonate (NaHCO3) solution-Workup
Brine (Saturated NaCl solution)-Workup
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)-Drying agent
Silica Gel for column chromatography-Purification
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)-Purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary or secondary amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent three times. Combine the organic layers and wash successively with 1M HCl (if a basic catalyst like pyridine was used), saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-4-bromo-2,5-difluorobenzenesulfonamide.

Diagram 2: Experimental Workflow for Sulfonamide Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_amine Dissolve Amine in DCM add_base Add Base & Cool to 0°C dissolve_amine->add_base add_sulfonyl_chloride Add Sulfonyl Chloride (dropwise) add_base->add_sulfonyl_chloride stir Stir at RT (8-24h) add_sulfonyl_chloride->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Step-by-step workflow for sulfonamide synthesis.

Structure-Activity Relationship (SAR) Insights

The 4-bromo-2,5-difluorophenylsulfonyl moiety offers several advantages for SAR studies:

  • Modulation of pKa: The electron-withdrawing fluorine atoms lower the pKa of the sulfonamide N-H proton, potentially leading to stronger hydrogen bond interactions with the target protein.

  • Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, improving the pharmacokinetic profile of the drug candidate.

  • Vector for Further Diversification: The bromine atom provides a reactive handle for introducing further chemical diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of additional binding pockets and the optimization of potency and selectivity.

Table 1: Representative Reaction Conditions and Expected Outcomes

Amine TypeReaction Time (h)Expected Yield (%)Notes
Primary Aliphatic8 - 1275 - 90Generally clean and high-yielding.
Secondary Aliphatic12 - 1870 - 85May be slightly slower than primary amines due to steric hindrance.
Primary Aromatic12 - 2465 - 80Reactivity can be influenced by substituents on the aromatic ring.
Secondary Aromatic18 - 2460 - 75Can be challenging; may require elevated temperatures or stronger bases.

Note: The data in this table are illustrative and based on general principles of sulfonamide synthesis. Actual yields may vary depending on the specific substrate and reaction conditions.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its unique substitution pattern provides medicinal chemists with a powerful tool for the synthesis of novel sulfonamides with tunable physicochemical and pharmacological properties. The straightforward and robust protocols for its use, coupled with the potential for late-stage functionalization, make it an attractive reagent for the generation of diverse compound libraries and the optimization of lead candidates. The successful application of this reagent in the development of CRTH2 antagonists highlights its potential for addressing a range of therapeutic targets.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Benzodiazepinone Derivatives as CRTH2 Antagonists. (n.d.). ACS Medicinal Chemistry Letters.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity.
  • Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride. (2025). BenchChem.
  • Application Notes and Protocols: Synthesis and Biological Significance of N-Aryl-4,5-dichloro-2-fluorobenzenesulfonamides. (2025). BenchChem.
  • Patent Application Publication US 2012/0309796 A1. (2012).

Sources

Application Notes & Protocols: 4-Bromo-2,5-difluorobenzenesulfonyl Chloride as a Versatile Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of therapeutic agent design. Its prevalence is a testament to its unique physicochemical properties, acting as a stable, non-classical bioisostere for amides and carboxylic acids while offering distinct hydrogen bonding capabilities.[1][2] Sulfonamide-containing molecules have demonstrated a vast spectrum of biological activities, including antibacterial, anti-inflammatory, and notably, anticancer effects through kinase inhibition.[1][3]

4-Bromo-2,5-difluorobenzenesulfonyl chloride emerges as a particularly strategic building block for drug discovery. Its utility extends beyond the simple introduction of a sulfonamide moiety. The molecule is engineered with three key features:

  • The Sulfonyl Chloride: A highly reactive electrophilic center for reliable and efficient formation of sulfonamide bonds with a wide array of primary and secondary amines.[3][4]

  • The Difluoro Substitution: The two fluorine atoms significantly modulate the electronic properties of the aromatic ring, influencing the pKa, lipophilicity, and metabolic stability of the resulting derivatives. This is a critical tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.

  • The Bromo Group: A versatile synthetic handle that opens a gateway to post-sulfonamidation complexity. It allows for the application of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as palladium-catalyzed cross-couplings, enabling the construction of intricate molecular architectures.[5][6]

This guide provides an in-depth exploration of this compound, detailing its properties, reactivity, and application in robust synthetic protocols for the generation of novel bioactive compound libraries.

Physicochemical Properties & Safety Data

Accurate knowledge of a reagent's properties and handling requirements is fundamental to safe and successful experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 207974-14-9[7][8]
Molecular Formula C₆H₂BrClF₂O₂S[7]
Molecular Weight 291.50 g/mol [7]
Appearance White to yellow/orange crystalline solid[9]
Melting Point 38-42 °C (lit.)[7][9]
Sensitivity Moisture Sensitive[9]

Table 2: Hazard and Safety Information

CategoryInformationReference(s)
GHS Pictogram GHS05 (Corrosion)[7]
Signal Word Danger[7]
Hazard Statement H314: Causes severe skin burns and eye damage.[7][10]
Precautionary Codes P260, P280, P303+P361+P353, P305+P351+P338, P310[7][10]
Required PPE Chemical safety goggles/faceshield, chemical-resistant gloves, lab coat. Work in a certified chemical fume hood.[11]
Storage Store locked up in a cool, dry, well-ventilated area under an inert atmosphere. Keep away from moisture and incompatible materials like strong bases.[12][13]

Core Reactivity and Mechanistic Rationale

The primary reaction of this compound is its nucleophilic substitution reaction with primary or secondary amines to form sulfonamides.

The mechanism proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This electrophilicity is enhanced by the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the difluorinated phenyl ring. This attack forms a transient, high-energy tetrahedral intermediate, which then collapses, expelling the chloride ion as a stable leaving group to yield the sulfonamide and a proton. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrogen chloride (HCl) generated in situ, preventing the protonation of the starting amine and driving the reaction to completion.[3]

Caption: General mechanism for sulfonamide synthesis.

Application Focus: A Two-Stage Strategy for Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes, and their dysregulation is a hallmark of many cancers.[14][15] Many kinase inhibitors are designed to be ATP-competitive, binding in the highly conserved ATP pocket.[16][17] The sulfonamide moiety is frequently incorporated into these inhibitors to form key hydrogen bond interactions within this pocket.

This compound is ideally suited for a two-stage synthetic strategy to rapidly generate diverse libraries of potential kinase inhibitors.

  • Stage 1 (Diversity Generation): The sulfonyl chloride is reacted with a library of diverse amines to create a set of N-substituted sulfonamide intermediates.

  • Stage 2 (Scaffold Elaboration): The bromine atom on these intermediates is then used as a point of attachment for further complexity, most commonly via Suzuki-Miyaura cross-coupling with various boronic acids or esters. This allows for the introduction of aryl or heteroaryl groups often required for binding in the hydrophobic regions of the kinase active site.[5][6]

This strategy allows for systematic exploration of the chemical space around the core scaffold.

Synthetic Workflow Start Start: 4-Bromo-2,5-difluorobenzenesulfonyl chloride Step1 Stage 1: Sulfonamide Formation Start->Step1 Intermediate Intermediate: N-R1-4-bromo-2,5-difluorobenzenesulfonamide Step1->Intermediate Generates diverse intermediates Amine Amine Library (R1-NH2) Amine->Step1 Step2 Stage 2: Suzuki Cross-Coupling Intermediate->Step2 Final Final Product: Bioactive Kinase Inhibitor Scaffold Step2->Final Elaborates scaffold for target binding Boronic Boronic Acid Library (R2-B(OH)2) Boronic->Step2

Caption: Two-stage workflow for building kinase inhibitor libraries.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-4-bromo-2,5-difluorobenzenesulfonamides

This protocol describes a standard, reliable method for reacting the title compound with a primary or secondary amine.

  • Causality: The reaction is run at 0 °C initially to control the exotherm from the addition of the reactive sulfonyl chloride. Anhydrous conditions are critical as the sulfonyl chloride can be hydrolyzed by water. The aqueous workup is designed to remove the base catalyst, unreacted starting materials, and salts.[3]

  • Materials:

    • Primary or Secondary Amine (1.0 eq)

    • This compound (1.1 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Anhydrous Pyridine or Triethylamine (1.5 eq)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel for chromatography

    • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

  • Procedure:

    • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in anhydrous DCM (approx. 0.2 M).

    • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

    • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours.

    • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate Ethyl Acetate/Hexanes mixture. Visualize spots using UV light and/or a potassium permanganate stain. The reaction is complete upon consumption of the limiting amine starting material.

    • Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[3]

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide.

    • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry (LC-MS).

Protocol 2: Post-Sulfonamidation Functionalization via Suzuki Cross-Coupling

This protocol demonstrates the synthetic utility of the aryl bromide for further elaboration.

  • Causality: The palladium catalyst is the engine of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. An inert atmosphere is essential to prevent the degradation of the catalyst.[5][6]

  • Materials:

    • N-Substituted-4-bromo-2,5-difluorobenzenesulfonamide (from Protocol 1) (1.0 eq)

    • Aryl or Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 eq)

    • Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent System (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water)

  • Procedure:

    • Reaction Setup: To a Schlenk flask, add the bromo-sulfonamide (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).[5]

    • Degassing: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

    • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.

    • Reaction: Heat the mixture to 80-100 °C and stir for 6-24 hours.

    • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide.

    • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

    • Characterization: Confirm the final structure and purity via NMR and mass spectrometry.

Conclusion

This compound is more than a simple reagent; it is a sophisticated molecular tool. Its inherent reactivity, coupled with the strategic placement of fluorine and bromine substituents, provides medicinal chemists with a reliable and versatile platform for the synthesis of complex, biologically active molecules. The robust protocols detailed herein enable the efficient construction of diverse sulfonamide libraries, significantly accelerating the early stages of drug discovery, particularly in the pursuit of novel kinase inhibitors.

References

  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • This compound 97%. Sigma-Aldrich.
  • Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
  • Expedient Synthesis of Sulfinamides
  • This compound - Safety D
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. NIH.
  • 4-Bromo-2-fluorobenzenesulfonyl chloride SDS, 216159-03-4 Safety D
  • 4-Bromobenzenesulfonyl chloride - SAFETY D
  • Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98%. Cole-Parmer.
  • Scheme 2: Synthesis of precursors required for [11C]vemurafenib.
  • Sigma Aldrich this compound. Fisher Scientific.
  • This compound 97%. Sigma-Aldrich.
  • Novel processes for the preparation of vemurafenib.
  • Thermophysical Properties of this compound. Chemcasts.
  • This compound CAS#: 207974-14-9.
  • Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PMC.
  • A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. PMC.
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI.
  • Hydrophobic and polar interactions of FDA-approved small molecule protein kinase inhibitors with their target enzymes. PubMed.
  • Orally effective FDA-approved protein kinase targeted covalent inhibitors (TCIs)

Sources

Experimental conditions for reactions with 4-Bromo-2,5-difluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Applications of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

Introduction: A Versatile Building Block for Modern Chemistry

This compound is a pivotal reagent in the fields of medicinal chemistry, agrochemicals, and materials science. Its molecular architecture is distinguished by three key functional components: a highly reactive sulfonyl chloride group, a bromine atom amenable to cross-coupling reactions, and a difluorinated phenyl ring that imparts unique electronic properties and metabolic stability to derivative compounds. This trifecta of reactivity allows for a modular and strategic approach to the synthesis of complex molecules. The sulfonyl chloride is a robust electrophile for constructing sulfonamides, a critical pharmacophore in numerous therapeutic agents.[1] Simultaneously, the bromo-substituent serves as a versatile handle for palladium-catalyzed reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. This application note provides a comprehensive overview of the experimental conditions, mechanistic considerations, and detailed protocols for leveraging the synthetic potential of this valuable intermediate.

Physicochemical Properties and Safe Handling

This compound is a solid with a melting point range of 38-42 °C. It is crucial to recognize that this compound is corrosive and highly sensitive to moisture.[2][3] The sulfonyl chloride moiety readily hydrolyzes upon contact with water to form the corresponding sulfonic acid, rendering the reagent inactive for its intended reactions. Therefore, stringent adherence to safety protocols and anhydrous techniques is paramount.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 207974-14-9[4]
Molecular Formula C₆H₂BrClF₂O₂S[4]
Molecular Weight 291.50 g/mol
Appearance White to yellow or orange crystalline solid[3]
Melting Point 38-42 °C[3]
Flash Point > 110 °C (> 230 °F) - closed cup

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, a face shield, impervious gloves, and a lab coat.[2][5]

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2][6]

  • Moisture Control: Use flame-dried or oven-dried glassware and anhydrous solvents. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[2][7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials, away from moisture and incompatible substances like strong bases and oxidizing agents.[2][6][8]

  • First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][5][8] If inhaled, move to fresh air.[5][6] If ingested, do NOT induce vomiting and seek immediate medical aid.[5][8]

Core Application 1: Synthesis of Sulfonamides

The reaction between this compound and primary or secondary amines is a cornerstone transformation for generating diverse sulfonamide libraries. Sulfonamides are a privileged scaffold in drug discovery, known for their roles in antibacterial, anti-inflammatory, and anti-cancer agents.[1]

Reaction Mechanism: The synthesis is a classic nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion and deprotonation of the nitrogen by a base, yielding the stable sulfonamide product. The use of a non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the HCl generated during the reaction.

Caption: Experimental workflow for sulfonamide synthesis.

Protocol 1: General Procedure for N-Arylsulfonamide Synthesis

This protocol describes a standard method for coupling an amine with this compound in an aprotic solvent.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.[1]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[1]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 8-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Workup: Upon completion, cool the mixture to 0 °C and quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Table 2: Representative Conditions for Sulfonamide Synthesis

Amine SubstrateBaseSolventTime (h)Typical Yield
AnilinePyridineDCM1285-95%
BenzylamineTriethylamineDCM1088-96%
MorpholineTriethylamineTHF890-98%
4-FluoroanilinePyridineDCM1682-90%

Core Application 2: Palladium-Catalyzed Cross-Coupling

The presence of a bromine atom on the aromatic ring provides a powerful handle for constructing more complex molecular frameworks via palladium-catalyzed cross-coupling reactions. A key principle governing these reactions is chemoselectivity . The reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition typically follows the order C-I > C-Br > C-Cl.[9] This hierarchy allows for the selective functionalization of the C-Br bond while leaving the more robust C-F bonds untouched.

Suzuki-Miyaura Coupling: A C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a robust and widely used method for forming biaryl structures by coupling an organohalide with an organoboron compound, such as a boronic acid.[9][10] This reaction is tolerant of a wide variety of functional groups and is a cornerstone of modern synthetic chemistry.[11]

Reaction Mechanism: The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the sulfonyl chloride derivative.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Chemoselective Suzuki coupling at the C-Br position.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol details the selective coupling of an arylboronic acid at the C-Br position of a 4-bromo-2,5-difluorobenzenesulfonamide derivative.

Materials:

  • 4-Bromo-2,5-difluoro-N-alkyl/aryl-benzenesulfonamide (1.0 eq)

  • Arylboronic Acid (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)

  • Solvent System (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 4-bromo-2,5-difluorobenzenesulfonamide derivative (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive pressure of argon.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction and Washing: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

Boronic AcidCatalyst (mol%)BaseSolvent SystemTemp (°C)Typical Yield
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Toluene/EtOH/H₂O8580-92%
4-Methoxyphenylboronic acidPdCl₂(dppf) (2%)Na₂CO₃1,4-Dioxane/H₂O9085-95%
3-Thiopheneboronic acidPd(PPh₃)₄ (3%)K₂CO₃1,4-Dioxane/H₂O9075-88%
4-Vinylphenylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄Toluene/H₂O10078-90%

Conclusion

This compound is a uniquely functionalized building block that offers chemists a reliable and versatile platform for molecular synthesis. By understanding the distinct reactivity of its sulfonyl chloride and bromo- functionalities, researchers can strategically execute either nucleophilic substitution to form sulfonamides or chemoselective cross-coupling reactions to build complex biaryl systems. The protocols and data presented herein provide a robust foundation for scientists in drug discovery and materials research to effectively utilize this reagent in their synthetic endeavors.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98%. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. Retrieved from [Link]

  • Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Wang, L., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(10), 2533. [Link]

  • Chemcasts. (n.d.). This compound Properties vs Pressure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 207974-14-9. Retrieved from [Link]

  • Google Patents. (2024). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Retrieved from [Link]

Sources

Application Note & Protocols: Leveraging 4-Bromo-2,5-difluorobenzenesulfonyl Chloride in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has thus become a cornerstone of modern drug discovery. Within this field, the sulfonamide moiety is a privileged pharmacophore, known for its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases.[1][2][3] This guide provides an in-depth technical overview and detailed protocols for the strategic use of 4-bromo-2,5-difluorobenzenesulfonyl chloride , a versatile chemical building block, in the synthesis of potent and selective kinase inhibitors. We will explore the unique chemical properties of this reagent, the rationale for its application, and provide a step-by-step protocol for the synthesis of a p38 MAPK inhibitor scaffold, a key target in inflammatory diseases and cancer.[4][5]

Introduction: The Strategic Importance of the Sulfonamide Moiety in Kinase Inhibition

Kinases orchestrate cellular activity by catalyzing the phosphorylation of specific substrates. Aberrant kinase activity can lead to uncontrolled cell proliferation, survival, and migration, making them prime therapeutic targets.[6] Small molecule inhibitors that compete with ATP for the kinase's binding site are a major class of therapeutics.

The sulfonamide group (-SO₂NH-) is a highly effective bioisostere of the carboxylic group and plays a crucial role in the design of these inhibitors.[1] Its key advantages include:

  • Hydrogen Bonding: The sulfonamide group acts as both a hydrogen bond donor (N-H) and acceptor (S=O), enabling strong interactions with the hinge region of the kinase ATP-binding pocket.[1][2]

  • Metabolic Stability: Compared to esters or amides, the sulfonamide bond offers superior hydrolytic stability, leading to improved pharmacokinetic profiles.[7]

  • Synthetic Versatility: Sulfonyl chlorides are highly reactive electrophiles that readily couple with a vast array of primary and secondary amines, allowing for extensive structure-activity relationship (SAR) studies.[8][9]

This compound emerges as a particularly strategic reagent due to its unique trifunctional nature, which will be explored below.

Reagent Profile: this compound

This reagent offers a powerful combination of features that medicinal chemists can exploit for creating diverse and potent inhibitor libraries.

PropertyValueSource
CAS Number 207974-14-9
Molecular Formula C₆H₂BrClF₂O₂S
Molecular Weight 291.50 g/mol
Appearance Solid
Melting Point 38-42 °C

The true utility of this molecule lies in the strategic placement of its functional groups:

  • Sulfonyl Chloride (-SO₂Cl): This is the primary reactive site for forming the desired sulfonamide linkage. It is a potent electrophile that reacts efficiently with nucleophilic amines.[8]

  • Fluorine Atoms (-F): The two fluorine atoms on the phenyl ring act as powerful electron-withdrawing groups. This electronic effect increases the electrophilicity of the sulfonyl chloride, promoting a rapid and clean reaction. Furthermore, fluorine substitution can enhance binding affinity and improve metabolic stability by blocking potential sites of oxidation.

  • Bromine Atom (-Br): The bromine atom is the key to downstream diversification. It serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of additional chemical diversity to explore deeper pockets of the kinase or to modulate the compound's physicochemical properties.

The relationship between these functional groups is visualized in the workflow below.

Caption: Synthetic utility of the trifunctional reagent.

Core Application: Synthesis of a p38α MAPK Inhibitor Scaffold

The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that are activated by inflammatory cytokines and environmental stresses.[4] Inhibition of p38α has been pursued as a therapeutic strategy for inflammatory diseases like rheumatoid arthritis.[5][10] Many potent p38 inhibitors feature a core sulfonamide structure.

This protocol details the synthesis of a key intermediate, N-(pyridin-4-yl)-4-bromo-2,5-difluorobenzenesulfonamide , which serves as a scaffold for building p38 MAPK inhibitors.

Experimental Protocol

Objective: To synthesize a core sulfonamide scaffold via the reaction of this compound with 4-aminopyridine.

Reaction Scheme:

Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product struct1 Br-Ar(F)₂-SO₂Cl cond Pyridine (Base & Solvent) CH₂Cl₂ (Optional Co-solvent) 0 °C to Room Temperature struct1->cond struct2 4-Aminopyridine struct2->cond plus1 + plus1->cond struct3 N-(pyridin-4-yl)-4-bromo-2,5-difluorobenzenesulfonamide cond->struct3

Caption: Synthesis of a p38 MAPK inhibitor scaffold.

Materials & Reagents:

  • This compound (1.0 eq)

  • 4-Aminopyridine (1.05 eq)

  • Anhydrous Pyridine (as solvent and base)

  • Dichloromethane (DCM, optional co-solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-aminopyridine (1.05 eq) in anhydrous pyridine. If solubility is an issue, a co-solvent like DCM can be used.

    • Rationale: Pyridine serves as both the solvent and the base required to neutralize the HCl byproduct of the reaction.[9] Using it as the solvent ensures it is present in large excess. Anhydrous conditions are crucial as the sulfonyl chloride can hydrolyze in the presence of water.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in a minimal amount of DCM or directly as a solid in portions.

    • Rationale: The reaction is exothermic. Slow addition at 0 °C helps to control the reaction rate, prevent side reactions, and ensure safety.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.

    • Rationale: TLC is a quick and effective method to determine the endpoint of the reaction by observing the disappearance of the starting material spot and the appearance of a new product spot.

  • Workup - Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1 M HCl and EtOAc. Shake well and separate the layers.

    • Rationale: The acidic wash removes the excess pyridine base by converting it to its water-soluble pyridinium hydrochloride salt. The organic product will remain in the ethyl acetate layer.

  • Aqueous Washes: Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

    • Rationale: The NaHCO₃ wash removes any residual acid. The brine wash removes the bulk of the dissolved water from the organic layer before the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Rationale: Chromatography separates the desired product from any unreacted starting material or non-polar impurities.

  • Characterization: The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Downstream Application: The Bromine Handle

The synthesized scaffold N-(pyridin-4-yl)-4-bromo-2,5-difluorobenzenesulfonamide is not the final inhibitor but a key intermediate. The bromine atom is now available for Suzuki coupling. For instance, reacting it with 4-fluorophenylboronic acid under standard palladium-catalyzed conditions would yield a molecule closely resembling the potent p38 inhibitor VX-745 . This late-stage diversification is a highly efficient strategy in drug discovery for rapidly generating analogs for SAR studies.

Safety & Handling

  • This compound is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction generates HCl gas, which is neutralized by the pyridine base. Ensure adequate ventilation.

  • Pyridine is flammable and has a strong, unpleasant odor. Handle with care.

Conclusion

This compound is a high-value reagent for the synthesis of kinase inhibitors. Its pre-installed handles for both primary sulfonamide synthesis and subsequent cross-coupling reactions provide a convergent and efficient route to complex molecular architectures. By understanding the reactivity and strategic value of each functional group, researchers can accelerate the discovery and development of novel therapeutics targeting the kinome.

References

  • Al-Absi, K. R., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PMC. [Link]

  • Mashal, M., et al. (2011). Development of sulfonamide AKT PH domain inhibitors. PubMed. [Link]

  • S-H, Park, et al. (2022). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PMC. [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

  • Wong, C., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed. [Link]

  • Zhao, X., et al. Certain protein kinase inhibitors. PubChem. [Link]

  • Wang, Y., et al. (2025). Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors. PubMed. [Link]

  • Baker, T. M., et al. Kinase inhibitors. PubChem. [Link]

  • MacMillan, D., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. ResearchGate. [Link]

  • Liu, F-Y., et al. Kinase inhibitor salts and compositions thereof. PubChem. [Link]

  • Wiley-VCH. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Lee, J. K., & Kim, J. (2019). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC. [Link]

  • Ibrahim, P. R., et al. Compounds and compositions as protein kinase inhibitors.
  • Brown, G. D., et al. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. PubMed. [Link]

  • Bannen, L., et al. Compounds for the treatment of kinase-dependent disorders.
  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]

  • LibreTexts Chemistry. (2023). Amine Reactions. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Covalent Probes in Drug Discovery

The pursuit of novel therapeutics is an endeavor marked by the continuous need for innovative chemical tools capable of interrogating complex biological systems with high precision and efficacy. Within this landscape, targeted covalent inhibitors have re-emerged as a powerful modality, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target shallow or challenging binding pockets often considered "undruggable" by traditional non-covalent binders.[1][2][3] The 4-bromo-2,5-difluorobenzenesulfonyl chloride scaffold represents a versatile starting point for the generation of a diverse library of covalent probes. The sulfonyl fluoride moiety acts as a moderately reactive electrophile, or "warhead," capable of forming stable covalent bonds with a range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine.[4][5][6] This contrasts with more traditional covalent warheads that predominantly target cysteine, a relatively rare amino acid.[5] The strategic placement of bromo and fluoro substituents on the phenyl ring provides opportunities for synthetic diversification to modulate potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of libraries derived from this compound. We will delve into the core principles of two powerful screening paradigms: Activity-Based Protein Profiling (ABPP) for target identification and validation in a native biological context, and Fragment-Based Ligand Discovery (FBLD) for identifying initial binders against purified protein targets. The protocols provided are designed to be robust and adaptable, offering researchers a detailed guide to leveraging this promising class of covalent modifiers in their drug discovery campaigns.

PART 1: Activity-Based Protein Profiling (ABPP) for Target Deconvolution

ABPP is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes directly within complex biological systems.[4][7][8] By employing derivatives of this compound as ABPP probes, researchers can identify the protein targets of these compounds in a cellular context, providing invaluable insights into their mechanism of action and potential off-target effects.

Principle of ABPP with Sulfonyl Fluoride Probes

The core of this approach lies in the design of a bifunctional probe. One end incorporates the 4-bromo-2,5-difluorobenzenesulfonyl fluoride warhead, which will covalently bind to target proteins. The other end contains a reporter tag, such as an alkyne or azide group, for subsequent visualization or enrichment via bioorthogonal chemistry (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition, or "click chemistry").[8][9]

ABPP_Principle Probe 4-Bromo-2,5-difluoro- benzenesulfonyl-Alkyne Probe LabeledTarget Covalently Labeled Target Protein Probe->LabeledTarget Covalent Modification Proteome Complex Proteome (Cell Lysate or Live Cells) Target Target Protein (with Nucleophilic Residue) Proteome->Target NonTarget Non-Target Proteins Proteome->NonTarget Target->LabeledTarget Click Click Chemistry (e.g., CuAAC) LabeledTarget->Click Enrichment Affinity Purification (Streptavidin Beads) Click->Enrichment Biotinylation Reporter Reporter Tag (e.g., Biotin-Azide or Fluorescent-Azide) Reporter->Click Analysis LC-MS/MS Analysis (Protein Identification) Enrichment->Analysis Elution & Digestion

Experimental Protocol: ABPP-based Target Identification

This protocol outlines the steps for identifying the protein targets of a hypothetical 4-bromo-2,5-difluorobenzenesulfonyl alkyne probe in a human cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • 4-bromo-2,5-difluorobenzenesulfonyl alkyne probe

  • DMSO (cell culture grade)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Click chemistry reagents: Azide-biotin, CuSO4, TBTA, sodium ascorbate

  • Streptavidin agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Trypsin (sequencing grade)

  • LC-MS/MS instrumentation

Procedure:

  • Cell Culture and Treatment:

    • Culture HeLa cells to ~80% confluency.

    • Treat cells with varying concentrations of the alkyne probe (e.g., 1, 10, 50 µM) or DMSO vehicle control for a defined period (e.g., 4 hours).

  • Cell Lysis and Protein Quantification:

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the click chemistry reaction cocktail (final concentrations: 100 µM azide-biotin, 1 mM CuSO4, 100 µM TBTA, 1 mM sodium ascorbate).

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Enrichment of Labeled Proteins:

    • Add streptavidin agarose beads to the reaction mixture and incubate for 1 hour at 4°C to capture biotinylated proteins.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.

    • Perform in-gel or in-solution trypsin digestion of the eluted proteins.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify proteins that are significantly enriched in the probe-treated samples compared to the vehicle control using a suitable data analysis platform.

Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis will be a list of identified proteins. True targets of the 4-bromo-2,5-difluorobenzenesulfonyl alkyne probe will be those proteins that show a dose-dependent increase in abundance in the probe-treated samples. It is crucial to perform statistical analysis to identify proteins with a significant enrichment over the background.

Parameter Vehicle Control 1 µM Probe 10 µM Probe 50 µM Probe Interpretation
Protein X (Spectral Counts) 225150450Potential high-affinity target
Protein Y (Spectral Counts) 151530Potential low-affinity or off-target
Housekeeping Protein (e.g., GAPDH) 500510495505No significant change, good loading control

PART 2: Fragment-Based Ligand Discovery (FBLD) for Hit Identification

FBLD is a powerful approach for identifying low-molecular-weight ligands ("fragments") that bind to a protein of interest.[1][3] These fragments typically have low affinity but high ligand efficiency, serving as excellent starting points for optimization into potent lead compounds. By creating a library of diverse fragments based on the this compound scaffold, researchers can efficiently screen for initial hits against purified protein targets.

Principle of Covalent FBLD via High-Throughput Mass Spectrometry

This screening methodology relies on the direct detection of the covalent modification of a target protein by a fragment from the library.[10][11][12] High-throughput mass spectrometry (MS) is an ideal platform for this, as it can precisely measure the mass of the protein and detect the mass shift corresponding to the addition of the fragment.[11][13]

FBLD_Workflow cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Validation Fragment_Library 4-Bromo-2,5-difluoro- benzenesulfonyl Fragment Library Incubation Incubation (Protein + Fragment) Fragment_Library->Incubation Target_Protein Purified Target Protein Target_Protein->Incubation HTS_MS High-Throughput Mass Spectrometry Incubation->HTS_MS Data_Analysis Automated Data Analysis (Detection of Mass Shift) HTS_MS->Data_Analysis Hit_List Hit Fragment List Data_Analysis->Hit_List Dose_Response Dose-Response & Kinetics Studies Hit_List->Dose_Response Structural_Biology Structural Biology (X-ray, Cryo-EM) Dose_Response->Structural_Biology

Experimental Protocol: HTS-MS for Covalent Fragment Screening

This protocol describes a high-throughput mass spectrometry screen of a library of this compound derivatives against a purified protein target (e.g., a kinase or protease).

Materials:

  • Purified protein of interest

  • Library of this compound fragments

  • Assay buffer (e.g., PBS or HEPES buffer)

  • High-throughput mass spectrometer (e.g., equipped with a rapid sample introduction system)

  • Automated data analysis software

Procedure:

  • Library and Protein Preparation:

    • Prepare a stock solution of the purified protein in the assay buffer.

    • Plate the fragment library into 384- or 1536-well plates at a defined screening concentration (e.g., 200 µM).

  • Screening Reaction:

    • Add the purified protein to each well of the fragment library plate.

    • Incubate the plates for a set time (e.g., 1-4 hours) at room temperature to allow for covalent bond formation.

  • High-Throughput Mass Spectrometry Analysis:

    • Analyze each well of the plate using a high-throughput mass spectrometer. The system should be capable of rapidly acquiring an intact mass spectrum for each sample.[10][11]

  • Automated Data Deconvolution and Hit Identification:

    • Utilize an automated data analysis workflow to deconvolute the raw mass spectra and determine the intact mass of the protein in each well.[14][15]

    • Identify "hits" as wells where the protein mass has increased by the molecular weight of the corresponding fragment.

Hit Validation and Follow-up Studies

Primary hits from the HTS-MS screen should be subjected to further validation to confirm their activity and characterize their binding.

  • Dose-Response Confirmation: Re-test the hit fragments over a range of concentrations to confirm a dose-dependent covalent modification of the target protein.

  • Time-Dependence Assay: Monitor the extent of covalent modification over time to determine the kinetics of the reaction.

  • Orthogonal Assays: If a functional assay for the target protein is available (e.g., an enzymatic activity assay), test the hit fragments to confirm that covalent modification leads to modulation of protein function.[16][17]

  • Structural Studies: Determine the co-crystal structure of the target protein with the hit fragment to visualize the binding site and the specific residue that has been modified.

Fragment ID Expected Mass Shift (Da) Observed Mass Shift (Da) % Modification (at 200 µM) Functional Inhibition (IC50)
BDFS-001 290.5291.185%15 µM
BDFS-002 320.6Not Detected0%> 100 µM
BDFS-003 350.7350.260%45 µM

Conclusion and Future Directions

The this compound scaffold provides a rich foundation for the development of novel covalent probes for high-throughput screening. The application of ABPP and FBLD methodologies enables both the identification of novel biological targets and the discovery of initial chemical matter for subsequent lead optimization. The protocols outlined herein offer a detailed roadmap for researchers to harness the power of this versatile chemical entity in their drug discovery efforts. Future work will focus on expanding the diversity of the fragment library and developing more sensitive and high-throughput analytical techniques to further accelerate the discovery of next-generation covalent therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Employing Sulfamoyl Fluorides in Activity-Based Protein Profiling.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-Phenoxyethane-1-Sulfonyl Fluoride in Activity-Based Protein Profiling (ABPP).
  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
  • Wodicka, L. M., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology.
  • OTAVA. (n.d.). OTAVA Covalent Inhibitors Library.
  • Verhelst, S. H. L. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. PMC.
  • Hocking, B., Armstrong, A., & Mann, D. J. (2023). Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods. Progress in Medicinal Chemistry.
  • Genedata. (n.d.). High-Throughput Intact Covalent Binding: Analysis Automation Workflow for Scaled Multiplexed Screening with Stringent Control of Quality.
  • Zhang, Z., et al. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology. Retrieved from [Link]

  • RSC Publishing. (2021). Fragment-based covalent ligand discovery.
  • Ciulli, A. (2017). Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry.
  • Li, J., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC Chemical Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of ABP binding sites and competitive ABPP.
  • Moody, G., & Spencer, J. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals. Retrieved from [Link]

  • Keserű, G. M. (n.d.). (PDF) Covalent fragment libraries in drug discovery. ResearchGate.
  • ACS Publications. (2024). Covalent Labeling Automated Data Analysis Platform for High Throughput in R (coADAPTr): A Proteome-Wide Data Analysis Platform for Covalent Labeling Experiments. Journal of the American Society for Mass Spectrometry.
  • Jones, K., et al. (n.d.). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC.
  • figshare. (2022). High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors.
  • Practical Fragments. (2020). New tools for covalent fragment-based lead discovery. Retrieved from [Link]

  • YouTube. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors.
  • Keserű, G. M., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC.
  • PubMed. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Journal of the American Chemical Society. Retrieved from [Link]

  • BOC Sciences. (n.d.). Covalent Library.
  • PubMed. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • JACS. (n.d.). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2025). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.
  • RSC Publishing. (n.d.). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators.
  • BenchChem. (n.d.). Application Note: High-Throughput Screening for Covalent Enzyme Inhibitors Using 1-(Bromomethyl)naphthalen-2-amine.
  • Oreate AI Blog. (2025). High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms.
  • NIH. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Retrieved from [Link]

  • NIH. (n.d.). High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery. PMC. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. Retrieved from [Link]

  • Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzenesulfonyl chloride, 97%. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Use of Protecting Groups in Reactions with 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Complex Aryl Sulfonamides

4-Bromo-2,5-difluorobenzenesulfonyl chloride is a pivotal building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions and electron-withdrawing fluorine atoms that can modulate the physicochemical properties of the final compound, makes it a valuable scaffold for structure-activity relationship (SAR) studies.[1] The primary reaction of this sulfonyl chloride is the formation of sulfonamides through reaction with primary or secondary amines.[2][3] However, in the synthesis of complex molecules, the presence of other nucleophilic functional groups, such as phenols or anilines, necessitates a strategic approach to avoid unwanted side reactions. This guide provides a comprehensive overview of protecting group strategies tailored for reactions involving this compound, ensuring chemoselectivity and high yields.

The core principle of a protecting group strategy is the temporary and reversible modification of a functional group to prevent it from participating in a chemical reaction.[4][5] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule. Furthermore, it must be stable to the conditions of the desired reaction. The selection of an appropriate protecting group is therefore a critical decision in the design of a synthetic route.

Selecting the Appropriate Protecting Group: A Logic-Based Approach

The high electrophilicity of the sulfur atom in this compound, enhanced by the electron-withdrawing fluorine atoms, demands careful consideration of protecting group stability. The following section details suitable protecting groups for common nucleophilic functional groups that might interfere with the desired sulfonamide formation.

Protecting Phenolic Hydroxyl Groups

Phenols are acidic and their corresponding phenoxides are highly nucleophilic, readily reacting with sulfonyl chlorides to form sulfonate esters. To prevent this, the hydroxyl group must be protected.

  • Benzyl (Bn) Ethers: A robust and widely used protecting group for phenols. It is stable to a wide range of reaction conditions, including the basic conditions often used for sulfonamide formation. Deprotection is typically achieved by catalytic hydrogenolysis (H₂/Pd-C), which is a mild method that is unlikely to affect the newly formed sulfonamide or the aryl bromide.

  • Silyl Ethers (e.g., TBDMS, TIPS): Trialkylsilyl ethers are another excellent choice for protecting phenols. They are introduced under mild conditions and are stable to the sulfonylation reaction. A key advantage of silyl ethers is their tunable stability, allowing for selective deprotection. For instance, a tert-butyldimethylsilyl (TBDMS) group can be removed with fluoride sources like tetrabutylammonium fluoride (TBAF) under conditions that would not cleave a more sterically hindered triisopropylsilyl (TIPS) group. This orthogonality is valuable in multi-step syntheses.[5]

  • Acetyl (Ac) and Benzoyl (Bz) Esters: While esters can be used to protect phenols, they are generally less suitable for this specific application. The conditions for sulfonamide synthesis (typically basic) can lead to the hydrolysis of the ester protecting group.[6] However, if the sulfonylation can be performed under neutral or slightly acidic conditions, they might be considered. Deprotection is achieved by basic hydrolysis.[7]

Protecting Anilines and other Aromatic Amines

Primary and secondary anilines are highly nucleophilic and will compete with the desired amine in the reaction with the sulfonyl chloride. Therefore, their protection is essential.

  • Carbamates (Boc, Cbz): tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) are the most common protecting groups for anilines. They effectively reduce the nucleophilicity of the nitrogen atom.[4]

    • Boc: Stable to basic conditions and hydrogenolysis, making it compatible with the sulfonylation reaction and the presence of a benzyl-protected phenol. It is readily removed with strong acids like trifluoroacetic acid (TFA).

    • Cbz (Z): Stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis.[8] This makes it orthogonal to the Boc group but incompatible with the deprotection of a benzyl ether on a phenol if simultaneous deprotection is not desired.

  • Acyl Groups (e.g., Acetyl): Acylation of an aniline to form an acetanilide significantly reduces its nucleophilicity. The acetyl group is stable to the sulfonylation conditions. Deprotection is achieved by acidic or basic hydrolysis, although this may require harsh conditions that could affect other parts of the molecule.

The choice between these protecting groups will depend on the overall synthetic strategy and the presence of other functional groups in the molecule. The concept of orthogonal protection , where one protecting group can be removed without affecting another, is a powerful tool in complex synthesis.[5] For example, a molecule containing both a phenol and an aniline could be protected with a benzyl ether and a Boc group, respectively. The Boc group can be removed with acid, leaving the benzyl ether intact, and vice versa.

Visualizing the Workflow: Protecting Group Strategy

The following diagram illustrates the general workflow for the synthesis of a sulfonamide from a bifunctional starting material using a protecting group strategy.

workflow cluster_protection Protection cluster_sulfonylation Sulfonylation cluster_deprotection Deprotection Start Starting Material (with Nucleophilic Groups) Protect Protect Nucleophilic Group (e.g., -OH, -NHR) Start->Protect Add Protecting Group Reagent Reaction Sulfonamide Formation Protect->Reaction Protected Intermediate Sulfonyl_Chloride 4-Bromo-2,5-difluoro- benzenesulfonyl chloride Sulfonyl_Chloride->Reaction Deprotect Remove Protecting Group Reaction->Deprotect Protected Sulfonamide Final_Product Final Sulfonamide Product Deprotect->Final_Product Selective Deprotection

Caption: General workflow for sulfonamide synthesis using a protecting group strategy.

Experimental Protocols

The following are detailed, step-by-step protocols for the protection of a phenol and an aniline, followed by sulfonylation with this compound and subsequent deprotection.

Protocol 1: Benzyl Protection of a Phenol

Objective: To protect a phenolic hydroxyl group as a benzyl ether.

Materials:

  • Phenolic starting material

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Stir bar and appropriate glassware

Procedure:

  • Dissolve the phenolic starting material (1.0 eq) in acetone or DMF in a round-bottom flask equipped with a stir bar.

  • Add potassium carbonate (1.5 - 2.0 eq).

  • Add benzyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the benzyl-protected phenol.

Protocol 2: Boc Protection of an Aniline

Objective: To protect an aniline nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Aniline starting material

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Stir bar and appropriate glassware

Procedure:

  • Dissolve the aniline starting material (1.0 eq) in DCM or THF in a round-bottom flask with a stir bar.

  • Add triethylamine (1.2 eq) or a saturated aqueous solution of sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C or room temperature.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, if using an aqueous base, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. If using triethylamine, wash the organic layer with dilute acid, water, and brine, then dry and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the Boc-protected aniline.

Protocol 3: Sulfonamide Formation

Objective: To react a primary or secondary amine with this compound.

Materials:

  • Protected starting material (containing a free amine) or a simple amine

  • This compound

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Stir bar and appropriate glassware

Procedure:

  • Dissolve the amine (1.0 eq) in DCM in a round-bottom flask with a stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine or triethylamine (1.5 - 2.0 eq) and cool the mixture to 0 °C.

  • Dissolve this compound (1.1 eq) in DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by flash column chromatography or recrystallization.

Protocol 4: Deprotection

A. Deprotection of a Benzyl Ether (Hydrogenolysis)

Materials:

  • Benzyl-protected sulfonamide

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzyl-protected sulfonamide in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate to obtain the deprotected phenolic sulfonamide.

B. Deprotection of a Boc Group (Acidolysis)

Materials:

  • Boc-protected sulfonamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected sulfonamide in DCM.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v in DCM) at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting ammonium salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free aniline.

Data Summary: Protecting Group Compatibility

The following table provides a summary of the compatibility of common protecting groups with the sulfonylation reaction and the conditions for their removal.

Protecting GroupProtected Functional GroupStable to Sulfonylation?Deprotection ConditionsOrthogonal to
Benzyl (Bn) PhenolYesH₂, Pd/CBoc, Silyl Ethers
TBDMS PhenolYesTBAF, HFBoc, Cbz
Boc AnilineYesTFA, HClBn, Cbz, Silyl Ethers
Cbz (Z) AnilineYesH₂, Pd/CBoc, Silyl Ethers
Acetyl (Ac) AnilineYesH⁺/H₂O or OH⁻/H₂OMost non-hydrolyzable groups

Conclusion: Ensuring Synthetic Success

The successful synthesis of complex molecules bearing a 4-bromo-2,5-difluorobenzenesulfonamide moiety hinges on the judicious use of protecting groups. By understanding the reactivity of the sulfonyl chloride and the stability of various protecting groups, researchers can design synthetic routes that are both efficient and high-yielding. The protocols and strategies outlined in this guide provide a solid foundation for navigating the challenges associated with the synthesis of these important compounds, ultimately accelerating the drug discovery and development process.

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Protecting group. Wikipedia. [Link]

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]

  • Sulfonyl Protective Groups. Chem-Station. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. University of Massachusetts Boston. [Link]

  • Protecting and Deprotecting groups in Organic Chemistry. Slideshare. [Link]

  • Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. ResearchGate. [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health. [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ACS Publications. [Link]

Sources

Catalytic Methods Involving 4-Bromo-2,5-difluorobenzenesulfonyl Chloride: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Reagent

4-Bromo-2,5-difluorobenzenesulfonyl chloride is a polyfunctionalized aromatic compound that serves as a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its chemical architecture, featuring a reactive sulfonyl chloride group, a bromine atom amenable to cross-coupling reactions, and two fluorine atoms, offers a unique combination of reactivity and the ability to fine-tune the physicochemical properties of target molecules. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity, making this reagent particularly attractive for the synthesis of novel therapeutic agents and functional materials.[1]

This guide provides a detailed exploration of the catalytic methodologies involving this compound, moving beyond its traditional role in sulfonamide synthesis to its application in advanced palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Part 1: Foundational Reactivity - The Synthesis of Sulfonamides

The most fundamental application of this compound is in the synthesis of sulfonamides, a crucial pharmacophore in a wide array of therapeutic agents.[2] This transformation typically proceeds through a classical nucleophilic substitution reaction at the highly electrophilic sulfur atom of the sulfonyl chloride group by a primary or secondary amine. While this reaction is not strictly catalytic, it forms the basis for many applications of this reagent and is therefore included for completeness.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.

G reagents R1R2NH + this compound transition_state [Tetrahedral Intermediate] reagents->transition_state Nucleophilic Attack product 4-Bromo-2,5-difluoro-N,N-disubstituted-benzenesulfonamide + HCl transition_state->product Chloride Elimination

Caption: General mechanism for sulfonamide formation.

Protocol 1: Standard Synthesis of N-Substituted 4-Bromo-2,5-difluorobenzenesulfonamides

This protocol provides a general procedure for the synthesis of sulfonamides in an aprotic solvent.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary or secondary amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

Part 2: Catalytic Transformations at the C-Br Bond

The presence of the bromine atom on the aromatic ring opens up a vast landscape of catalytic C-C and C-N bond-forming reactions. Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures and have been widely adopted in drug discovery and development.[3]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide to form a C-C bond.[4][5] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active molecules.[1]

Catalytic Cycle:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][4]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdBr->ArPdAr_prime Ar'-B(OR)2 Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Bromo-2,5-difluorobenzenesulfonamide (or the sulfonyl chloride, though the sulfonamide is generally more stable to the reaction conditions) (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF/Water)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the 4-bromo-2,5-difluorobenzenesulfonyl derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq). Add the palladium catalyst and ligand (if used).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃K₂CO₃Toluene/EtOH/H₂O90
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O80-100
Pd(dppf)Cl₂-K₂CO₃DMF/H₂O100-120
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[6] This reaction is a powerful tool for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.

Catalytic Cycle:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdNRR Ar-Pd(II)L_n-NRR' ArPdBr->ArPdNRR HNRR' Base AmineCoord Amine Coordination & Deprotonation ArPdNRR->Pd0 Product Ar-NRR' ArPdNRR->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-2,5-difluorobenzenesulfonamide (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add the 4-bromo-2,5-difluorobenzenesulfonamide, the amine, and the anhydrous solvent.

  • Reaction: Seal the tube and heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[7]

Heck Reaction: Olefin Arylation

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene in the presence of a base.[8] It is a valuable method for the synthesis of substituted alkenes.

Catalytic Cycle:

The Heck reaction mechanism involves oxidative addition, migratory insertion of the olefin into the Pd-C bond, and β-hydride elimination to release the product and a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base.[9]

G cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition AlkylPd [Alkyl-Pd(II) Complex] ArPdBr->AlkylPd Alkene MigratoryInsertion Migratory Insertion AlkylPd->Pd0 Base Product Ar-Alkene AlkylPd->Product BetaHydrideElim β-Hydride Elimination

Caption: The catalytic cycle of the Heck reaction.

Protocol 4: General Procedure for the Heck Reaction

Materials:

  • 4-Bromo-2,5-difluorobenzenesulfonamide (1.0 eq)

  • Alkene (e.g., styrene, acrylate) (1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.5 eq)

  • Solvent (e.g., DMF, Acetonitrile, Toluene)

Procedure:

  • Reaction Setup: Combine the 4-bromo-2,5-difluorobenzenesulfonamide, alkene, palladium catalyst, ligand, and base in a suitable reaction vessel.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Reaction: Heat the mixture to 80-140 °C and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, concentrate, and purify by column chromatography.

Part 3: Catalytic Derivatization of the Sulfonyl Group

While the sulfonyl chloride is highly reactive towards nucleophiles, recent advances have demonstrated catalytic methods to transform this functional group, offering alternative synthetic routes.

Palladium-Catalyzed Synthesis of Sulfonyl Fluorides

Sulfonyl fluorides are valuable synthetic intermediates and have gained attention as probes in chemical biology. A palladium-catalyzed, one-pot synthesis of sulfonyl fluorides from aryl bromides has been developed, which represents a modern catalytic application relevant to the derivatization of our target molecule's functionality.[10]

General Strategy:

This method involves the palladium-catalyzed sulfonylation of an aryl bromide using a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), followed by in situ fluorination of the resulting sulfinate with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI).[10]

Protocol 5: Palladium-Catalyzed Synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl Fluoride (Conceptual)

This is a conceptual protocol based on the literature for related aryl bromides.

Materials:

  • 4-Bromo-2,5-difluorobenzene (as a precursor, since the sulfonyl chloride would be too reactive) (1.0 eq)

  • DABSO (0.6-1.0 eq)

  • Palladium catalyst (e.g., PdCl₂(AmPhos)₂) (5 mol%)

  • Base (e.g., Et₃N, Cy₂NMe) (3.0 eq)

  • Solvent (e.g., i-PrOH)

  • NFSI (1.5 eq)

Procedure:

  • Sulfonylation: In a reaction vessel, combine the aryl bromide, DABSO, palladium catalyst, and base in the solvent. Heat the mixture (e.g., 75-110 °C) until the starting material is consumed.[10]

  • Fluorination: Cool the reaction mixture to room temperature and add NFSI. Stir for several hours.

  • Work-up and Purification: Quench the reaction and perform an extractive work-up. Purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. While its traditional use in sulfonamide formation remains highly relevant, its true potential is unlocked through the application of modern catalytic methods. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions provide efficient and modular strategies for the construction of novel C-C and C-N bonds at the C-Br position, enabling the rapid diversification of molecular scaffolds. Furthermore, emerging catalytic methods for the transformation of the sulfonyl group itself are expanding the synthetic toolbox available to researchers. The strategic application of these catalytic methods will undoubtedly continue to fuel innovation in drug discovery, materials science, and beyond.

References

  • Ball, N. D., et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science, 7(10), 6029-6034. Available at: [Link]

  • J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • National Institutes of Health (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Available at: [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]

  • National Institutes of Health (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • National Institutes of Health (2020). Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds. Available at: [Link]

  • YouTube (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Nanyang Technological University. HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES ZOU YINJUN. Available at: [Link]

  • Macmillan Group - Princeton University (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • ResearchGate. Drugs and Cross Coupling. Available at: [Link]

  • MIT Open Access Articles. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Available at: [Link]

  • National Institutes of Health. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Available at: [Link]

  • ResearchGate (2025). Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. Available at: [Link]

  • The University of Liverpool Repository. Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Available at: [Link]

  • National Institutes of Health (2024). Palladium-catalyzed difluorocarbene transfer enables access to enantioenriched chiral spirooxindoles. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Available at: [Link]

  • National Institutes of Health (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate (2023). Palladium-catalyzed difluorocarbene transfer enables access to enantioenriched chiral spirooxindoles. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of Sulfonamides Using 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

4-Bromo-2,5-difluorobenzenesulfonyl chloride (CAS No. 207974-14-9) is a highly functionalized aromatic sulfonyl chloride that serves as a critical building block in modern medicinal chemistry and materials science.[1][2] Its strategic importance lies in the unique combination of reactive and modulating functional groups on the phenyl ring. The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution to form sulfonamides, a cornerstone pharmacophore in a vast array of therapeutic agents.[3][4]

The presence of two fluorine atoms and a bromine atom provides a powerful tool for fine-tuning the physicochemical properties of derivative molecules. These halogens can modulate lipophilicity, metabolic stability, and binding affinity through steric and electronic effects, making this reagent invaluable for lead optimization in drug discovery programs.[3] This guide provides a comprehensive overview, safety protocols, and a detailed, field-proven methodology for the scale-up synthesis of N-substituted sulfonamides using this versatile reagent.

Physicochemical Properties & Safety Data

Handling this compound requires a thorough understanding of its properties and strict adherence to safety protocols, especially during scale-up operations. It is a moisture-sensitive solid that is classified as corrosive.[5][6]

Compound Properties
PropertyValueSource
CAS Number 207974-14-9[1][7]
Molecular Formula C₆H₂BrClF₂O₂S[1]
Molecular Weight 291.50 g/mol
Appearance White to yellow or orange crystalline powder/solid[5]
Melting Point 38-42 °C (lit.)[5]
Boiling Point 76 °C at 0.01 mmHg[5]
Flash Point > 110 °C (> 230 °F) - closed cup
Sensitivity Moisture Sensitive[5]
GHS Hazard Information & Safe Handling

Signal Word: Danger

Pictograms:

  • GHS05 (Corrosion):

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[6]

Precautionary Statements (Selected):

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[6][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6][8]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P310: Immediately call a POISON CENTER or doctor/physician.[6]

  • P405: Store locked up.[6][8]

Expert Insight: The primary hazard associated with this reagent is its corrosivity, which is exacerbated by its reaction with moisture (including humidity in the air) to release hydrochloric acid (HCl). All handling operations must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

The Core Reaction: Sulfonamide Synthesis

Reaction Mechanism

The synthesis of sulfonamides from this compound is a classic nucleophilic acyl substitution reaction. The nitrogen atom of a primary or secondary amine acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This process is facilitated by a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, which serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[9]

Sulfonamide Formation Mechanism RNH2 R-NH₂ (Amine) Intermediate Tetrahedral Intermediate [Ar-SO₂(Cl)(⁻NH₂⁺R)] RNH2->Intermediate Nucleophilic Attack SulfonylCl Ar-SO₂(Cl) SulfonylCl->Intermediate Base Base (e.g., Et₃N) HCl_salt Base·HCl⁺ Base->HCl_salt HCl Scavenging Sulfonamide Ar-SO₂(NHR) (Sulfonamide) Intermediate->Sulfonamide Loss of Cl⁻ Scale-Up Workflow Setup 1. Inert Atmosphere Setup (Flame-dried 5L Flask, N₂ Purge) Charge 2. Charge Amine, DCM & Et₃N Setup->Charge Cool 3. Cool to 0-5 °C Charge->Cool Add 4. Dropwise Addition of Sulfonyl Chloride Solution Cool->Add React 5. Warm to RT & Stir (12-24h, Monitor by TLC/LCMS) Add->React Quench 6. Aqueous Quench & Work-up (HCl, NaHCO₃, Brine Washes) React->Quench Isolate 7. Dry, Concentrate & Purify (Recrystallization) Quench->Isolate Product Final Product: Pure Sulfonamide Isolate->Product

Sources

Application Notes & Protocols: The Strategic Role of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern crop protection, the development of novel, effective, and environmentally conscious agrochemicals is paramount. Aryl sulfonyl chlorides are indispensable structural motifs and highly versatile intermediates in this pursuit, forming the backbone of numerous herbicides, fungicides, and insecticides.[1][2][3][4] This guide focuses on a particularly valuable building block: 4-bromo-2,5-difluorobenzenesulfonyl chloride. The strategic placement of fluorine and bromine atoms on the phenyl ring, combined with the reactive sulfonyl chloride moiety, provides a powerful tool for synthetic chemists. This document serves as a comprehensive technical guide for researchers and development scientists, detailing the applications, reaction mechanisms, and field-proven protocols for the effective utilization of this key intermediate in the synthesis of next-generation agrochemicals.

Introduction: The Significance of a Multifunctional Building Block

Benzenesulfonyl chlorides are a cornerstone of organic synthesis, primarily used to create sulfonamides and sulfonate esters.[5] In agrochemical design, the sulfonamide linkage is a critical component of many biologically active molecules, including the widely successful sulfonylurea class of herbicides.[6][7][8]

This compound (CAS No. 207974-14-9) emerges as a superior starting material for several reasons:

  • Reactive Core: The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines and alcohols to form stable sulfonamide and sulfonate ester bonds, respectively.[3]

  • Fluorine Substitution: The presence of two fluorine atoms on the aromatic ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. This is a key strategy in modern drug and pesticide discovery to enhance efficacy and tune bioavailability.[9]

  • Orthogonal Synthetic Handle: The bromine atom at the 4-position provides a crucial site for further molecular elaboration. It is an ideal functional group for post-sulfonylation modifications via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for high-throughput screening.

This guide will provide a detailed exploration of the synthesis of sulfonamide-based agrochemicals using this reagent, complete with a robust, step-by-step laboratory protocol and troubleshooting advice.

Reagent Profile and Safety Mandates

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

Physicochemical Data
PropertyValueReference(s)
CAS Number 207974-14-9[10][11][12]
Molecular Formula C₆H₂BrClF₂O₂S[10][12][13]
Molecular Weight 291.50 g/mol [10][12][13]
Appearance White to yellow crystalline solid[10][14]
Melting Point 38-42 °C[10][14]
Boiling Point 76 °C at 0.01 mmHg[14]
Sensitivity Moisture sensitive; reacts with water.[14]
Critical Safety Protocols

This compound is a corrosive material that causes severe skin burns and eye damage.[10][15][16] It reacts with water, potentially releasing corrosive hydrochloric acid.[16] Strict adherence to safety protocols is non-negotiable.

  • Hazard Classification: Skin Corrosion/Irritation Category 1B; Serious Eye Damage Category 1.[10][16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.[10][17]

    • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene). Ensure full skin coverage.[10][15]

    • Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[15][16]

  • Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[18]

    • Avoid contact with water and moisture; handle under an inert atmosphere (e.g., nitrogen or argon) where possible.[18]

    • Keep containers tightly closed when not in use.[18]

  • First Aid Measures:

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16][18]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[16][18]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][18]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15][16]

Core Application: Synthesis of Sulfonamide Agrochemicals

The primary application of this compound in agrochemical synthesis is its reaction with a primary or secondary amine to form a robust sulfonamide linkage. This reaction is central to the creation of a vast array of herbicides and fungicides.[6][19]

General Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center. An amine acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Nucleophilic attack of an amine on the sulfonyl chloride.

Detailed Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol details a representative synthesis of a sulfonamide from this compound and a generic heterocyclic amine, a common structural class in modern herbicides.

Objective

To synthesize N-(heterocyclic)-4-bromo-2,5-difluorobenzenesulfonamide via a base-mediated sulfonylation reaction.

Materials & Reagents
  • This compound (1.0 eq)

  • Heterocyclic Amine (e.g., 2-amino-4,6-dimethoxypyrimidine) (1.05 eq)

  • Pyridine (dried, 2.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Solvents for TLC (e.g., Ethyl Acetate/Hexanes mixture)

  • Solvents for purification (e.g., Ethyl Acetate, Hexanes)

Equipment
  • Round-bottom flask with magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Addition funnel or syringe pump

  • Magnetic stir plate with cooling bath (ice-water)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column, recrystallization flasks)

  • Analytical balance

Step-by-Step Procedure

Experimental_Workflow Synthesis Workflow A 1. Reaction Setup - Dissolve amine and pyridine in DCM - Cool to 0 °C under N₂ B 2. Reagent Addition - Dissolve sulfonyl chloride in DCM - Add dropwise to amine solution A->B Slow addition C 3. Reaction Monitoring - Stir at 0 °C to RT - Monitor by TLC for consumption of starting material B->C Allow to react D 4. Aqueous Work-up - Quench with 1M HCl - Separate layers C->D Reaction complete E 5. Extraction & Washing - Extract aqueous layer with DCM - Wash combined organic layers with NaHCO₃ and Brine D->E F 6. Drying & Concentration - Dry organic layer over MgSO₄ - Filter and concentrate via rotary evaporation E->F G 7. Purification - Purify crude product via flash chromatography or recrystallization F->G H 8. Characterization - Obtain ¹H NMR, ¹³C NMR, LC-MS - Determine yield and purity G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Reactions of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the intricacies of using 4-Bromo-2,5-difluorobenzenesulfonyl chloride in your amine-based reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic protocols. Here, we will delve into the common side reactions, their underlying mechanisms, and provide field-proven strategies to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Reaction and Its Challenges

This section addresses the most common initial queries regarding the reaction of this compound with amines.

Q1: What are the primary expected reactions when combining this compound with a primary or secondary amine?

The primary reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. This reaction is a cornerstone of medicinal chemistry for creating a diverse range of compounds. The general reaction is facilitated by a base, which neutralizes the hydrochloric acid byproduct.

Q2: Why is this compound prone to side reactions?

The reactivity of this sulfonyl chloride is a double-edged sword. The electron-withdrawing effects of the two fluorine atoms and the bromine atom activate the sulfonyl group, making it highly susceptible to nucleophilic attack. However, these same electronic effects also make the aromatic ring itself electron-deficient and thus susceptible to Nucleophilic Aromatic Substitution (SNAr). Furthermore, the reagent's high reactivity makes it sensitive to reaction conditions, which if not carefully controlled, can lead to a variety of undesired products.

Q3: What are the most common side reactions observed in this process?

The most frequently encountered side reactions include:

  • Di-sulfonylation of Primary Amines: A primary amine, after forming the initial sulfonamide, can be deprotonated by the base and react with a second molecule of the sulfonyl chloride.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The amine can attack the aromatic ring, displacing one of the fluorine atoms. This is particularly prevalent with strong nucleophiles or under forcing reaction conditions.[2]

  • Hydrolysis of the Sulfonyl Chloride: In the presence of moisture, the sulfonyl chloride can hydrolyze to the corresponding unreactive sulfonic acid.[3][4]

The following diagram illustrates the intended reaction pathway versus the common side reactions.

reagents This compound + Amine (R-NH2) desired_product Desired Sulfonamide reagents->desired_product Desired Pathway (Controlled Conditions) disulfonylation Di-sulfonylation Product reagents->disulfonylation Side Reaction (Excess Base/High Temp) snar SNAr Product reagents->snar Side Reaction (Strong Nucleophile/High Temp) hydrolysis Sulfonic Acid (Hydrolysis) reagents->hydrolysis Side Reaction (Presence of Water) start Start: Di-sulfonylation Observed step1 Adjust Stoichiometry: Use 1.1-1.5 eq. of Amine Add Sulfonyl Chloride Slowly start->step1 check1 Problem Solved? step1->check1 step2 Modify Base: Switch to Pyridine or 2,6-Lutidine check1->step2 No end_success Success: Mono-sulfonylation Achieved check1->end_success Yes check2 Problem Solved? step2->check2 step3 Lower Temperature: Run reaction at 0°C or below check2->step3 No check2->end_success Yes check3 Problem Solved? step3->check3 check3->end_success Yes end_fail Consider Alternative Methods check3->end_fail No

Caption: Troubleshooting workflow for di-sulfonylation.

Issue 3: Evidence of Nucleophilic Aromatic Substitution (SNAr)

The presence of an unexpected isomer where an amine has displaced a fluorine atom indicates an SNAr side reaction.

Causality: The fluorine atoms on the benzene ring are activated towards nucleophilic attack by the strongly electron-withdrawing sulfonyl chloride group. [2]This reaction is more likely to occur with highly nucleophilic amines or at elevated temperatures.

Mitigation Strategies:

StrategyRationale
Lower Reaction Temperature SNAr reactions typically have a higher activation energy than the desired sulfonylation. Running the reaction at or below room temperature can significantly reduce this side reaction.
Use a Less Nucleophilic Amine (if possible) If the structure of your amine can be modified, a less nucleophilic version will be less prone to SNAr.
Protecting Groups For amines with high nucleophilicity, consider using a protecting group to modulate its reactivity during the sulfonylation step. [5]

Section 3: Experimental Protocols

Here are some detailed, step-by-step protocols for key experiments to help you achieve clean and high-yielding reactions.

Protocol 1: General Procedure for Mono-sulfonylation of a Primary Amine

This protocol is optimized to minimize di-sulfonylation.

  • Reagent Preparation:

    • In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.1 equivalents) and a weak base such as pyridine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cooling:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve this compound (1.0 equivalent) in a small amount of the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench with water and separate the organic layer.

    • Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with a Sterically Hindered or Electron-Deficient Amine

This protocol is designed for less reactive amines.

  • Reagent Preparation:

    • In a dry, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.5 equivalents) in an anhydrous aprotic solvent.

    • Add a catalytic amount of DMAP (0.1 equivalents).

  • Addition of Sulfonyl Chloride:

    • Add this compound (1.2 equivalents) portion-wise at room temperature.

  • Heating:

    • Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and monitor by TLC or LC-MS until completion.

  • Work-up and Purification:

    • Follow the work-up and purification steps outlined in Protocol 1.

Section 4: Reagent and Product Data

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Key Hazards
This compoundC₆H₂BrClF₂O₂S291.5038-42Corrosive, Moisture Sensitive

Data sourced from various chemical suppliers.[6][7][8]

References

  • Technical Support Center: Sulfonylation of Primary Amines. Benchchem.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Benchchem.
  • Troubleshooting common issues in sulfonamide bond formation. Benchchem.
  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Protecting Group Strategies for 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride Reactions: Application Notes and Protocols. Benchchem.
  • This compound CAS#: 207974-14-9. ChemWhat. Available from: [Link]

Sources

Technical Support Center: Strategies for Overcoming Low Reactivity of Amines with 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug development professionals, researchers, and scientists. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when reacting low-reactivity amines with 4-Bromo-2,5-difluorobenzenesulfonyl chloride. Our goal is to equip you with the knowledge to optimize your synthetic routes and achieve desired product outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my amine showing low reactivity towards this compound?

A1: The reactivity of an amine (its nucleophilicity) is primarily governed by two factors: electronic effects and steric hindrance.[1][2]

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the amine, such as nitro or carbonyl groups, decrease the electron density on the nitrogen atom.[2] This makes the lone pair of electrons less available for donation to the electrophilic sulfur atom of the sulfonyl chloride, thus reducing nucleophilicity.[1][2] Conversely, electron-donating groups (EDGs), like alkyl groups, increase electron density and enhance nucleophilicity.[2]

  • Steric Hindrance: Bulky groups surrounding the nitrogen atom can physically obstruct the approach of the sulfonyl chloride.[2][3] This is particularly problematic for secondary and tertiary amines.[2] Primary amines are generally the most nucleophilic due to minimal steric hindrance.[2]

This compound itself is an activated electrophile due to the electron-withdrawing nature of the fluorine and bromine atoms. However, a significant lack of reactivity almost always points to issues with the amine's nucleophilicity.

Q2: My reaction is sluggish or not proceeding at all. What are the first troubleshooting steps?

A2: For reactions that are slow or failing, a systematic approach to troubleshooting is crucial.

  • Verify Reagent Quality: Ensure both the amine and this compound are pure and dry. Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[4][5]

  • Optimize Reaction Conditions:

    • Solvent: Use an anhydrous, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[4]

    • Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is typically used to neutralize the HCl byproduct.[4] For hindered amines, a bulkier base like 2,6-lutidine or DBU may be more effective.[3]

    • Temperature: While many sulfonamide formations proceed at room temperature, gently heating the reaction can overcome the activation energy barrier for less reactive amines.[3] However, be cautious as excessive heat can lead to side reactions.[5]

Q3: I'm observing low yields. What are the likely causes and how can I improve them?

A3: Low yields are often a result of incomplete reaction or competing side reactions.[4]

  • Incomplete Reaction: As discussed, this is often due to the low nucleophilicity of the amine. Strategies to enhance reactivity are detailed in the troubleshooting guides below.

  • Hydrolysis of Sulfonyl Chloride: This is a major contributor to low yields.[4] Rigorous exclusion of moisture by using dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.[4][5]

  • Side Reactions: With primary amines, bis-sulfonylation can occur.[4] This can be minimized by slow, dropwise addition of the sulfonyl chloride to the amine solution.[4]

Troubleshooting Guides for Low-Reactivity Amines

Scenario 1: Dealing with Sterically Hindered Amines

Sterically hindered amines present a significant challenge due to the physical blockage around the nitrogen atom.[3]

Core Problem: The bulky substituents on the amine prevent efficient approach to the sulfonyl chloride's sulfur atom.

Strategies for Resolution:

  • Increase Reaction Temperature: Higher temperatures provide the necessary kinetic energy to overcome the steric barrier.[3] Monitor the reaction closely for any signs of degradation.

  • Employ a Catalyst:

    • Lewis Acid Catalysis: Lewis acids like indium can activate the sulfonyl chloride, making it more electrophilic and susceptible to attack by a weak nucleophile.[3][6]

    • Nucleophilic Catalysis (DMAP): 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst.[7] It reacts with the sulfonyl chloride to form a more reactive sulfonyl-DMAP intermediate, which is then readily attacked by the hindered amine.[7]

Experimental Protocol: DMAP-Catalyzed Sulfonylation of a Hindered Amine

  • In a flame-dried flask under an inert atmosphere, dissolve the hindered amine (1.0 eq) and DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Add a non-nucleophilic base such as triethylamine (1.5 eq).

  • Cool the mixture to 0 °C.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution over 20-30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench with water and perform a standard aqueous workup. Purify by column chromatography.

Diagram: DMAP Catalysis Workflow

DMAP_Catalysis reagents Hindered Amine + Base (TEA) + DMAP (cat.) intermediate Reactive Sulfonyl-DMAP Intermediate reagents->intermediate Activation sulfonyl_chloride 4-Bromo-2,5-difluoro- benzenesulfonyl chloride sulfonyl_chloride->intermediate product Sulfonamide Product intermediate->product Nucleophilic Attack by Amine

Caption: Workflow for DMAP-catalyzed sulfonylation.

Scenario 2: Reacting Electron-Deficient Amines

Electron-deficient amines, such as anilines with electron-withdrawing substituents, possess a nitrogen lone pair that is delocalized or inductively withdrawn, severely reducing nucleophilicity.[1][8]

Core Problem: The low electron density on the nitrogen atom makes it a poor nucleophile.

Strategies for Resolution:

  • Use of Stronger, Non-Nucleophilic Bases: A stronger base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can more effectively deprotonate the amine or its conjugate acid, increasing the concentration of the free, more nucleophilic amine.[9]

  • Activation of the Amine:

    • N-Silylation: Pre-reacting the amine with a silylating agent like trimethylsilyl chloride (TMSCl) can form an N-silylamine. This derivative is often more nucleophilic and reacts readily with sulfonyl chlorides.[9]

  • Alternative Coupling Chemistries: When standard methods fail, more advanced techniques may be necessary.

    • Copper-Catalyzed Cross-Coupling: For the synthesis of N-aryl sulfonamides, copper-catalyzed cross-coupling reactions between the sulfonamide and an aryl halide can be an effective alternative.[10]

Experimental Protocol: N-Silylation Enhanced Sulfonylation

  • N-Silylation: In a flame-dried flask under an inert atmosphere, dissolve the electron-deficient amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous THF.

  • Add trimethylsilyl chloride (TMSCl) (1.1 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1-2 hours. The formation of triethylamine hydrochloride salt is typically observed.

  • Sulfonylation: To this mixture, add this compound (1.0 eq).

  • Heat the reaction to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with a saturated aqueous solution of NH4Cl, and perform a standard workup and purification.[9]

Table: Troubleshooting Summary for Low-Reactivity Amines

Problem Potential Cause Recommended Solution(s) Key Considerations
Low or No Reactivity Steric HindranceIncrease reaction temperature. Use a bulky, non-nucleophilic base (e.g., 2,6-lutidine). Add a nucleophilic catalyst (e.g., DMAP).Monitor for thermal degradation. DMAP is highly effective but can be difficult to remove.
Electron-Deficient AmineUse a stronger, non-nucleophilic base (e.g., DBU). Pre-form an N-silylamine. Consider alternative coupling methods (e.g., Cu-catalyzed).N-silylation adds an extra step. Alternative methods require different starting materials.
Low Yield Hydrolysis of Sulfonyl ChlorideUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.Rigorous exclusion of water is paramount for success.[4]
Bis-sulfonylation (Primary Amines)Slow, dropwise addition of sulfonyl chloride to the amine.Maintain a slight excess of the amine.

Diagram: Decision Tree for Troubleshooting Low Reactivity

Troubleshooting_Tree start Low Reactivity Observed check_amine Identify Amine Type start->check_amine steric Sterically Hindered check_amine->steric Bulky Groups? electronic Electron Deficient check_amine->electronic EWGs Present? temp Increase Temperature steric->temp Yes silylation N-Silylation electronic->silylation Yes dmap Add DMAP Catalyst temp->dmap Still Low Reactivity alt_coupling Alternative Coupling (e.g., Cu-catalyzed) silylation->alt_coupling Still Low Reactivity

Caption: Troubleshooting decision tree for amine reactivity.

References

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Fiveable. Nucleophilicity of Amines Definition. Organic Chemistry II Key Term. Retrieved from [Link]

  • Jouffroy, M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • National Institutes of Health. (2017, May 3). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]

  • Books. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • National Institutes of Health. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • ACS Publications. (2002). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2007). Nucleophilicities of Primary and Secondary Amines in Water. Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Mastering the Use of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Bromo-2,5-difluorobenzenesulfonyl chloride. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with the handling, use, and prevention of hydrolysis of this highly reactive sulfonyl chloride. Our aim is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Understanding the Core Challenge: Hydrolysis

This compound is a potent electrophile, a characteristic that makes it an invaluable reagent in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters. However, this reactivity also renders it highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to its decomposition into the corresponding 4-bromo-2,5-difluorobenzenesulfonic acid, a highly polar and often undesired byproduct. The electron-withdrawing effects of the two fluorine atoms on the benzene ring exacerbate the electrophilicity of the sulfur atom, making this particular sulfonyl chloride especially sensitive to nucleophilic attack by water.[1]

This guide provides a comprehensive framework for mitigating this pivotal issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my this compound has undergone hydrolysis?

A1: The most common indicators of hydrolysis include:

  • Appearance of a new, highly polar spot on your TLC plate: The resulting sulfonic acid is significantly more polar than the parent sulfonyl chloride and will exhibit a much lower Rf value.

  • Difficulty in product isolation: If your desired product is non-polar, the presence of the sulfonic acid can lead to the formation of emulsions during aqueous workup.

  • Inconsistent reaction yields: Hydrolysis of the starting material will naturally lead to lower yields of your desired product.

  • Changes in the physical appearance of the reagent: this compound is a solid with a melting point of 38-42 °C.[2][3] Clumping or the appearance of a syrupy liquid may indicate moisture contamination and subsequent hydrolysis.

Q2: How should I properly store this compound to prevent hydrolysis?

A2: Proper storage is the first line of defense against hydrolysis. This reagent is moisture-sensitive and should be stored in a tightly sealed container in a dry environment.[2][4] For long-term storage, keeping it in a desiccator with a suitable drying agent is highly recommended. The use of an inert atmosphere, such as nitrogen or argon, can provide an additional layer of protection.

Q3: Can I use protic solvents like ethanol or methanol in reactions with this sulfonyl chloride?

A3: It is strongly advised to avoid protic solvents unless they are the intended reactant. Alcohols and other protic solvents will react with the sulfonyl chloride to form sulfonate esters, a reaction that competes with your desired transformation and is mechanistically similar to hydrolysis. Always use anhydrous solvents for your reactions.[5]

Q4: During an aqueous workup, my product seems to be contaminated with the sulfonic acid. How can I remove it?

A4: The sulfonic acid byproduct can be effectively removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[6][7] This will convert the sulfonic acid into its more water-soluble salt, which will then partition into the aqueous layer. It is crucial to perform these washes at low temperatures (0-5 °C) to minimize hydrolysis of any remaining sulfonyl chloride during the workup.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue Possible Cause Recommended Solution
Low or no yield of the desired product. Hydrolysis of the starting material: This is the most likely culprit. Residual moisture in your glassware, solvents, or reagents can consume the sulfonyl chloride before it has a chance to react.Ensure strictly anhydrous conditions: Flame-dry all glassware before use. Use freshly distilled, anhydrous solvents. Handle the sulfonyl chloride under an inert atmosphere (nitrogen or argon).[6]
The reaction is sluggish or incomplete. Insufficiently activated amine/alcohol: The nucleophilicity of your reaction partner may be low.Choice of base is critical: Use a non-nucleophilic base like triethylamine or diisopropylethylamine to activate the amine/alcohol without competing with the sulfonyl chloride. Ensure the base is also anhydrous.[5]
Multiple spots on TLC, including a very polar one. Hydrolysis during the reaction or workup: The polar spot is likely the sulfonic acid.Optimize workup conditions: If an aqueous workup is necessary, perform it at low temperatures (0-5 °C) and minimize the contact time between the organic and aqueous layers. A non-aqueous workup is preferable if your product is sensitive to water.[6]
Difficulty purifying the product by column chromatography. Co-elution with unreacted sulfonyl chloride: The polarity of your product may be too similar to the starting sulfonyl chloride.Quench before chromatography: Before concentrating the reaction mixture for chromatography, quench the unreacted sulfonyl chloride to convert it into a much more polar species (sulfonic acid or a sulfonamide) that will be easily separated on a silica gel column.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Anhydrous Conditions

This protocol outlines the fundamental steps for reacting this compound with a nucleophile (e.g., an amine) while minimizing hydrolysis.

Materials:

  • This compound

  • Amine or alcohol nucleophile

  • Anhydrous non-nucleophilic base (e.g., triethylamine)

  • Anhydrous reaction solvent (e.g., dichloromethane, tetrahydrofuran)

  • Flame-dried glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Assemble the flame-dried reaction flask under a positive pressure of inert gas.

  • Dissolve the amine or alcohol (1.0 equivalent) and the anhydrous base (1.2 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the this compound (1.1 equivalents) in a minimal amount of anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled amine/alcohol solution over 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, proceed to the appropriate workup and quenching protocol.

Protocol 2: Aqueous Workup with Minimized Hydrolysis

This procedure is suitable when an aqueous workup is unavoidable.

Procedure:

  • Cool the completed reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled (0-5 °C) saturated aqueous solution of a mild acid (e.g., ammonium chloride) to quench the reaction if a basic catalyst was used.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with cold saturated aqueous sodium bicarbonate solution to remove the sulfonic acid.[6]

  • Wash the organic layer with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure at a low temperature.

Protocol 3: Non-Aqueous Workup

This is the ideal workup for highly moisture-sensitive products.

Procedure:

  • If a tertiary amine base was used, the resulting ammonium salt can often be removed by filtration.

  • Alternatively, the solvent can be removed under reduced pressure.

  • The crude residue can then be directly purified by column chromatography. Any unreacted sulfonyl chloride can be quenched on the column or by using a scavenger resin prior to chromatography.

Protocol 4: Quenching of Unreacted this compound

Aqueous Quench:

  • Cool the reaction mixture to 0 °C.

  • Slowly and with vigorous stirring, add cold saturated aqueous sodium bicarbonate solution.[7]

  • Continue addition until gas evolution (CO₂) ceases.

  • Proceed with the aqueous workup (Protocol 2).

Non-Aqueous Quench (using a scavenger resin):

  • To the completed reaction mixture, add an aminomethyl polystyrene resin (2-4 equivalents relative to the excess sulfonyl chloride).

  • Stir the suspension at room temperature for several hours to overnight.

  • Monitor the disappearance of the sulfonyl chloride by TLC.

  • Remove the resin by filtration and wash with the reaction solvent.

  • The filtrate, now free of the reactive sulfonyl chloride, can be concentrated and purified.

Analytical Characterization

Detecting Hydrolysis via HPLC:

A reverse-phase HPLC method can be developed to simultaneously monitor the consumption of this compound and the formation of its sulfonic acid.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is a good starting point.[8]

  • Detection: UV detection is suitable for both the sulfonyl chloride and the sulfonic acid.

NMR Spectroscopy:

¹H and ¹³C NMR can be used to confirm the presence of the sulfonic acid. In a deuterated solvent like DMSO-d₆, the sulfonic acid proton will appear as a broad singlet.[1][9] Deuterium exchange with D₂O will cause this peak to disappear, confirming its identity.

Visualizing the Process

Hydrolysis Pathway

Hydrolysis SulfonylChloride 4-Bromo-2,5-difluorobenzenesulfonyl chloride TransitionState Transition State SulfonylChloride->TransitionState Nucleophilic Attack Water H₂O (Moisture) Water->TransitionState SulfonicAcid 4-Bromo-2,5-difluorobenzenesulfonic acid TransitionState->SulfonicAcid HCl HCl TransitionState->HCl

Caption: The hydrolysis of this compound.

Troubleshooting Logic

Troubleshooting Start Low Product Yield CheckAnhydrous Were anhydrous conditions strictly maintained? Start->CheckAnhydrous CheckWorkup Was the aqueous workup performed at low temperature? CheckAnhydrous->CheckWorkup Yes ImproveAnhydrous Implement rigorous anhydrous techniques (flame-dried glassware, an hydrous solvents, inert atmosphere). CheckAnhydrous->ImproveAnhydrous No OptimizeWorkup Perform workup at 0-5 °C and minimize contact time with water. CheckWorkup->OptimizeWorkup No ConsiderNonaqueous Consider a non-aqueous workup. CheckWorkup->ConsiderNonaqueous Yes Success Improved Yield ImproveAnhydrous->Success OptimizeWorkup->Success ConsiderNonaqueous->Success

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. [Link]

  • Kuznetsova, S. A., et al. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry, 16, 1124–1134. [Link]

  • Swain, C. G., & Scott, C. B. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(14), 3413–3418. [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). [Link]

  • PubChem. (2023). 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000121). [Link]

  • Alonso, D. A., & Baeza, A. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • ChemSrc. (n.d.). Understanding the Synthesis and Supply of 4-Bromo-2,5-difluorobenzoic Acid. [Link]

  • Moodie, R. B., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 1013–1017. [Link]

  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR (DMSO-d6) spectral data of com- pound 1. [Link]

  • Agilent. (n.d.). Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride. [Link]

  • National Center for Biotechnology Information. (2010). Figure 6, 1H NMR spectrum showing the sample dissolved in DMSO-d6 and subjected to D2O at 40°C was found to undergo proton/deuterium exchange at the dichloromethyl moiety. [Link]

  • Oakwood Chemical. (n.d.). 2,5-Dibromo-4-fluorobenzenesulfonyl chloride. [Link]

  • The Royal Society of Chemistry. (n.d.). Arylation of gem-Difluoroalkenes Using a Pd/Cu Co-Catalytic System that Avoids β-Fluoride Elimination. [Link]

Sources

Troubleshooting the Removal of Unreacted 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Welcome to the technical support center for handling 4-Bromo-2,5-difluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Excess sulfonyl chloride in a reaction mixture can complicate purification and compromise the integrity of your final product. This document provides in-depth troubleshooting advice and detailed protocols to ensure its effective removal.

Foundational Principles: The 'Why' Behind the 'How'

This compound is a potent electrophile, a characteristic driven by the sulfur atom's electron deficiency, which is intensified by two oxygen atoms and a chlorine atom.[1] This reactivity is key to its synthetic utility, primarily in forming sulfonamides with primary and secondary amines.[1][2] However, this same reactivity dictates our strategies for its removal. Any unreacted sulfonyl chloride must be converted into a species with significantly different physical properties to facilitate separation from the desired product. The most common strategies involve nucleophilic attack on the sulfonyl group to displace the chloride, a good leaving group.[1]

Troubleshooting Guide

Issue 1: My product and the unreacted sulfonyl chloride co-elute during column chromatography.

Primary Cause: The polarity of your product is likely too similar to that of the sulfonyl chloride, making chromatographic separation inefficient.[3]

Solution: Pre-Chromatography Quenching

The most robust solution is to chemically modify the sulfonyl chloride before attempting chromatography. By converting it to a derivative with a vastly different polarity, separation becomes trivial.

  • Strategy 1: Aqueous Base Wash (for base-stable products). Hydrolyze the sulfonyl chloride to its corresponding sulfonic acid. In the presence of a mild base like sodium bicarbonate, this forms a highly polar sodium sulfonate salt that is readily soluble in the aqueous phase and can be removed via extraction.[4][5]

  • Strategy 2: Amine Quench (for base-sensitive products). React the excess sulfonyl chloride with a simple, non-nucleophilic amine (if your desired product is an amine, use a different amine for quenching) to form a highly polar sulfonamide. This new sulfonamide will have a very different Rf value on a TLC plate compared to the parent sulfonyl chloride, simplifying purification.[3]

Issue 2: My target molecule is sensitive to basic or aqueous conditions.

Primary Cause: Your product contains functional groups labile to base or water, such as certain esters or protecting groups.

Solution: Non-Aqueous and Non-Basic Removal Methods

  • Strategy 1: Anhydrous Amine Quench. Before work-up, add a simple primary or secondary amine (e.g., benzylamine or morpholine) to the reaction mixture. The resulting sulfonamide can be separated by chromatography.[3]

  • Strategy 2: Scavenger Resins. This is an elegant and highly effective method that avoids aqueous work-ups entirely.[6] Polymer-bound amine scavengers, such as aminomethyl polystyrene, react with the excess sulfonyl chloride. The resulting polymer-bound sulfonamide is then removed by simple filtration.[3][7][8]

Issue 3: I see a new, highly polar spot on my TLC after an aqueous workup.

Primary Cause: This new spot is almost certainly the hydrolysis product, 4-bromo-2,5-difluorobenzenesulfonic acid.[6] While its salt form is highly water-soluble, the free acid may have some solubility in organic solvents like ethyl acetate, especially if the aqueous layer is not sufficiently basic.

Solution: Optimize the Extraction

  • Ensure Basicity: During the aqueous wash, check the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-8).[4] If it remains acidic, add more of the basic solution (e.g., saturated NaHCO₃) to ensure the sulfonic acid is fully converted to its water-soluble salt.

  • Additional Washes: Perform one or two additional washes of the organic layer with a mild aqueous base or brine to remove any lingering sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose quenching agent for this compound?

For base-stable products, a slow addition of the reaction mixture to a vigorously stirred, cold (0-10 °C) saturated aqueous solution of sodium bicarbonate is a reliable and cost-effective method.[4][6] For base-sensitive products, aminomethyl polystyrene scavenger resin is an excellent choice as it simplifies the work-up to a mere filtration.[3][6]

Q2: How can I effectively monitor the removal of the sulfonyl chloride?

Thin Layer Chromatography (TLC) is the most common method.[9]

  • Visualization: Sulfonyl chlorides and their corresponding sulfonamides are often UV active due to the aromatic ring, appearing as dark spots on a fluorescent TLC plate under 254 nm UV light.[10][11]

  • Staining: If the compounds are not UV active, stains like potassium permanganate (which reacts with oxidizable groups) or p-anisaldehyde can be used.[10][12]

  • Co-spotting: To definitively confirm the absence of starting material, especially if Rf values are close, always run a "co-spot" lane containing both the reaction mixture and the authentic starting material.[9]

Q3: What are the typical byproducts of quenching and how do I remove them?

Quenching MethodPrimary ByproductRemoval Strategy
Aqueous Base (e.g., NaHCO₃) 4-Bromo-2,5-difluorobenzenesulfonic acid sodium saltExtraction with water; the salt is highly soluble in the aqueous phase.[4][5]
Amine (e.g., Benzylamine) N-Benzyl-4-bromo-2,5-difluorobenzenesulfonamideThis sulfonamide is typically more polar than the starting sulfonyl chloride and can be removed by silica gel chromatography.
Scavenger Resin (e.g., Aminomethyl Polystyrene) Polymer-bound sulfonamideRemoved by simple filtration of the reaction mixture.[3][8]

Q4: Can I remove the excess sulfonyl chloride by evaporation?

This is generally not recommended. This compound is a solid with a melting point of 38-42 °C and is not sufficiently volatile for easy removal by evaporation under standard laboratory conditions.[13][14] Attempting to do so may require high vacuum and heat, which could degrade your desired product. Chemical quenching is a much safer and more effective strategy.

Visual Workflows & Diagrams

Workflow for Selecting a Removal Strategy

This decision tree guides the user through selecting the most appropriate method for removing unreacted sulfonyl chloride based on product stability.

G start Reaction Complete. Excess Sulfonyl Chloride Present? product_stability Is the desired product stable to aqueous base? start->product_stability aqueous_quench Aqueous Base Quench (e.g., NaHCO3 wash) product_stability->aqueous_quench  Yes non_aqueous Are trace amounts of water and an extra solid acceptable? product_stability->non_aqueous  No extraction Extract with Organic Solvent. Sulfonate salt in aqueous layer. aqueous_quench->extraction chromatography Purify by Column Chromatography. extraction->chromatography scavenger_resin Use Scavenger Resin (e.g., Aminomethyl Polystyrene) non_aqueous->scavenger_resin  Yes amine_quench Anhydrous Amine Quench (e.g., Benzylamine) non_aqueous->amine_quench  No filtration Filter to remove resin. scavenger_resin->filtration amine_quench->chromatography filtration->chromatography

Caption: General nucleophilic quenching reaction.

Detailed Experimental Protocols

Protocol 4.1: General Aqueous Quench and Extraction
  • Cooling: Once the reaction is deemed complete by TLC, cool the reaction mixture to 0-10 °C using an ice bath.

  • Quenching: Prepare a separate flask containing a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃), also cooled in an ice bath. Slowly add the reaction mixture dropwise to the NaHCO₃ solution.

    • Caution: This process is often exothermic and will generate CO₂ gas, leading to effervescence. The addition rate must be controlled to prevent excessive foaming. [4]3. Stirring: After the addition is complete, allow the biphasic mixture to stir vigorously for at least 30 minutes to ensure all residual sulfonyl chloride is hydrolyzed. [4]4. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which is now ready for further purification if necessary.

Protocol 4.2: Application of a Scavenger Resin
  • Resin Addition: To the completed reaction mixture (in an organic solvent), add an aminomethyl polystyrene scavenger resin. A typical loading is 2-4 equivalents relative to the initial excess of the sulfonyl chloride.

  • Stirring: Stir the resulting suspension at room temperature. The required time can vary from a few hours to overnight.

  • Monitoring: Monitor the disappearance of the sulfonyl chloride from the solution by TLC. Spot a filtered aliquot of the reaction mixture. The reaction is complete when the sulfonyl chloride spot is no longer visible.

  • Filtration: Once complete, remove the resin by filtration through a cotton plug or a fritted funnel.

  • Washing: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude product.

References

  • JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. [Link]

  • Supra Sciences. Solid-Supported Scavengers. [Link]

  • Supra Sciences. Sulfonyl Chloride (SO2Cl). [Link]

  • Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • National Institutes of Health (NIH). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Rapp Polymere. Polystyrene A Sulfonyl Chloride. [Link]

  • Reddit. Any tips on cleaning up SO2Cl2 chlorination reactions?. [Link]

  • Reddit. Removing thionyl chloride. [Link]

  • University of Southampton. Sulfonyl Chloride Resins and Associated Supported Reagents. [Link]

  • Unknown Source. Thin Layer Chromatography. [Link]

  • Organic Syntheses. p-TOLUENESULFINYL CHLORIDE. [Link]

  • ResearchGate. Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?. [Link]

  • Unknown Source. TLC Visualization Methods. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Chemcasts. This compound Properties vs Pressure. [Link]

  • YouTube. Visualizing a TLC plate. [Link]

  • Google Patents.
  • Chemcasts. Thermophysical Properties of this compound. [Link]

Sources

Common byproducts in 4-Bromo-2,5-difluorobenzenesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2,5-difluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments with this versatile reagent. Our goal is to equip you with the scientific rationale and practical solutions to mitigate common byproducts and optimize your reaction outcomes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is structured in a question-and-answer format to directly address specific experimental issues.

Q1: I'm observing a significant amount of a water-soluble byproduct and low yield in my sulfonamide formation. What is the likely cause?

A1: The most probable cause is the hydrolysis of the this compound starting material.

Causality and Mechanism:

Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding sulfonic acid.[1] This sulfonic acid is unreactive towards amine nucleophiles under standard sulfonamide formation conditions, thus consuming your starting material and reducing the yield of the desired product.[2] The reaction is often accelerated by the basic conditions used in sulfonamide synthesis.

The byproduct, 4-bromo-2,5-difluorobenzenesulfonic acid, is highly polar and will typically partition into the aqueous layer during workup. If you are observing a new, highly polar spot on your TLC plate after an aqueous workup, it is likely this sulfonic acid.

Troubleshooting and Mitigation Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly flame-dry all glassware under vacuum or oven-dry at >120°C for several hours before use.

    • Use freshly distilled, anhydrous solvents. Solvents from sealed bottles over molecular sieves are recommended.

    • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to atmospheric moisture.[3]

  • Reagent Quality Control:

    • Use a fresh bottle of this compound or purify it before use if it has been stored for an extended period.

    • Ensure the amine and any base used (e.g., triethylamine, pyridine) are pure and dry.[2]

  • Reaction Setup and Execution:

    • Dissolve the amine in your anhydrous solvent first.

    • Add the base, and then add the sulfonyl chloride (either neat or as a solution in the same anhydrous solvent) dropwise, preferably at 0°C to control the exotherm and minimize side reactions.[3]

Q2: My reaction with a primary/secondary amine is showing multiple products on the TLC/LC-MS, including one where the amine seems to have displaced a fluorine atom. Is this possible?

A2: Yes, this is a known potential side reaction called Nucleophilic Aromatic Substitution (SNAr).

Causality and Mechanism:

The aromatic ring of this compound is highly electron-deficient. This is due to the strong electron-withdrawing effects of the two fluorine atoms and the sulfonyl chloride group (-SO₂Cl).[1][4] This electron deficiency makes the ring susceptible to attack by strong nucleophiles, such as the amine you are using for the sulfonamide formation.

The fluorine atoms on the ring are good leaving groups in SNAr reactions, often better than other halogens in this specific context.[5] The amine can attack one of the carbons bearing a fluorine atom, leading to the formation of a substituted aniline derivative as a byproduct.

graph S_N_Ar_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Reactants [label="this compound + R₂NH"]; Meisenheimer [label="Meisenheimer Complex\n(Stabilized Intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Desired_Product [label="Desired Sulfonamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; SNAr_Byproduct [label="SNAr Byproduct\n(Fluoro-displacement)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Reactants -> Desired_Product [label="Sulfonylation (Desired)"]; Reactants -> Meisenheimer [label="Nucleophilic Attack on Ring (Side Reaction)"]; Meisenheimer -> SNAr_Byproduct [label="Loss of F⁻"];

{rank=same; Reactants} {rank=same; Desired_Product, SNAr_Byproduct} }

Caption: Competing pathways: Sulfonylation vs. SNAr.

Troubleshooting and Mitigation Protocol:

  • Temperature Control:

    • Perform the reaction at a lower temperature (e.g., start at -10°C to 0°C and let it slowly warm to room temperature). SNAr reactions often have a higher activation energy than sulfonylation.

  • Stoichiometry and Addition Order:

    • Avoid a large excess of the amine. Use a slight excess (1.1-1.2 equivalents).

    • Add the sulfonyl chloride slowly to the solution of the amine and base. This keeps the concentration of the sulfonyl chloride low at any given time, favoring the faster reaction at the sulfonyl group.

  • Choice of Base:

    • Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) instead of less hindered bases like triethylamine if SNAr is a significant issue. This minimizes the risk of the base itself acting as a nucleophile.

Q3: My Suzuki coupling reaction with this compound is giving me a complex mixture of byproducts. What are the likely culprits?

A3: Suzuki coupling reactions can have several common byproducts. With this specific substrate, you should be aware of homo-coupling, protodeboronation, and potential reactions involving the sulfonyl chloride group.

Common Suzuki Byproducts:

Byproduct TypeDescriptionMitigation Strategies
Homo-coupling Two molecules of the boronic acid coupling with each other (Ar'-Ar') or two molecules of the aryl halide coupling (Ar-Ar).[2]Use a well-defined Pd catalyst, ensure an oxygen-free environment, and optimize the stoichiometry of the reactants.
Protodeboronation The boronic acid is replaced by a hydrogen atom from the solvent or trace water.[2]Use anhydrous solvents, a suitable base, and run the reaction under inert conditions.
Dehalogenation The bromine atom on your starting material is replaced by a hydrogen atom.This can be caused by certain reducing agents or specific reaction conditions. Ensure high-purity reagents and optimize catalyst/ligand choice.

Substrate-Specific Considerations:

The sulfonyl chloride group is generally not reactive under typical Suzuki conditions. However, under certain conditions, particularly with highly active catalysts or elevated temperatures, side reactions involving this group cannot be entirely ruled out, such as reduction or cleavage.

Troubleshooting and Mitigation Protocol:

  • Degassing:

    • Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) to remove oxygen, which can promote homo-coupling.

  • Catalyst and Ligand Selection:

    • The choice of palladium catalyst and ligand is crucial. For aryl chlorides (if you were to react at that position), more electron-rich and bulky phosphine ligands are often required.[6] Start with standard conditions (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and optimize if necessary.

  • Base and Solvent:

    • The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and solvent (e.g., DME, toluene, dioxane, with water) can significantly impact the reaction outcome.[7] A screening of different conditions may be necessary to find the optimal combination for your specific substrates.

graph Suzuki_Troubleshooting { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Low Yield / Byproducts in Suzuki Coupling", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Degas [label="Is the reaction thoroughly degassed?"]; Check_Reagents [label="Are boronic acid and solvent anhydrous?"]; Check_Catalyst [label="Is the catalyst/ligand appropriate?"]; Homo_Coupling [label="Likely Issue: Homo-coupling", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protodeboronation [label="Likely Issue: Protodeboronation", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Low_Reactivity [label="Likely Issue: Low Reactivity", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize_Conditions [label="Action: Optimize Base/Solvent/Ligand", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Degas; Start -> Check_Reagents; Start -> Check_Catalyst; Check_Degas -> Homo_Coupling [label="No"]; Check_Reagents -> Protodeboronation [label="No"]; Check_Catalyst -> Low_Reactivity [label="No"]; Homo_Coupling -> Optimize_Conditions; Protodeboronation -> Optimize_Conditions; Low_Reactivity -> Optimize_Conditions; }

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound?

A: Due to its moisture sensitivity, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[8] Storing under an inert atmosphere (nitrogen or argon) can further prolong its shelf life and maintain its reactivity.

Q: Can I purify this compound if it has started to decompose?

A: Purification can be challenging due to its reactivity. If hydrolysis has occurred, the resulting sulfonic acid is non-volatile. Distillation under high vacuum can be attempted, but care must be taken to avoid thermal decomposition.[9] Recrystallization from a non-polar solvent like hexanes might be a viable option, but it must be performed under strictly anhydrous conditions.

Q: In a poly-halogenated system like this, can I selectively perform a Suzuki coupling at the bromine position without affecting the sulfonyl chloride group?

A: Yes, selective C-Br bond activation is a standard and powerful strategy in palladium-catalyzed cross-coupling.[6] The reactivity of carbon-halogen bonds towards oxidative addition to Pd(0) generally follows the order C-I > C-Br > C-Cl. The C-SO₂Cl bond is typically not reactive under these conditions. Therefore, you can achieve high chemoselectivity for the Suzuki coupling at the C-Br bond while leaving the C-Cl (from the sulfonyl chloride) and C-F bonds intact.[6]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 207974-14-9. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of 4-Bromo-2,5-difluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of reaction temperature. As a highly reactive intermediate, precise temperature control is paramount to achieving high yield and purity.

Introduction: The Critical Role of Temperature

The reaction temperature for the synthesis and subsequent reactions of this compound is a critical parameter that dictates not only the reaction rate but also the product yield and purity. The electron-withdrawing effects of the fluorine and bromine atoms, combined with the sulfonyl chloride moiety, create a highly electrophilic aromatic ring and a reactive sulfonyl chloride group. This reactivity, if not properly controlled, can lead to a variety of undesirable side reactions. This guide provides a systematic approach to optimizing the reaction temperature for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound?

A1: The most significant challenge is the compound's high reactivity, particularly its susceptibility to hydrolysis.[1][2] The sulfonyl chloride functional group readily reacts with water to form the corresponding sulfonic acid, which is typically unreactive in subsequent nucleophilic substitution reactions.[2] Therefore, maintaining anhydrous (dry) conditions is crucial for success.

Q2: I am observing a low yield in my reaction. Could the temperature be the culprit?

A2: Yes, the reaction temperature is a likely factor. A low yield can stem from several temperature-related issues:

  • Temperature is too low: The reaction may be proceeding too slowly, leading to incomplete conversion of the starting material.

  • Temperature is too high: This can promote side reactions, such as desulfonation, or decomposition of the starting material or product. For some aromatic sulfonyl chlorides, elevated temperatures can also lead to the formation of sulfones.

  • Hydrolysis: If the temperature is elevated in the presence of moisture, the rate of hydrolysis of the sulfonyl chloride will increase, leading to a lower yield of the desired product.[3]

Q3: My final product is discolored. What could be the cause?

A3: Product discoloration is often an indication of decomposition or the formation of colored impurities due to side reactions, which can be exacerbated by excessive heat. In some sulfonation reactions, temperatures above 100°C can cause darkening of the product. It is advisable to conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate.

Q4: Are there any specific temperature considerations for the synthesis of this compound itself?

A4: While specific literature on the temperature optimization for the synthesis of this exact molecule is scarce, general principles for the synthesis of sulfonyl chlorides apply. For instance, in reactions involving chlorosulfonic acid, careful temperature control is necessary to prevent side reactions. The addition of the sulfonating agent is often done at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and is then gradually warmed to the desired reaction temperature.[4]

Troubleshooting Guide: Low Yield and Impurity Formation

This section provides a structured approach to troubleshooting common issues encountered when working with this compound, with a focus on temperature optimization.

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Reaction temperature is too low, leading to a slow reaction rate. Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
Hydrolysis of the sulfonyl chloride. [1][2]Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider lowering the reaction temperature, as the rate of hydrolysis may decrease more significantly than the rate of the desired reaction.[2]
Side reactions are consuming the starting material. Lower the reaction temperature to minimize side reactions. If possible, consider using a milder reagent or different solvent system.
Decomposition of starting material or product. Run the reaction at a lower temperature. If the starting material is thermally labile, ensure it is stored correctly and added to the reaction at a controlled temperature.
Problem 2: Formation of Multiple Products/Impurities
Possible Cause Suggested Solution
Polysulfonation or other side reactions due to harsh conditions. Reduce the reaction temperature. Also, consider reducing the reaction time or using a stoichiometric amount of the sulfonating agent if applicable.
Nucleophilic Aromatic Substitution (SNAr) on the aromatic ring. [5]The electron-deficient nature of the ring makes it susceptible to attack by strong nucleophiles, especially at elevated temperatures. Keep the reaction temperature as low as possible to favor the reaction at the sulfonyl chloride moiety.[5]
Formation of sulfonyl chloride dimers or oligomers. While less common, this can sometimes occur. Ensure proper stoichiometry and consider running the reaction under more dilute conditions.

Experimental Protocol: Systematic Temperature Optimization

This protocol outlines a systematic approach to determine the optimal reaction temperature for a reaction involving this compound.

Objective: To identify the reaction temperature that provides the highest yield of the desired product with the minimal formation of impurities.

Methodology: A parallel screening of the reaction at different temperatures.

Step-by-Step Protocol:

  • Reaction Setup: In a series of identical, flame-dried reaction vessels equipped with stir bars and under an inert atmosphere, add the necessary reactants and anhydrous solvent, excluding the this compound.

  • Temperature Equilibration: Place each reaction vessel in a temperature-controlled bath set to the desired temperatures for screening (e.g., 0°C, 25°C (room temperature), 40°C, and 60°C). Allow the solutions to equilibrate to the set temperature.

  • Initiation of Reaction: Prepare a stock solution of this compound in the same anhydrous solvent. Add an equal volume of this stock solution to each reaction vessel to initiate the reactions simultaneously.

  • Reaction Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction and quench it appropriately. Analyze the aliquots by a suitable method (e.g., LC-MS or GC-MS) to determine the consumption of starting material, formation of the desired product, and the presence of any impurities.

  • Data Analysis: Plot the concentration of the desired product versus time for each temperature. The optimal temperature will be the one that gives the highest conversion to the product in a reasonable timeframe with the lowest level of byproducts.

Data Summary Table (Example):

Temperature (°C)Time (h)Conversion (%)Product Yield (%)Key Impurity (%)
0243530<1
25895902
404>99925
602>998512 (degradation)

Visualization of Optimization Workflow

The following diagram illustrates the decision-making process for troubleshooting and optimizing the reaction temperature.

Troubleshooting_Workflow Troubleshooting & Temperature Optimization Workflow start Start: Low Yield or High Impurity check_anhydrous Verify Anhydrous Conditions (Solvents, Reagents, Atmosphere) start->check_anhydrous low_temp_trial Run Reaction at Low Temperature (e.g., 0 °C) check_anhydrous->low_temp_trial Conditions are Dry monitor_reaction Monitor Reaction Progress (TLC, LC-MS) low_temp_trial->monitor_reaction incomplete_reaction Reaction Incomplete/Too Slow monitor_reaction->incomplete_reaction Problem side_reactions Side Reactions/Decomposition Observed monitor_reaction->side_reactions Problem optimize_temp Identify Optimal Temperature (Balance of Rate and Purity) monitor_reaction->optimize_temp Success gradual_increase Gradually Increase Temperature (e.g., increments of 10 °C) incomplete_reaction->gradual_increase lower_temp Lower Reaction Temperature side_reactions->lower_temp gradual_increase->monitor_reaction lower_temp->monitor_reaction

Caption: A workflow for troubleshooting and optimizing reaction temperature.

References

  • Benchchem. (n.d.). Troubleshooting low yield in sulfonamide synthesis with allyl sulfonyl chloride.
  • ResearchGate. (n.d.). Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Bas.
  • Benchchem. (n.d.). Technical Support Center: Managing Reaction Temperature for Selective Sulfonation.
  • Kim, D. H., Kim, J., Koh, D. J., & Lee, Y. K. (n.d.). Effect of reaction conditions on naphthalene sulfonation.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • ResearchGate. (n.d.). Effect of temperature and time of sulfonation on density.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
  • Scientific & Academic Publishing. (2025). Thermodynamic Analysis of the Reactions of the Sulfonation Process of C 7 -C 18 Alkylbenzenes with Sulfuric Anhydride.
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound 97.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
  • Matrix Scientific. (n.d.). 207974-14-9 Cas No. | this compound.
  • Benchchem. (n.d.). Technical Support Center: Reactions of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride with Nucleophiles.
  • Google Patents. (n.d.). JPH083130A - Production of 4-fluorothiophenol.
  • Chemcasts. (n.d.). This compound Properties vs Temperature.

Sources

Technical Support Center: Sulfonamide Formation with 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals working with the highly reactive electrophile, 4-Bromo-2,5-difluorobenzenesulfonyl chloride. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs): The Chemistry of Base Selection

This section addresses the fundamental questions surrounding the choice of a base, a critical parameter for successful sulfonamide synthesis.

Q1: What is the primary role of a base in sulfonamide formation?

A1: The reaction between an amine (R-NH₂) and a sulfonyl chloride (Ar-SO₂Cl) generates one equivalent of hydrochloric acid (HCl) as a byproduct. The primary role of the base is to act as an acid scavenger, neutralizing the HCl as it is formed.[1] If left un-neutralized, the HCl will protonate the starting amine, converting it into its non-nucleophilic ammonium salt (R-NH₃⁺Cl⁻), which effectively halts the desired reaction.[2]

Q2: Can I use an inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)?

A2: While inorganic bases can be used, they are generally less ideal for this specific substrate in standard organic solvents. Their poor solubility in common aprotic solvents (like Dichloromethane or Acetonitrile) can lead to heterogeneous reaction mixtures and slower, less efficient acid scavenging. This can result in localized areas of high HCl concentration, promoting degradation of the sensitive sulfonyl chloride. However, in biphasic systems or with specific phase-transfer catalysts, their use can be viable. For reactions with electron-rich aromatics, the organic base DABCO has shown superior performance over inorganic bases like Na₂CO₃.[3]

Q3: What are the key factors to consider when choosing an organic amine base?

A3: The selection of an appropriate organic base is a balance of three main factors:

  • Basicity (pKa): The base must be sufficiently strong to effectively neutralize the generated HCl. The pKa of the base's conjugate acid should ideally be higher than that of the protonated starting amine. Most tertiary amine bases fulfill this requirement.

  • Steric Hindrance: The bulkiness of the base can be a crucial tool. Highly hindered bases are less likely to act as nucleophiles themselves, preventing unwanted side reactions with the highly electrophilic sulfonyl chloride.

  • Nucleophilicity: The base should ideally be a poor nucleophile to avoid directly reacting with the this compound. While most tertiary amines are primarily basic, some can exhibit nucleophilic catalysis.

The interplay of these factors determines the reaction's success, particularly when dealing with challenging substrates.

Q4: Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA) - which should I choose?

A4: This is one of the most common questions, and the answer depends on the nature of your amine nucleophile.

  • Pyridine: With a pKa of its conjugate acid around 5.2, it is the least basic of the three.[4] It is a relatively small molecule and can act as a nucleophilic catalyst by forming a highly reactive N-sulfonylpyridinium salt intermediate. This can be advantageous for reactions with weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups).[5]

  • Triethylamine (TEA): With a pKa of its conjugate acid around 10.7, TEA is a significantly stronger base than pyridine.[6] It is more sterically hindered than pyridine but can still sometimes lead to the formation of undesired byproducts due to its own nucleophilicity.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): With a pKa of its conjugate acid around 10.7, its basicity is comparable to TEA. However, its two bulky isopropyl groups make it a very poor nucleophile.[7] This steric hindrance is its key advantage, making it an excellent choice for preventing base-related side reactions, especially in complex syntheses.[7]

The following table provides a comparative summary to guide your selection:

BaseStructurepKa (Conjugate Acid)Steric HindranceKey Characteristics & Best Use Cases
Pyridine

~5.2LowActs as a nucleophilic catalyst; ideal for activating the sulfonyl chloride towards weakly nucleophilic amines.
Triethylamine (TEA)

~10.7ModerateA common, all-purpose base. Good for most primary and secondary aliphatic amines. Can sometimes cause side reactions.
DIPEA (Hünig's Base)

~10.7HighStrongly basic but non-nucleophilic. The "safest" choice to minimize base-related side products, especially with valuable or complex substrates.

Troubleshooting Guide: From Low Yield to Unexpected Products

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of sulfonamides with this compound.

Problem 1: Low or No Yield of the Desired Sulfonamide

This is the most frequent issue and can arise from several sources. A logical, step-by-step investigation is key.

low_yield_workflow start Low / No Yield reagent_quality Check Reagent Quality & Purity start->reagent_quality Step 1 reaction_conditions Review Reaction Conditions start->reaction_conditions Step 2 amine_reactivity Assess Amine Reactivity start->amine_reactivity Step 3 workup_issues Evaluate Workup & Purification start->workup_issues Step 4 sulfonyl_chloride Sulfonyl Chloride Hydrolyzed? (unreactive sulfonic acid) reagent_quality->sulfonyl_chloride amine_impure Amine Impure / Wet? reagent_quality->amine_impure solvent_base_dry Solvent / Base Anhydrous? reagent_quality->solvent_base_dry temp_time Incorrect Temp / Time? reaction_conditions->temp_time stoichiometry Incorrect Stoichiometry? reaction_conditions->stoichiometry amine_hindered Amine Sterically Hindered or Weakly Nucleophilic? amine_reactivity->amine_hindered sol_reagents Solution: - Use fresh/new sulfonyl chloride - Dry amine (e.g., over KOH) - Use anhydrous solvents/base - Run under inert atmosphere (N₂/Ar) sulfonyl_chloride->sol_reagents amine_impure->sol_reagents solvent_base_dry->sol_reagents sol_conditions Solution: - Start at 0 °C, warm to RT - Monitor by TLC/LC-MS - Use 1.0 eq. ArSO₂Cl, 1.1-1.2 eq. Amine, 1.5 eq. Base temp_time->sol_conditions stoichiometry->sol_conditions sol_amine Solution: - Increase reaction temperature - Use a more forcing solvent (e.g., DMF) - Add DMAP as a catalyst - Switch to Pyridine as base/catalyst amine_hindered->sol_amine reaction_pathways cluster_paths Competing Reaction Pathways reactants Ar-SO₂Cl + R₂NH (in presence of Base & H₂O) product_desired Desired Product: Sulfonamide Ar-SO₂NR₂ reactants->product_desired k_amine (on S) product_snar SₙAr Side Product: (R₂N)-Ar-SO₂Cl reactants->product_snar k_amine (on C-F) product_hydrolysis Hydrolysis Side Product: Sulfonic Acid Ar-SO₃H reactants->product_hydrolysis k_water (on S) path_desired Pathway A: Nucleophilic attack on Sulfur (Desired Reaction) path_snar Pathway B: Nucleophilic attack on Aromatic Ring (SₙAr) path_hydrolysis Pathway C: Nucleophilic attack by Water (Hydrolysis)

Caption: Competing reaction pathways for this compound.

  • Strategies to Minimize SₙAr:

    • Control Temperature: SₙAr reactions typically have a higher activation energy than sulfonylation. Keeping the reaction temperature low (starting at 0 °C or even -20 °C) will favor the desired reaction at the sulfonyl chloride.

    • Choice of Base: Use a sterically hindered, non-nucleophilic base like DIPEA . This minimizes the concentration of free, highly reactive nucleophiles that could initiate SₙAr.

    • Order of Addition: Add the sulfonyl chloride solution slowly to a pre-cooled mixture of the amine and the base. This ensures the sulfonyl chloride is always in the presence of the intended amine nucleophile and minimizes its exposure to potentially reactive bases or impurities.

    • Solvent Choice: Polar aprotic solvents can stabilize the charged intermediate (Meisenheimer complex) of the SₙAr pathway. [8]While often necessary for solubility, be aware that solvents like DMF or DMSO might facilitate this side reaction more than less polar options like DCM or THF, especially at elevated temperatures.

Experimental Protocols

The following protocols are provided as a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Primary/Secondary Aliphatic Amines

This protocol is optimized for relatively unhindered and nucleophilic amines.

  • Materials:

    • This compound (1.0 eq)

    • Aliphatic Amine (1.1 eq)

    • DIPEA (1.5 eq) or Triethylamine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under a Nitrogen atmosphere, add the amine (1.1 eq) and anhydrous DCM (to make a ~0.2 M solution).

    • Cool the stirred solution to 0 °C in an ice bath.

    • Slowly add the base (DIPEA or TEA, 1.5 eq) via syringe.

    • In a separate flask, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the cooled amine/base mixture over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Procedure for Weakly Nucleophilic or Sterically Hindered Amines

This protocol incorporates a catalyst to enhance the reaction rate for challenging substrates.

  • Materials:

    • All materials from Protocol 1

    • 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 eq)

    • (Optional Solvent: Anhydrous THF or DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under a Nitrogen atmosphere, add the amine (1.1 eq), DMAP (0.05-0.1 eq), and anhydrous DCM or THF.

    • Cool the stirred solution to 0 °C in an ice bath.

    • Slowly add a non-nucleophilic base (DIPEA is strongly recommended, 1.5 eq) via syringe.

    • Add the this compound (1.0 eq) solution dropwise as described in Protocol 1.

    • Allow the reaction to warm to room temperature. If no significant progress is observed after 4-6 hours (monitor by TLC/LC-MS), gently heat the reaction to 40 °C (for DCM/THF) or higher if using a solvent like DMF.

    • Monitor until completion. Workup and purification are identical to Protocol 1.

References

  • Naaz, F., et al. (2022). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. Indian Journal of Chemistry, 61, 951-960.
  • El-Faham, A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. RSC Advances, 7(44), 27535-27543.
  • Khashi, M., et al. (2014). Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety.
  • MIT Technology Licensing Office. (n.d.). Aryl Sulfonamides Derived From Nucleophilic Aromatic Substitution Reactions.
  • Bull, J. A., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science, 9(1), 235-240.
  • Harmata, M., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(38), 6748-6750.
  • BenchChem. (2025).
  • University of Calgary. (n.d.). Chapter 8: Solvent Effects. Retrieved from University of Calgary Chemistry Department website.
  • Wang, M. M., & Johnsson, K. (2024).
  • Tentscher, P. R., et al. (2013). Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical cation. Chemistry – A European Journal, 19(40), 13496-13504.
  • Stanetty, P., et al. (1996). Synthesis of Some Novel Sulfonamide Derivatives. Journal of Heterocyclic Chemistry, 33(5), 1675-1679.
  • Harmata, M., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(38), 6748-6750.
  • Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • Bouattour, M., et al. (2021). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 26(11), 3195.
  • Mandal, B., et al. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(48), 131662.
  • American Cyanamid Company. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • University of Wisconsin-Madison. (n.d.). CHAPTER 21: AMINES. Retrieved from UW-Madison Chemistry Department website.
  • BenchChem. (2025). Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride.
  • Wikipedia. (n.d.). Sulfonamide.
  • Quora. (2017). Which of the following is more basic, pyridine or triethylamine?.
  • Org-Chemistry.org. (n.d.). 4-Dimethylaminopyridine (DMAP).
  • Semantic Scholar. (n.d.).
  • University of Calgary. (n.d.). Ch 8 : Solvent Effects.
  • Campos, P. J., et al. (1999). The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2345-2350.
  • Tentscher, P. R., et al. (2013). Aqueous Oxidation of Sulfonamide Antibiotics: Aromatic Nucleophilic Substitution of an Aniline Radical Cation. Chemistry – A European Journal, 19(40), 13496-13504.
  • Li, Y., et al. (2021). Optimization of the reaction conditions.
  • BenchChem. (2025). A Comparative Guide to Modern Sulfonamide Synthesis Methods.
  • Organic Chemistry Portal. (n.d.).
  • Caddick, S., et al. (2011). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Meena, L. R., et al. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review.
  • Ley, S. V., & Ingham, R. J. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(10), 1796-1803.
  • Bull, J. A., et al. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(31), 5991-6014.
  • King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(11), 1627-1635.
  • Xinggao Chemical. (2025). What Is The Difference between Triethylamine And DIPEA?.
  • Reddit. (2019). Using Pyridine vs. Triethylamine. r/OrganicChemistry.
  • Cornella, J., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Plater, M. J., & Harrison, T. (2001). A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. Journal of Chemical Research, 2001(5), 194-195.
  • Wang, Y., et al. (2019). A Strategy for the Synthesis of Sulfonamides on DNA. Organic Letters, 22(1), 229-233.
  • ResearchGate. (2018).
  • Wang, X., et al. (2023). Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Organic Chemistry Frontiers, 10(18), 4531-4538.

Sources

Technical Support Center: 4-Bromo-2,5-difluorobenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2,5-difluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success and integrity of your experiments involving this versatile reagent.

I. Core Principles & Reagent Overview

This compound is a key building block in medicinal chemistry, often utilized for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1] Its reactivity is primarily centered around the electrophilic sulfur atom of the sulfonyl chloride group, which readily reacts with nucleophiles such as primary and secondary amines.[2] However, this high reactivity also makes it susceptible to competing side reactions, most notably hydrolysis, which can complicate work-up procedures and reduce product yields.[3]

Understanding the delicate balance between the desired reaction and potential side reactions is crucial for developing a robust and reproducible work-up procedure. This guide is structured to address the common challenges encountered during the work-up of reactions involving this reagent.

II. Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific issues that may arise during the work-up of reactions with this compound.

Issue 1: Low Yield of the Desired Product

  • Possible Cause A: Hydrolysis of the Starting Material. this compound is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the desired nucleophile.[4][3] This is a common cause of low yields.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and employ anhydrous solvents.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[3]

      • Careful Work-up: If an aqueous work-up is necessary, perform it at low temperatures (0-5 °C) and as quickly as possible to minimize the contact time between the unreacted sulfonyl chloride and water.[4]

  • Possible Cause B: Inefficient Quenching. An inappropriate quenching strategy can lead to product loss or the formation of difficult-to-remove byproducts.

    • Solution:

      • Controlled Quenching: Slowly add the reaction mixture to a cold (0-5 °C) aqueous solution (e.g., water or a dilute, non-nucleophilic acid) with vigorous stirring. This helps to dissipate any heat generated and rapidly hydrolyze any remaining sulfonyl chloride.

      • Amine Quenching (for non-amine reactions): If the desired product is not a sulfonamide, quenching with a simple, volatile amine (e.g., a slight excess of diethylamine or propylamine) can convert the unreacted sulfonyl chloride into a sulfonamide, which may be easier to separate chromatographically than the sulfonic acid.

Issue 2: Presence of a Highly Polar Impurity in the Crude Product

  • Possible Cause: Formation of 4-Bromo-2,5-difluorobenzenesulfonic Acid. This is the hydrolysis product of the starting material. While its salt is highly water-soluble, the free acid may have some solubility in organic solvents, especially if the pH of the aqueous phase is acidic.

    • Solution:

      • Basic Wash: During the aqueous work-up, wash the organic layer with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃). This will deprotonate the sulfonic acid, forming the corresponding sulfonate salt, which is highly soluble in the aqueous phase and will be efficiently removed from the organic layer.

      • Brine Wash: After the basic wash, a final wash with saturated sodium chloride (brine) solution will help to remove any remaining water from the organic layer before drying.

Issue 3: Difficulty in Separating the Product from Unreacted Starting Material by Chromatography

  • Possible Cause: Similar Polarity. The product and the starting sulfonyl chloride may have similar polarities, leading to co-elution during column chromatography.

    • Solution:

      • Reactive Quenching: Before attempting chromatography, ensure all unreacted this compound has been converted to a more polar species. An aqueous work-up with a basic wash is usually sufficient to convert it to the highly polar sulfonate salt.

      • Scavenger Resins: For products that are sensitive to aqueous conditions, consider using a scavenger resin. Aminomethyl polystyrene resin can be added to the reaction mixture to react with the excess sulfonyl chloride. The resulting polymer-bound sulfonamide can then be easily removed by filtration.[5]

Issue 4: Formation of an Oily or Gummy Crude Product

  • Possible Cause A: Residual Chlorinated Solvents. Solvents like dichloromethane (DCM) or dichloroethane (DCE) can be difficult to remove completely and can result in an oily residue.[6]

    • Solution:

      • Co-evaporation: After the initial concentration on a rotary evaporator, add a higher-boiling point solvent in which your product is soluble (e.g., ethyl acetate or toluene) and re-concentrate. Repeat this process a few times to azeotropically remove the residual chlorinated solvent.

      • High Vacuum: Place the crude product under high vacuum for an extended period to remove any remaining volatile impurities.

  • Possible Cause B: Complex Mixture of Byproducts. Uncontrolled reaction conditions can lead to the formation of multiple side products, resulting in a non-crystalline crude material.

    • Solution:

      • Reaction Optimization: Re-evaluate the reaction conditions, including temperature, reaction time, and stoichiometry of reagents.

      • Thorough Purification: A multi-step purification approach may be necessary, such as an initial acid-base extraction followed by column chromatography with a carefully optimized solvent system.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to quench a reaction containing excess this compound?

A1: The optimal quenching method depends on the nature of your product.

  • For products stable in water: Slowly pour the reaction mixture into a vigorously stirred beaker of ice-cold water or a dilute solution of a non-nucleophilic acid.[7][8] This will hydrolyze the excess sulfonyl chloride to the corresponding sulfonic acid.

  • For products sensitive to acid: Quench with an ice-cold saturated solution of sodium bicarbonate. Be mindful of gas evolution (CO₂).

  • For products sensitive to water: Consider quenching with a non-aqueous method, such as adding a slight excess of a simple amine (if your product is not an amine) or using a scavenger resin.[5]

Q2: How can I be sure that all the this compound has been removed during the work-up?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the removal of the starting material. Spot the crude organic extract against a reference spot of the starting sulfonyl chloride. After the aqueous work-up, the spot corresponding to the sulfonyl chloride should be absent. For more quantitative analysis, HPLC can be used.[5]

Q3: My desired sulfonamide product is water-soluble. How should I modify the work-up?

A3: If your sulfonamide product has significant water solubility, standard liquid-liquid extraction may be inefficient.

  • Back-extraction: After the initial extraction with an organic solvent, you may need to back-extract the aqueous layer multiple times with fresh organic solvent.

  • Salting Out: Saturating the aqueous layer with sodium chloride can decrease the solubility of your product in the aqueous phase and improve its partitioning into the organic layer.

  • Alternative Solvents: Consider using a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

Q4: What are the primary safety concerns when working with this compound?

A4: this compound is a corrosive substance that can cause severe skin burns and eye damage.[9] It is also moisture-sensitive and will release corrosive hydrogen chloride (HCl) gas upon contact with water.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10] Work in a well-ventilated fume hood.[11]

  • Handling: Handle the solid reagent carefully to avoid generating dust.[11]

  • Quenching: Be aware that quenching with water or protic solvents can be exothermic and may release HCl gas. Perform quenching operations slowly and in a controlled manner, preferably in an ice bath.

IV. Standardized Work-up Protocol

This protocol provides a general step-by-step methodology for the work-up of a typical reaction forming a sulfonamide from this compound and an amine.

Step 1: Reaction Quenching

  • Once the reaction is deemed complete by TLC or other monitoring methods, cool the reaction mixture to 0-5 °C using an ice-water bath.

  • In a separate flask, prepare a volume of cold deionized water approximately 5-10 times the volume of the reaction mixture.

  • Slowly, and with vigorous stirring, add the reaction mixture to the cold water. Caution: This may be exothermic and may release HCl gas.

Step 2: Liquid-Liquid Extraction

  • Transfer the quenched mixture to a separatory funnel.

  • Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to dissolve the product.

  • Shake the separatory funnel vigorously, periodically venting to release any pressure buildup.

  • Allow the layers to separate and drain the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

Step 3: Aqueous Washes

  • Combine the organic extracts.

  • Wash the combined organic layers sequentially with:

    • Dilute HCl (e.g., 1M) to remove any unreacted amine starting material.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the 4-Bromo-2,5-difluorobenzenesulfonic acid byproduct.

    • Saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.

Step 4: Drying and Concentration

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography on silica gel, using an appropriate solvent system.[3][12]

V. Visual Workflow and Data

Workflow Diagrams

Workup_Decision_Tree

Caption: Decision tree for a standard aqueous work-up procedure.

Troubleshooting_Flowchart

Caption: Troubleshooting flowchart for common work-up issues.

Data Tables

Table 1: Common Solvents for Extraction and Purification

Solvent Application Notes
Ethyl Acetate ExtractionGood general-purpose solvent for a wide range of sulfonamides.
Dichloromethane (DCM) ExtractionCan be effective for more polar products, but can be difficult to remove completely.[6]
Hexanes/Ethyl Acetate Column ChromatographyA common solvent system for purifying sulfonamides of moderate polarity.
Dichloromethane/Methanol Column ChromatographyUsed for more polar sulfonamides.

Table 2: Properties of this compound

Property Value Reference
CAS Number 207974-14-9
Molecular Formula C₆H₂BrClF₂O₂S[13]
Molecular Weight 291.50 g/mol
Appearance Solid
Melting Point 38-42 °C[13]

VI. References

  • Troubleshooting common issues in sulfonamide bond formation - Benchchem. (URL: )

  • common issues in sulfonamide synthesis and solutions - Benchchem. (URL: )

  • Sulfonamide purification process - US2777844A - Google Patents. (URL: )

  • This compound 97 207974-14-9 - Sigma-Aldrich. (URL: )

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (URL: )

  • This compound - Safety Data Sheet - ChemicalBook. (URL: )

  • What is the use of sulfonyl chloride? - Quora. (URL: [Link])

  • 4-Bromo-2-fluorobenzenesulfonyl chloride SDS, 216159-03-4 Safety Data Sheets - ECHEMI. (URL: )

  • Sulfonyl halide - Wikipedia. (URL: [Link])

  • Removing thionyl chloride : r/chemistry - Reddit. (URL: [Link])

  • Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98% - Cole-Parmer. (URL: [Link])

  • Any tips on cleaning up SO2Cl2 chlorination reactions? : r/Chempros - Reddit. (URL: [Link])

  • Sulfonamide (medicine) - Wikipedia. (URL: [Link])

  • Technical Support Center: 4,5-Dichloro-2-fluorobenzenesulfonyl chloride - Benchchem. (URL: )

Sources

Technical Support Center: Characterization of Impurities in 4-Bromo-2,5-difluorobenzenesulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and characterization of 4-Bromo-2,5-difluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this important synthetic intermediate. Here, we will delve into the mechanistic origins of common impurities, provide robust troubleshooting guides, and offer detailed analytical protocols to ensure the quality and integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary impurities I should expect?

A1: The most prevalent laboratory and industrial synthesis of this compound involves a Sandmeyer-type reaction starting from 4-bromo-2,5-difluoroaniline. This process includes the diazotization of the aniline followed by a copper-catalyzed reaction with sulfur dioxide in the presence of a chloride source.[1][2][3][4]

The primary expected impurities from this route include:

  • 4-Bromo-2,5-difluorobenzenesulfonic acid: Formed by the hydrolysis of the target sulfonyl chloride. This is a very common impurity due to the high reactivity of the sulfonyl chloride group with water.[4]

  • 1-Bromo-4-chloro-2,5-difluorobenzene: A significant byproduct resulting from a competing Sandmeyer chlorination reaction, where the diazonium group is replaced by a chloride ion instead of the sulfonyl chloride moiety.[1]

  • Unreacted 4-bromo-2,5-difluoroaniline: Incomplete diazotization or reaction will leave the starting material in your crude product.

  • Phenolic Impurities (e.g., 4-Bromo-2,5-difluorophenol): The diazonium intermediate is susceptible to decomposition, especially at elevated temperatures, leading to the formation of phenols through reaction with water.[5]

  • Azo and Triazene Compounds: These colored impurities can form from side reactions of the diazonium salt, particularly if the pH and temperature are not well-controlled.[5]

Q2: My reaction mixture turned a deep red/orange color. Is this normal?

A2: While some coloration can be expected, a deep red or orange hue often indicates the formation of azo compounds as byproducts.[5] This can occur if the diazonium salt couples with electron-rich species in the reaction mixture, such as unreacted aniline or phenolic impurities. To minimize this, ensure a sufficiently acidic pH and maintain a low reaction temperature (typically 0-5 °C) during the diazotization and subsequent Sandmeyer reaction.[5]

Q3: How can I minimize the formation of the sulfonic acid impurity?

A3: The formation of 4-Bromo-2,5-difluorobenzenesulfonic acid is due to hydrolysis. To minimize this, it is critical to use anhydrous solvents and reagents and to work under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. During the work-up, it is advisable to use non-aqueous conditions as much as possible and to avoid prolonged exposure to water.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired sulfonyl chloride 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Excessive hydrolysis of the product.1. Ensure complete dissolution of the starting aniline in the acid. Test for excess nitrous acid after addition. 2. Strictly maintain the reaction temperature between 0-5 °C.[5] 3. Use anhydrous solvents and perform the work-up quickly with minimal exposure to water.
Presence of a significant amount of 1-Bromo-4-chloro-2,5-difluorobenzene Competing Sandmeyer chlorination is favored.Optimize the catalyst system (e.g., copper(I) chloride vs. copper(II) chloride) and the concentration of the chloride source.[1]
Product is an oil or fails to crystallize Presence of impurities that are depressing the melting point. The melting point of pure this compound is 38-42 °C.[6][7][8]Purify the crude product using flash column chromatography or recrystallization.
Brown fumes (NO₂) observed during diazotization 1. Reaction temperature is too high. 2. Localized high concentration of sodium nitrite.1. Improve cooling of the reaction vessel. 2. Add the sodium nitrite solution slowly and sub-surface with vigorous stirring.[5]

Impurity Formation Pathways

The following diagram illustrates the key reaction pathways leading to the formation of this compound and its major impurities during a Sandmeyer-type synthesis.

G cluster_0 Starting Material & Diazotization cluster_1 Reaction Pathways 4-bromo-2,5-difluoroaniline 4-bromo-2,5-difluoroaniline Diazonium Salt Diazonium Salt 4-bromo-2,5-difluoroaniline->Diazonium Salt NaNO2, HCl 0-5 °C Product This compound Diazonium Salt->Product SO2, CuCl Sandmeyer_Cl 1-Bromo-4-chloro-2,5-difluorobenzene Diazonium Salt->Sandmeyer_Cl CuCl Decomposition 4-Bromo-2,5-difluorophenol Diazonium Salt->Decomposition H2O, Δ Hydrolysis 4-Bromo-2,5-difluorobenzenesulfonic acid Product->Hydrolysis H2O

Caption: Key reaction pathways in the synthesis of this compound.

Analytical Characterization Protocols

Accurate characterization of the final product and any impurities is crucial. The following are recommended analytical methods and protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is an excellent method for determining the purity of the final product and quantifying impurities. Due to the reactivity of sulfonyl chlorides, derivatization is often employed for robust analysis.

Experimental Protocol: HPLC with Derivatization

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the crude this compound into a vial.

    • Dissolve the sample in 10 mL of acetonitrile.

    • Add a solution of benzylamine (2 equivalents) in acetonitrile.

    • Allow the reaction to proceed for 30 minutes at room temperature to form the stable sulfonamide derivative.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a suitable gradient, for example, 40% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Column Temperature: 30 °C.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is particularly useful for identifying volatile impurities such as the Sandmeyer chlorination byproduct (1-Bromo-4-chloro-2,5-difluorobenzene).

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is indispensable for the structural confirmation of the desired product and the identification of major impurities.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in an anhydrous deuterated solvent such as CDCl₃ or acetone-d₆.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • For quantitative analysis (qNMR), use a certified internal standard.

Expected Spectroscopic Data:

Compound ¹H NMR (indicative signals) ¹⁹F NMR (indicative signals) Key Mass Spec Fragments (m/z)
This compound Aromatic protons in the range of 7.5-8.0 ppm.Two distinct fluorine signals.290/292/294 (M+), 255/257/259 (M-Cl)+
4-Bromo-2,5-difluorobenzenesulfonic acid Aromatic protons, broad acidic proton.Two distinct fluorine signals.272/274 (M+), 191/193 (M-SO3H)+
1-Bromo-4-chloro-2,5-difluorobenzene Aromatic protons.Two distinct fluorine signals.226/228/230 (M+)
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR is a quick and simple method to confirm the presence of the sulfonyl chloride functional group.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet or use an ATR accessory.

  • Data Acquisition:

    • Scan in the range of 4000-400 cm⁻¹.

Characteristic IR Absorptions for Sulfonyl Chlorides:

  • Asymmetric S=O Stretch: 1375-1410 cm⁻¹ (strong)

  • Symmetric S=O Stretch: 1185-1204 cm⁻¹ (strong)

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the synthesis and purification of this compound.

G Start Start Diazotization Diazotization of 4-bromo-2,5-difluoroaniline Start->Diazotization Sandmeyer_Reaction Sandmeyer Reaction with SO2 and CuCl Diazotization->Sandmeyer_Reaction Workup Aqueous Work-up and Extraction Sandmeyer_Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Analytical Characterization (HPLC, GC-MS, NMR, FT-IR) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

References

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. [Link]

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. organic-chemistry.org. [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. orgsyn.org. [Link]

  • Antien, J., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Max Planck Institute for Colloids and Interfaces. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]

  • PrepChem. (n.d.). Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. prepchem.com. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. organic-chemistry.org. [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. byjus.com. [Link]

  • PubChem. (n.d.). 4-Bromo-2,5-difluoroaniline. pubchem.ncbi.nlm.nih.gov. [Link]

Sources

Technical Support Center: Navigating the Stability of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Bromo-2,5-difluorobenzenesulfonyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges you may encounter during your experiments. Our focus is on providing practical, mechanistically grounded solutions to ensure the integrity of your reactions and the reliability of your results.

Introduction: Understanding the Reactivity of this compound

This compound is a highly valuable reagent in organic synthesis, prized for its ability to introduce the 4-bromo-2,5-difluorophenylsulfonyl moiety into a wide range of molecules. However, like most sulfonyl chlorides, its high reactivity can also be a source of instability, particularly in solution.[1] The electron-withdrawing nature of the sulfonyl group, compounded by the fluorine and bromine substituents on the aromatic ring, renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack.[1] Understanding and mitigating the pathways of decomposition are crucial for successful and reproducible outcomes.

This guide is structured to anticipate and address the common stability-related issues encountered when using this reagent.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary signs of decomposition of this compound in my reaction?

A1: Decomposition can manifest in several ways. Visually, you might observe a color change in your reaction mixture, often to a yellow or brownish hue. The evolution of gas, specifically hydrogen chloride (HCl) and sulfur dioxide (SO2), is another key indicator. From an analytical perspective, thin-layer chromatography (TLC) may reveal a new, highly polar spot corresponding to the sulfonic acid hydrolysis product. In more complex scenarios, you might see a variety of unexpected spots. A diminished yield of your desired product is the ultimate consequence of significant decomposition.

Q2: How rapidly does this compound hydrolyze?

A2: The rate of hydrolysis is highly dependent on the reaction conditions. In the presence of water, especially with heat or in the presence of a base, hydrolysis to the corresponding 4-bromo-2,5-difluorobenzenesulfonic acid can be rapid.[2][3] However, the low solubility of many aryl sulfonyl chlorides in water can sometimes offer a degree of protection against hydrolysis, allowing for their precipitation from aqueous mixtures in some synthetic procedures.[1][2]

Q3: Can I store this compound in solution?

A3: It is strongly recommended to prepare solutions of this compound fresh for each use. Storing it in solution, especially in protic or wet solvents, will lead to gradual decomposition over time. If a stock solution must be prepared, it should be in a rigorously dried, inert aprotic solvent under an inert atmosphere (e.g., nitrogen or argon) and stored at a low temperature. However, even under these conditions, the stability cannot be guaranteed for extended periods.

Q4: What are the ideal storage conditions for the solid reagent?

A4: this compound is a solid with a melting point of 38-42 °C. It should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[4] Storage in a desiccator is a good practice to minimize exposure to atmospheric moisture.

Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-oriented approach to troubleshooting stability issues during your experiments.

Issue 1: Low or No Yield of the Desired Product

A diminished yield is a common symptom of reagent decomposition. The following workflow can help diagnose and resolve the issue.

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Verify Reagent & Solvent Quality start->check_reagents check_conditions Assess Reaction Conditions start->check_conditions check_workup Evaluate Work-up Procedure start->check_workup sub_reagents1 Is the sulfonyl chloride fresh? check_reagents->sub_reagents1 sub_reagents2 Are solvents anhydrous? check_reagents->sub_reagents2 sub_reagents3 Is the nucleophile pure and dry? check_reagents->sub_reagents3 sub_conditions1 Reaction run under inert atmosphere? check_conditions->sub_conditions1 sub_conditions2 Is the temperature appropriate? check_conditions->sub_conditions2 sub_conditions3 Is the order of addition correct? check_conditions->sub_conditions3 sub_workup1 Is the aqueous work-up too long or at high temp? check_workup->sub_workup1 solution_reagents Use fresh reagent. Use anhydrous solvents. Purify nucleophile. sub_reagents1->solution_reagents sub_reagents2->solution_reagents sub_reagents3->solution_reagents solution_conditions Use N2 or Ar atmosphere. Run at 0°C to RT. Add sulfonyl chloride to nucleophile solution. sub_conditions1->solution_conditions sub_conditions2->solution_conditions sub_conditions3->solution_conditions solution_workup Perform aqueous work-up quickly and at low temp. sub_workup1->solution_workup

Caption: A logical workflow for troubleshooting low reaction yields.

Detailed Causality and Solutions:

  • Reagent and Solvent Quality: The primary culprit for the decomposition of this compound is often the presence of water.[3]

    • Causality: Water acts as a nucleophile, attacking the electrophilic sulfur atom and leading to the formation of the unreactive 4-bromo-2,5-difluorobenzenesulfonic acid.[2]

    • Solution: Always use freshly opened or distilled anhydrous solvents. Ensure that your nucleophile (e.g., amine, alcohol) is also dry. Running the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent the ingress of atmospheric moisture.[5]

  • Reaction Temperature: While some reactions require heat to proceed, elevated temperatures can accelerate decomposition.

    • Causality: Higher temperatures increase the rate of all reactions, including the undesirable hydrolysis and other decomposition pathways.

    • Solution: For reactions with nucleophiles like amines and alcohols, it is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.[3] Monitor the reaction by TLC to determine the lowest effective temperature for product formation.

  • Order of Addition: The order in which reagents are mixed can significantly impact the outcome.

    • Causality: Adding the sulfonyl chloride solution slowly to a solution of the nucleophile and a non-nucleophilic base (if required) ensures that the sulfonyl chloride is more likely to react with the intended nucleophile rather than with trace moisture.

    • Solution: Prepare a solution of your nucleophile and any necessary base in an anhydrous solvent. Slowly add a solution of this compound to this mixture, preferably at a reduced temperature.

Issue 2: Multiple Unidentified Spots on TLC

The appearance of multiple byproducts can be perplexing. Beyond simple hydrolysis, other side reactions can occur.

Potential Side Reactions and Mitigation Strategies

Side Reaction Plausible Cause Recommended Solution
Dimerization/Oligomerization High concentration of the sulfonyl chloride, especially in the presence of certain catalysts or impurities.Use more dilute reaction conditions. Ensure proper stoichiometry of reactants.
Reaction with Solvent Use of nucleophilic solvents (e.g., alcohols as solvents instead of reactants).Choose a non-reactive, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[6]
Nucleophilic Aromatic Substitution (SNAr) The aromatic ring is electron-deficient and can be susceptible to attack by strong nucleophiles, especially at elevated temperatures.[5]Use milder reaction conditions (lower temperature). If possible, choose a less potent nucleophile or protect other functional groups on the nucleophile.
Issue 3: Difficulty in Purifying the Product from Unreacted Sulfonyl Chloride

Sometimes, the polarity of the desired product is very similar to that of the starting sulfonyl chloride, making chromatographic separation challenging.

Workflow for Removing Unreacted Sulfonyl Chloride

PurificationTroubleshooting start Co-elution of Product and Sulfonyl Chloride quench Quench Reaction Mixture to Convert Sulfonyl Chloride start->quench quench_amine Add a primary/secondary amine (e.g., propylamine) quench->quench_amine quench_base Wash with aqueous base (e.g., NaHCO3) quench->quench_base scavenger Use a scavenger resin (e.g., aminomethyl polystyrene) quench->scavenger result_amine Forms a more polar sulfonamide, easily separable by chromatography. quench_amine->result_amine result_base Forms the water-soluble sulfonate salt, removed in the aqueous layer. quench_base->result_base result_scavenger Sulfonyl chloride binds to the resin, which is removed by filtration. scavenger->result_scavenger

Caption: Strategies for facilitating the removal of unreacted sulfonyl chloride.

Detailed Explanation of Quenching Strategies:

  • Amine Quench: Adding a simple, non-volatile primary or secondary amine (e.g., propylamine, dibutylamine) to the reaction mixture will convert the unreacted sulfonyl chloride into a highly polar sulfonamide. This new compound will have a significantly different retention factor (Rf) on a TLC plate, making chromatographic separation straightforward.[7]

  • Aqueous Base Wash: Washing the organic reaction mixture with a mild aqueous base, such as sodium bicarbonate solution, will hydrolyze the remaining sulfonyl chloride to its corresponding sulfonic acid, which will then be deprotonated to form the water-soluble sulfonate salt. This salt will partition into the aqueous layer, effectively removing it from your organic product.[7]

  • Scavenger Resins: For sensitive substrates where an aqueous work-up is not desirable, polymer-bound scavengers, such as aminomethyl polystyrene, can be used. These resins contain functional groups that react with the excess sulfonyl chloride. The resin is then simply filtered off, leaving the desired product in solution.[7]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (nitrogen or argon).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents).

  • Solvent Addition: Add a suitable anhydrous aprotic solvent (e.g., DCM, THF) via syringe. Stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Quenching and Removing Excess Sulfonyl Chloride

  • Post-Reaction: Once the primary reaction is deemed complete by TLC, cool the reaction mixture to 0 °C.

  • Quenching: Slowly add an excess of a primary amine (e.g., 3 equivalents of propylamine) to the reaction mixture.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete conversion of the unreacted sulfonyl chloride to the corresponding sulfonamide.

  • Analysis: Confirm the disappearance of the starting sulfonyl chloride by TLC.

  • Work-up and Purification: Proceed with a standard aqueous work-up and purify the desired product by column chromatography. The highly polar sulfonamide byproduct should be easily separated.

Concluding Remarks

The successful application of this compound in synthesis hinges on a proactive approach to its stability. By understanding its inherent reactivity and implementing the strategies outlined in this guide—namely, the rigorous exclusion of moisture, careful temperature control, and appropriate quenching and purification techniques—researchers can consistently achieve reliable and high-yielding results.

References

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Use of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the use of 4-Bromo-2,5-difluorobenzenesulfonyl chloride in experimental settings. Our focus is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your synthetic strategies.

I. Understanding the Reagent: Physicochemical Properties and Handling

This compound is a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides, which are a cornerstone in medicinal chemistry[1]. Its unique substitution pattern offers a handle for further functionalization and can influence the physicochemical properties of the final compounds[1].

PropertyValueSource
CAS Number 207974-14-9[2][3][4]
Molecular Formula C₆H₂BrClF₂O₂S[2][4]
Molecular Weight 291.50 g/mol [2]
Appearance White to yellow or orange crystalline powder or crystals[4][5]
Melting Point 34-42 °C (lit.)[2][4][5]
Sensitivity Moisture sensitive[5][6]
Hazard Corrosive[2][5]

Key Handling and Storage Recommendations:

  • Moisture Sensitivity: This reagent is highly susceptible to hydrolysis, which converts it to the unreactive 4-bromo-2,5-difluorobenzenesulfonic acid[7][8][9]. Always handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and oven-dried glassware[7][8][9].

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture[2][6].

  • Safety: this compound is corrosive and can cause severe skin burns and eye damage[2][6]. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[6].

II. Troubleshooting Common Issues in Sulfonamide Synthesis

The reaction of this compound with primary or secondary amines is a fundamental method for synthesizing sulfonamides[10]. However, several issues can arise. This section addresses the most common problems in a question-and-answer format.

Q1: Why is my sulfonamide yield consistently low?

Low yields are a frequent challenge and can often be traced back to a few key factors[7][8][9].

  • Cause 1: Hydrolysis of the Sulfonyl Chloride. As mentioned, moisture is the primary enemy of sulfonyl chlorides[7][8][9]. The sulfonic acid byproduct is unreactive towards amines.

    • Solution:

      • Rigorous Anhydrous Technique: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use freshly distilled or commercially available anhydrous solvents.

      • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.

      • Order of Addition: Slowly add the sulfonyl chloride solution to the amine solution to minimize its exposure to trace moisture.

  • Cause 2: Inappropriate Base or Solvent. The choice of base and solvent is critical for reaction success.

    • Solution:

      • Base Selection: Use a non-nucleophilic organic base like triethylamine or pyridine to neutralize the HCl byproduct[7][9]. An excess of the amine can also serve as the base, but this may complicate purification. Avoid aqueous bases like NaOH unless using Schotten-Baumann conditions, which carry a higher risk of hydrolysis[7].

      • Solvent Selection: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices[7][11]. The solvent should be inert and capable of dissolving both reactants.

  • Cause 3: Formation of Bis-sulfonated Side Products. With primary amines, a common side reaction is the formation of a bis-sulfonated product, where two sulfonyl groups react with the same nitrogen atom[7].

    • Solution:

      • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to favor the formation of the monosulfonated product[7].

      • Protecting Groups: For valuable or complex primary amines, consider using a protecting group to prevent bis-sulfonation.

Q2: I am observing an unexpected, highly polar spot on my TLC. What could it be?
  • Possible Cause: This is very likely the 4-bromo-2,5-difluorobenzenesulfonic acid, the hydrolysis product of your starting material[12]. While its salt is highly water-soluble, the acid form can have some solubility in organic solvents, especially if the aqueous workup was acidic.

    • Solution:

      • Aqueous Workup: During your workup, wash the organic layer with a mild aqueous base like saturated sodium bicarbonate solution to convert the sulfonic acid into its more water-soluble salt, which will then be extracted into the aqueous layer[12].

      • Chromatography: If the sulfonic acid persists, it can often be separated from the desired sulfonamide by silica gel chromatography, as the sulfonic acid is typically much more polar.

Q3: My product and the unreacted sulfonyl chloride are co-eluting during column chromatography. How can I separate them?
  • Possible Cause: The polarity of your product is too similar to that of this compound.

    • Solution: Quench the Reaction. Before attempting chromatography, you must "quench" the excess sulfonyl chloride by converting it into a more polar species that is easily separable.

      • Method A: Amine Quench: Add a simple, volatile amine like propylamine or butylamine to the reaction mixture. The resulting sulfonamide will have a different polarity and can be separated by chromatography.

      • Method B: Aqueous Base Quench: As described above, washing with an aqueous base will hydrolyze the sulfonyl chloride to its highly polar sulfonic acid salt, which is easily removed[12].

      • Method C: Scavenger Resin: For sensitive substrates where an aqueous workup is not ideal, consider using a polymer-bound scavenger like aminomethyl polystyrene. The resin reacts with the excess sulfonyl chloride and can be removed by simple filtration[12].

III. Experimental Protocols and Workflows

Standard Protocol for Sulfonamide Synthesis

This protocol provides a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Anhydrous Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the synthesized sulfonamide using standard analytical techniques such as NMR, LC-MS, and HRMS.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Sulfonamide Yield check_moisture Check for Moisture Contamination start->check_moisture check_base_solvent Review Base and Solvent Choice start->check_base_solvent check_side_products Investigate Side Product Formation start->check_side_products anhydrous_conditions Implement Rigorous Anhydrous Techniques check_moisture->anhydrous_conditions Yes optimize_base_solvent Optimize Base and Solvent System check_base_solvent->optimize_base_solvent Yes control_stoichiometry Adjust Amine Stoichiometry check_side_products->control_stoichiometry Yes

Caption: A decision-making workflow for troubleshooting low yields in sulfonamide synthesis.

IV. Purification and Characterization

Purification Strategies
MethodAdvantagesDisadvantagesBest For
Direct Chromatography Avoids additional reagents and reaction steps.High risk of co-elution with unreacted sulfonyl chloride; potential for hydrolysis on silica.Products with very different polarity from the sulfonyl chloride.
Aqueous Workup with Base Effectively removes the sulfonyl chloride as a water-soluble salt.Not suitable for base-sensitive or water-labile products.Most standard sulfonamide preparations.
Scavenger Resin Avoids aqueous workup entirely.Requires an additional filtration step and the cost of the resin.Products with functional groups sensitive to base or water.
Characterization Notes
  • NMR Spectroscopy: In ¹H NMR, the proton ortho to the sulfonyl group will typically appear as a downfield signal. In ¹⁹F NMR, two distinct fluorine signals are expected.

  • Mass Spectrometry: The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) will be a key diagnostic feature in the mass spectrum.

V. Advanced Troubleshooting: Unreactive Amines

Q4: My amine is electron-deficient or sterically hindered, and the reaction is not proceeding. What can I do?
  • Possible Cause: The nucleophilicity of the amine is too low to efficiently attack the sulfonyl chloride.

    • Solution 1: Increase Reaction Temperature. Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed. However, be mindful of potential side reactions at higher temperatures.

    • Solution 2: Use a More Forcing Solvent. A higher-boiling solvent like dioxane or DMF can be used to achieve higher reaction temperatures.

    • Solution 3: Catalysis. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly enhance the reaction rate by forming a more reactive sulfonyl-DMAP intermediate[8].

    • Solution 4: Alternative Sulfonylating Agents. While not directly applicable to the use of this compound, in cases of extreme unreactivity, considering the corresponding sulfonyl fluoride, which can sometimes provide better yields with challenging amines, might be a future strategic option[8].

VI. Conclusion

This compound is a powerful reagent for the synthesis of novel sulfonamides. By understanding its reactivity, implementing rigorous experimental techniques, and applying logical troubleshooting strategies, researchers can overcome common synthetic hurdles and achieve their desired outcomes. This guide serves as a starting point for addressing challenges, and we encourage you to adapt these principles to your specific experimental context.

VII. References

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1290-1296.

  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113.

  • Bull, J. A., & Engle, K. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9349-9354.

  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? Retrieved from [Link]

  • YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 207974-14-9. Retrieved from [Link]

  • UCL Discovery. (2015). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • Chemcasts. (n.d.). This compound Properties vs Pressure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Dimer Formation in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common and often frustrating side reaction in sulfonamide synthesis: the formation of bis-sulfonated products, colloquially known as dimers. Our goal is to provide you with the mechanistic understanding and practical protocols necessary to optimize your reactions, maximize yields of the desired monosulfonated product, and ensure the purity of your target compounds.

Troubleshooting Guide: Isolating and Solving Dimerization Issues

This section addresses specific experimental problems. We diagnose the likely cause and provide a clear, actionable path to resolution.

Q1: My reaction with a primary amine is showing a significant, higher-molecular-weight impurity by LC-MS. Could this be a dimer?

A1: Yes, this is a classic signature of dimer formation. The "dimer," more accurately termed a bis-sulfonated or N,N-disulfonylated amine, arises when the initially formed primary sulfonamide (R-SO₂NH-R') reacts with a second molecule of sulfonyl chloride (R-SO₂Cl).

Causality: The N-H proton on a primary sulfonamide is acidic and can be removed by the base in your reaction mixture. This creates a nucleophilic sulfonamide anion, which then competes with your starting primary amine for the highly electrophilic sulfonyl chloride. The resulting bis-sulfonated product, (R-SO₂)₂N-R', will have a molecular weight approximately equal to [MW of desired product + MW of R-SO₂ group - MW of H].

Validation Steps:

  • Confirm by Mass Spectrometry: Check the exact mass of the impurity. It should correspond precisely to the expected mass of the bis-sulfonated product.

  • Analyze by Chromatography: On reverse-phase HPLC, the bis-sulfonated product is typically less polar than the desired primary sulfonamide due to the loss of the N-H bond, resulting in a longer retention time. On a TLC plate, it will have a higher Rf value.[1]

Q2: I've confirmed bis-sulfonamide formation is the major issue. What is the single most critical parameter to adjust in my protocol?

A2: The single most critical parameter is the rate and order of addition of your sulfonyl chloride. The goal is to keep the sulfonyl chloride as the limiting reagent at all times throughout the reaction.

Causality & Explanation: The primary amine is significantly more nucleophilic than the corresponding primary sulfonamide. By adding the sulfonyl chloride solution slowly (dropwise) to a solution of the primary amine and base, you ensure that its local concentration remains very low.[2] This low concentration gives the more reactive primary amine a kinetic advantage, allowing it to react preferentially before the less reactive sulfonamide can compete. Conversely, adding the amine to the sulfonyl chloride solution is a recipe for extensive dimer formation, as the sulfonyl chloride will be in large excess initially.

Revised Protocol Snippet:

  • Dissolve the primary amine (1.1-1.2 equivalents) and a non-nucleophilic base like pyridine or triethylamine (1.2-1.5 equivalents) in an anhydrous solvent (e.g., DCM, THF).[2]

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent.

  • Add the sulfonyl chloride solution to the amine solution dropwise via an addition funnel over 30-60 minutes.

  • Monitor the reaction by TLC until the starting amine is consumed.

Q3: How does my choice of base impact the formation of the bis-sulfonated side product?

A3: The base plays a dual role: it neutralizes the HCl generated during the reaction and influences the concentration of the nucleophilic sulfonamide anion.[2]

Causality & Explanation:

  • Stoichiometry: The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, at least one equivalent of a base is required.[2]

  • Base Strength: Using an overly strong base (e.g., an alkoxide or organolithium) can aggressively deprotonate the newly formed primary sulfonamide, significantly increasing the concentration of the sulfonamide anion and promoting the undesired second reaction.

  • Recommended Bases: Non-nucleophilic organic bases like triethylamine (TEA) or pyridine are standard choices. They are sufficiently basic to scavenge HCl but generally not so strong as to cause excessive deprotonation of the sulfonamide product under controlled conditions.[2] While aqueous bases like NaOH can be used under Schotten-Baumann conditions, this approach significantly increases the risk of hydrolyzing your reactive sulfonyl chloride.[2]

Q4: My yield of the desired primary sulfonamide is low, but I don't see significant dimer formation. What other side reactions could be occurring?

A4: The most likely culprit is the hydrolysis of your sulfonyl chloride . Sulfonyl chlorides are highly moisture-sensitive and readily react with water to form the corresponding sulfonic acid (R-SO₃H).[3][4] This sulfonic acid is unreactive towards amines under standard conditions and represents a dead-end for your starting material.

Troubleshooting Hydrolysis:

  • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[2]

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[3]

  • Reagent Quality: Use a fresh bottle of sulfonyl chloride. Older reagents may have already undergone partial hydrolysis during storage.[2]

Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions about the underlying chemistry of sulfonamide synthesis.

Q1: What is the chemical mechanism of bis-sulfonamide formation?

A1: It is a two-step nucleophilic substitution process. The second step is a competitive side reaction that consumes the desired product.

Step 1 (Desired Reaction): The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to form the primary sulfonamide. Step 2 (Side Reaction): The base removes the proton from the newly formed sulfonamide, creating a sulfonamide anion. This anion then acts as a nucleophile, attacking a second molecule of sulfonyl chloride to yield the bis-sulfonated product.

Below is a diagram illustrating these competing pathways.

G reactant_node reactant_node product_node product_node side_product_node side_product_node Amine Primary Amine (R'-NH₂) Stronger Nucleophile DesiredProduct Desired Product Primary Sulfonamide (R-SO₂NH-R') Amine->DesiredProduct + R-SO₂Cl (Fast, Desired) SulfonylChloride1 Sulfonyl Chloride (R-SO₂Cl) SulfonylChloride2 Sulfonyl Chloride (R-SO₂Cl) Dimer Side Product Bis-sulfonamide ((R-SO₂)₂N-R') SulfonylChloride2->Dimer (Slow, Undesired) Base Base SulfonamideAnion Sulfonamide Anion (R-SO₂N⁻-R') Weaker Nucleophile DesiredProduct->SulfonamideAnion + Base SulfonamideAnion->Dimer (Slow, Undesired)

Caption: Competing reaction pathways in sulfonamide synthesis.

Q2: Why is slow addition of the sulfonyl chloride so effective at preventing dimerization?

A2: It comes down to reaction kinetics and the relative nucleophilicity of the species in solution. The primary amine is a much "faster" or more potent nucleophile than the sulfonamide anion. By adding the sulfonyl chloride slowly, you are essentially "feeding" it to the reaction mixture. The highly reactive primary amine, present in a higher concentration, will immediately consume each drop of sulfonyl chloride that is added. This prevents any significant buildup of the sulfonyl chloride, which would be necessary for the slower-reacting sulfonamide anion to have a chance to react.[2]

Q3: What are the best analytical techniques to identify and quantify the dimer impurity?

A3: A combination of chromatographic and spectrometric techniques is ideal for robust analysis.

TechniqueInformation ObtainedKey AdvantagesLimitations
TLC Qualitative presence of impurities (Rf value).Fast, inexpensive, good for reaction monitoring.Not quantitative, poor resolution for similar compounds.
HPLC Quantitative data (% purity by peak area), retention time.[1]High resolution, precise, and accurate quantification.[5]Requires method development and reference standards.
LC-MS Definitive molecular weight confirmation.[5]Unambiguously identifies the impurity by its mass. Highly sensitive.Quantification can be less precise than HPLC-UV without standards.
NMR Structural confirmation.Provides detailed structural information.Lower sensitivity, may not detect trace-level impurities.
Q4: Can dimer formation occur with secondary amines?

A4: No. The reaction of a sulfonyl chloride with a secondary amine (R'₂NH) yields a secondary sulfonamide (R-SO₂NR'₂). This product has no N-H proton. Therefore, it cannot be deprotonated by a base to form a nucleophilic anion, and the subsequent reaction to form a "dimer" is not possible. This side reaction is exclusive to reactions involving primary amines.

Recommended Experimental Protocol

This general protocol is optimized to minimize the formation of bis-sulfonated side products when using a primary amine.

G A 1. Preparation - Oven-dry all glassware. - Assemble under N₂ or Ar atmosphere. B 2. Reagent Solution (Flask A) - Dissolve primary amine (1.1 eq) and  triethylamine (1.2 eq) in anhydrous DCM. A->B C 3. Temperature Control - Cool Flask A to 0 °C using an ice bath. B->C E 5. Slow Addition - Transfer sulfonyl chloride solution from Flask B  to an addition funnel. - Add dropwise to Flask A over 30-60 min. C->E D 4. Electrophile Solution (Flask B) - Dissolve sulfonyl chloride (1.0 eq)  in anhydrous DCM. D->E F 6. Reaction & Monitoring - Allow to warm to room temperature. - Stir for 2-16 hours. - Monitor for consumption of amine by TLC/LC-MS. E->F G 7. Workup & Purification - Quench reaction with water or dilute acid. - Separate organic layer, wash, dry, and concentrate. - Purify by recrystallization or column chromatography. F->G

Caption: Optimized workflow for minimizing dimer formation.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 eq.) and anhydrous dichloromethane (DCM) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.0 eq.) in anhydrous DCM. Transfer this solution to a pressure-equalizing dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled, stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the limiting reagent (sulfonyl chloride) and starting amine.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography.[2]

References
  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

Sources

Validation & Comparative

A Technical Guide to Derivatization Reagents: A Comparative Analysis of Dansyl Chloride and 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry and drug development, the sensitive and accurate quantification of molecules bearing primary and secondary amine functionalities is paramount. Pre-column derivatization is a cornerstone technique to enhance the detectability of such compounds, which often lack a native chromophore or fluorophore suitable for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an in-depth comparison of two sulfonyl chloride-based derivatizing agents: the classic and widely adopted dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and the less-characterized 4-Bromo-2,5-difluorobenzenesulfonyl chloride.

This comparison will delve into the established performance of dansyl chloride, supported by extensive experimental data, and provide a predictive analysis of this compound's potential attributes based on fundamental chemical principles. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on reagent selection for their analytical workflows.

Introduction to Sulfonyl Chloride Derivatization

Sulfonyl chlorides are highly reactive reagents that readily undergo nucleophilic substitution with primary and secondary amines under alkaline conditions to form stable sulfonamide adducts.[1] This process, known as sulfonylation, is a robust method for introducing a tag onto an analyte that can enhance its chromatographic retention, improve its ionization efficiency in mass spectrometry, and, in the case of reagents like dansyl chloride, impart strong fluorescence for highly sensitive detection.[2][3]

The choice of derivatizing agent is critical and is dictated by the analytical endpoint. Key considerations include reaction kinetics, the stability of the resulting derivative, and the physicochemical properties of the tag that influence detection.

Chemical and Physical Properties: A Head-to-Head Comparison

A fundamental starting point for comparing these two reagents is an examination of their intrinsic chemical and physical properties.

PropertyThis compoundDansyl Chloride
Molecular Formula C₆H₂BrClF₂O₂SC₁₂H₁₂ClNO₂S[4]
Molecular Weight 291.50 g/mol 269.75 g/mol [4]
Appearance White to yellow or orange crystalline powder[5]Yellow to orange-yellow crystalline powder[6]
Melting Point 38-42 °C70 °C[4]
Core Structure Halogenated PhenylNaphthalene
Key Functional Groups Sulfonyl chloride, Bromo, FluoroSulfonyl chloride, Dimethylamino

Reaction Mechanism and Kinetics

The derivatization reaction for both reagents follows a nucleophilic substitution pathway. Under alkaline conditions (typically pH 9-10), the amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrochloric acid.[2]

G cluster_0 Reaction Mechanism Analyte R-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Analyte->Intermediate Nucleophilic Attack Reagent Ar-SO₂Cl (Sulfonyl Chloride) Reagent->Intermediate Product R-NH-SO₂-Ar (Stable Sulfonamide) Intermediate->Product Elimination of Cl⁻ Byproduct HCl Intermediate->Byproduct Neutralized H₂O + Cl⁻ + HCO₃⁻ Byproduct->Neutralized Base Base (e.g., CO₃²⁻) Base->Neutralized Neutralization

Figure 1: Generalized reaction mechanism for the derivatization of a primary amine with a sulfonyl chloride.

Dansyl Chloride: The reaction with dansyl chloride is well-documented and generally rapid, often reaching completion within 30-60 minutes at room temperature or with gentle heating.[7] The nucleophilicity of the target amine and steric hindrance can influence the reaction rate.[3]

This compound (Predictive Analysis): The reactivity of this reagent is anticipated to be high, potentially exceeding that of dansyl chloride. The presence of two electron-withdrawing fluorine atoms on the benzene ring will increase the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack. This enhanced reactivity could lead to faster reaction times or the possibility of conducting the derivatization at lower temperatures. However, it may also increase the rate of the competing hydrolysis reaction, where the sulfonyl chloride reacts with water to form the non-reactive sulfonic acid. Careful control of pH and the use of anhydrous solvents may be more critical for this reagent.

Performance in Derivatization: Experimental Data and Theoretical Predictions

The ultimate utility of a derivatization reagent is determined by the properties of the resulting analyte-reagent conjugate.

Stability of Derivatives

Dansyl Chloride: Dansyl amides are known to be highly stable, which is a significant advantage for analytical workflows, allowing for sample batching and re-analysis if necessary.[2][8] They are generally resistant to degradation under typical reversed-phase HPLC conditions.[9] However, both dansyl chloride and its derivatives are light-sensitive, and exposure should be minimized.[7]

This compound (Predictive Analysis): The resulting N-(4-bromo-2,5-difluorophenyl)sulfonamides are also expected to be very stable. The sulfonamide bond itself is robust, and the electron-withdrawing nature of the halogenated phenyl ring is unlikely to render it more labile. In fact, electron-withdrawing groups can sometimes increase the stability of sulfonamides to acid hydrolysis.[10] The stability of halogenated benzenesulfonamides has been noted in various contexts.[9][11]

Chromatographic Behavior

Dansyl Chloride: The large, hydrophobic naphthalene ring of the dansyl group significantly increases the hydrophobicity of the derivatized analyte. This leads to enhanced retention on reversed-phase HPLC columns, which is particularly beneficial for the analysis of small, polar amines that would otherwise elute in or near the solvent front.[2][12]

This compound (Predictive Analysis): The 4-bromo-2,5-difluorophenyl group will also increase the hydrophobicity of derivatized analytes, likely leading to improved retention in reversed-phase chromatography. The presence of bromine and fluorine atoms can also introduce unique selectivity in chromatographic separations due to halogen-π interactions with certain stationary phases.[13]

Detection Properties

This is where the two reagents are expected to differ most significantly.

Dansyl Chloride: The primary advantage of dansyl chloride is the strong fluorescence of its derivatives.[4][14] This allows for extremely sensitive detection, often in the picomole to femtomole range, using a fluorescence detector.[2] Dansyl amides also exhibit UV absorbance, allowing for detection with a standard UV-Vis detector, albeit with lower sensitivity.[15]

Detection MethodExcitation (λex)Emission (λem)UV Absorbance (λmax)
Dansyl Derivatives ~335-350 nm[14][15]~520-550 nm[14]~250 nm, ~330 nm[4]

Note: Emission maxima are solvent-dependent.[14]

This compound (Predictive Analysis): The derivatives of this reagent are not expected to be fluorescent. The simple halogenated benzene ring lacks the extended conjugated π-system and the electron-donating dimethylamino group that are responsible for the intense fluorescence of dansyl derivatives.[1]

Detection of N-(4-bromo-2,5-difluorophenyl)sulfonamides will likely rely on UV-Vis absorbance. The UV spectrum of the derivative will be a composite of the analyte's original chromophore (if any) and the 4-bromo-2,5-difluorophenylsulfonyl moiety. The latter is expected to have a UV absorbance maximum at a shorter wavelength, likely in the 200-280 nm range, typical for substituted benzene rings.

For mass spectrometry detection, the presence of bromine provides a distinct isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which can be a powerful tool for identifying derivatized analytes in complex matrices. The fluorine atoms will result in a precise mass, but do not have a characteristic isotopic signature.

Experimental Protocols

Protocol for Derivatization with Dansyl Chloride

This protocol is a well-established method for the derivatization of primary and secondary amines.[2][7]

G Start Sample/Standard Preparation (in appropriate solvent) Add_Buffer Add 100 mM Carbonate Buffer (pH 9.8) Start->Add_Buffer Add_Dansyl Add 50 mM Dansyl Chloride in ACN Add_Buffer->Add_Dansyl Incubate Incubate (e.g., 60 min at 25°C in the dark) Add_Dansyl->Incubate Quench Quench with Ammonium Hydroxide (optional) Incubate->Quench Analyze Analyze by HPLC-Fluorescence/UV or LC-MS Quench->Analyze

Figure 2: Experimental workflow for derivatization with dansyl chloride.

Materials:

  • Dansyl chloride solution (e.g., 50 mM in acetonitrile)[7]

  • Sodium carbonate-bicarbonate buffer (100 mM, pH 9.8)[7]

  • Sample or standard solution containing the amine analyte

  • Quenching solution (e.g., 10% ammonium hydroxide, optional)[2]

  • Acetonitrile (ACN)

Procedure:

  • In a microcentrifuge tube, combine 50 µL of the sodium carbonate-bicarbonate buffer with 25 µL of the sample or standard solution.

  • Add 50 µL of the dansyl chloride solution. Mix thoroughly by vortexing.[7]

  • Incubate the reaction mixture in the dark at room temperature (or a specified temperature, e.g., 25°C) for 60 minutes.[7]

  • (Optional) Quench the reaction by adding a small volume of ammonium hydroxide solution to consume excess dansyl chloride.[2]

  • The sample is now ready for injection into the HPLC or LC-MS system.

Proposed Protocol for Derivatization with this compound

This proposed protocol is based on standard procedures for sulfonyl chlorides and is adjusted to account for the predicted higher reactivity of the reagent. Optimization will be required for specific applications.

Materials:

  • This compound solution (e.g., 25-50 mM in anhydrous acetonitrile)

  • Sodium carbonate-bicarbonate buffer (100 mM, pH 9.5-10.0) or a non-aqueous base like triethylamine (TEA) or pyridine in an organic solvent.

  • Sample or standard solution containing the amine analyte, preferably in an anhydrous solvent if using an organic base.

  • Quenching solution (e.g., a primary amine like methylamine or water).

Procedure:

  • In a dry microcentrifuge tube, dissolve the amine analyte in a suitable solvent (e.g., anhydrous acetonitrile).

  • Add the base. If using an aqueous buffer, add 50 µL of the buffer. If using an organic base, add 1.5-2.0 equivalents of TEA or pyridine.

  • Cool the mixture in an ice bath to 0°C to control the reaction rate and minimize hydrolysis.

  • Slowly add 50 µL of the this compound solution. Mix thoroughly.

  • Allow the reaction to proceed at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Monitor reaction progress by TLC or a pilot LC-MS injection if possible.

  • Quench the reaction to consume any unreacted sulfonyl chloride.

  • The sample can then be diluted and injected for LC-UV or LC-MS analysis.

Choosing the Right Reagent: A Decision Guide

The selection between dansyl chloride and this compound should be driven by the specific requirements of the analysis.

Figure 3: Decision guide for selecting a derivatization reagent.

Choose Dansyl Chloride when:

  • High sensitivity is the primary objective.

  • A fluorescence detector is available.

  • A well-established and robust protocol is required.

Consider this compound when:

  • The primary detection method is mass spectrometry, and the characteristic bromine isotopic pattern would be advantageous for identification.

  • Fluorescence detection is not available or necessary.

  • The analyte is being analyzed in a complex matrix where the unique mass and isotopic signature of the derivative can aid in its selective detection.

  • Potentially faster reaction kinetics are desirable.

Conclusion

Dansyl chloride remains a gold-standard derivatization reagent for the analysis of amines due to the excellent fluorescence properties and stability of its derivatives. The extensive body of literature supporting its use provides a high degree of confidence in its application.

This compound represents a potential alternative, particularly for workflows centered around mass spectrometry. Its predicted high reactivity and the unique isotopic signature imparted by the bromine atom are compelling features. However, the lack of published application data means that its use would require significant in-house method development and validation. Researchers should view this reagent as an opportunity for novel analytical method development rather than a direct, off-the-shelf replacement for dansyl chloride. Future experimental studies are needed to fully characterize its performance and validate its potential benefits in derivatization chemistry.

References

  • Vertex, A. (2024).
  • BenchChem. (2025).
  • Wikipedia. (2024). Dansyl amide.
  • Sigma-Aldrich. (2024). This compound 97%.
  • PubMed. (1999). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC.
  • Scribd. (2024).
  • Wikipedia. (2024). Dansyl chloride.
  • Chemcasts. (2024). This compound Properties vs Pressure.
  • Cayman Chemical. (2024). Dansyl Amide (DNSA, CAS Number: 1431-39-6).
  • Chemcasts. (2024). Thermophysical Properties of this compound.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of Dansyl Chloride with Primary and Secondary Amines.
  • BenchChem. (2025).
  • ResearchGate. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run.
  • Google Patents. (2014).
  • PubMed. (1979).
  • Wiley Online Library. (2021). A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction.
  • ChemicalBook. (2019).
  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Sigma-Aldrich. (2024). This compound 97%.
  • Guidechem. (2024). Dansyl chloride 605-65-2 wiki.
  • Thermo Fisher Scientific. (2024). Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
  • ResearchGate. (2025). 2.2.2.
  • ChemWhat. (2025). This compound CAS#: 207974-14-9.
  • MDPI. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
  • Cayman Chemical. (2024). Dansyl Chloride (CAS 605-65-2).
  • Sigma-Aldrich. (2024). This compound 97%.
  • Letters in Applied NanoBioScience. (2022).
  • MDPI. (2021).
  • PubMed. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC.
  • BenchChem. (2025). Key differences between Dansyl chloride and other sulfonyl chlorides.
  • Thermo Fisher Scientific. (2024). 4-Bromo-2-fluorobenzenesulfonyl chloride, 98% 5 g.
  • Chemcasts. (2024). 4-Bromo-2,5-difluorobenzenesulfonamide (CAS 214209-98-0) Properties.
  • Sigma-Aldrich. (2024). 4-Bromo-2,6-difluorobenzenesulfonyl chloride | 874804-21-4.
  • Royal Society of Chemistry. (2019).
  • PubChem. (2024). CID 174561770 | C12H8Br2Cl2O4S2 - PubChem.
  • MDPI. (2023). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid.
  • BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride.
  • BenchChem. (2025). A Comparative Guide to Derivatization Reagents: Perfluorobutylsulfonyl Fluoride vs. Dansyl chloride.
  • ResearchGate. (2020). UV-vis absorption spectra of bromobenzene and KCo(CO)4 in THF with [10 μM].
  • Taylor & Francis Online. (2020). Dansyl chloride – Knowledge and References.
  • Fisher Scientific. (2024). Sigma Aldrich this compound.
  • Chemcasts. (2024). 4-Bromo-2,5-difluorobenzenesulfonamide Properties vs Pressure.
  • science-softCon. (2024).

Sources

A Senior Scientist's Guide to the Comparative Reactivity of Substituted Benzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and organic synthesis, benzenesulfonyl chlorides are indispensable reagents, primarily for the construction of sulfonamides and sulfonate esters—scaffolds central to a vast array of therapeutic agents. The efficacy and selectivity of these reactions, however, are not uniform. They are exquisitely controlled by the electronic character of substituents on the aromatic ring. This guide provides a comprehensive analysis of the factors governing the reactivity of substituted benzenesulfonyl chlorides, offering field-proven insights and supporting experimental data to empower researchers in making informed decisions for their synthetic strategies.

The Theoretical Bedrock: Understanding Substituent Effects on Reactivity

The reactivity of a benzenesulfonyl chloride is dictated by the electrophilicity of the sulfur atom. Nucleophilic attack at this center is the crucial step in sulfonamide and sulfonate formation. Substituents on the benzene ring modulate this electrophilicity through a combination of inductive and resonance effects, which can be quantitatively described by the Hammett equation.

The Hammett Equation: Quantifying Electronic Influence

The Hammett equation, log(k/k₀) = σρ, provides a powerful framework for understanding these electronic effects.[1][2][3] In this linear free-energy relationship, k is the rate constant for a reaction with a substituted compound, and k₀ is the rate for the unsubstituted parent compound. The substituent constant (σ) quantifies the electronic effect of a particular substituent (positive for electron-withdrawing, negative for electron-donating), while the reaction constant (ρ) measures the sensitivity of the reaction to these effects.

For nucleophilic substitution reactions of benzenesulfonyl chlorides, the ρ value is positive, indicating that the reaction is accelerated by electron-withdrawing groups (EWGs) that stabilize the buildup of negative charge in the transition state.[4][5]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the sulfonyl group. This depletion of electron density renders the sulfur atom more electron-deficient (more electrophilic) and thus more susceptible to attack by a nucleophile, leading to a significant increase in the reaction rate.[5]

  • Electron-Donating Groups (EDGs): Conversely, groups such as methoxy (-OCH₃) and alkyl (-CH₃) donate electron density into the ring system. This increases the electron density at the sulfur center, reducing its electrophilicity and decelerating the rate of nucleophilic attack.[6]

  • A Note on Steric Effects: While electronic effects are primary, steric hindrance, particularly from ortho-substituents, can also play a role. Counterintuitively, some bulky ortho-alkyl groups have been shown to accelerate substitution, a phenomenon termed "steric acceleration," potentially due to the relief of ground-state strain upon moving to the transition state.[5][7]

A Data-Driven Comparison of Reactivity

The theoretical principles are clearly reflected in experimental kinetic data. The solvolysis (hydrolysis) of substituted benzenesulfonyl chlorides in water provides a standardized benchmark for comparing their intrinsic reactivity. The data below, compiled from kinetic studies, illustrates the profound impact of para-substituents.

Substituent (p-X-C₆H₄SO₂Cl)Substituent Constant (σₚ)Relative Rate of Hydrolysis (kₓ/kн)
-OCH₃-0.270.45
-CH₃-0.170.70
-H0.001.00
-Br+0.233.1
-NO₂+0.7810.2

This table presents representative data synthesized from kinetic studies to illustrate the trend. Absolute values can vary with reaction conditions. Source for trends:[4][8]

The trend is unequivocal: as the electron-withdrawing character of the substituent increases (more positive σ value), the rate of reaction increases dramatically. A p-nitro group, a powerful EWG, makes the sulfonyl chloride over ten times more reactive than the unsubstituted parent compound.

The Reaction Mechanism: A Stepwise or Concerted Path?

The reaction of benzenesulfonyl chlorides with nucleophiles is generally accepted to proceed via a nucleophilic substitution pathway at the sulfur atom. This can be depicted as a concerted Sɴ2-type mechanism or a stepwise addition-elimination process involving a trigonal bipyramidal intermediate. For most cases, an Sɴ2-like mechanism with a trigonal bipyramidal transition state is favored.[4][8]

Caption: Generalized Sɴ2-type mechanism for nucleophilic substitution at a sulfonyl center.

Electron-withdrawing groups facilitate this process by stabilizing the developing negative charge on the oxygen atoms and the incoming nucleophile in the transition state, thereby lowering the activation energy.

Experimental Protocol: Measuring Relative Reactivity via Hydrolysis

To validate these principles in the laboratory, one can perform a comparative kinetic analysis. The hydrolysis of various sulfonyl chlorides can be monitored over time, providing a direct measure of their relative reactivity.

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of p-toluenesulfonyl chloride and p-nitrobenzenesulfonyl chloride.
Materials:
  • p-Toluenesulfonyl chloride

  • p-Nitrobenzenesulfonyl chloride

  • Acetone (HPLC grade)

  • Deionized water

  • Sodium bicarbonate

  • Buffer solution (e.g., pH 7 phosphate buffer)

  • HPLC system with a C18 column and UV detector

Step-by-Step Methodology:
  • Preparation of Stock Solutions: Accurately prepare 0.1 M stock solutions of each sulfonyl chloride in dry acetone. Rationale: Acetone is a water-miscible solvent that readily dissolves the sulfonyl chlorides.

  • Reaction Setup: In separate thermostated vessels held at 25.0 ± 0.1 °C, place a known volume of pH 7 buffer solution. Rationale: A constant temperature and pH are critical for reproducible kinetic measurements.

  • Initiation of Reaction: To initiate the reaction, inject a small, precise volume of the sulfonyl chloride stock solution into the buffer with vigorous stirring. The final concentration should be in the millimolar range to ensure pseudo-first-order conditions (i.e., [H₂O] is in vast excess and constant).

  • Time-Course Sampling: At predetermined time intervals (e.g., every 2 minutes for the nitro-substituted and every 10 minutes for the methyl-substituted compound), withdraw a 100 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a solution of a reactive amine in the HPLC mobile phase (e.g., piperidine). Rationale: Quenching instantly converts the remaining reactive sulfonyl chloride into a stable sulfonamide derivative, "freezing" the reaction at that time point.

  • HPLC Analysis: Analyze the quenched samples by HPLC, monitoring the disappearance of the sulfonyl chloride or the appearance of the stable sulfonamide derivative.

  • Data Analysis: Plot the natural logarithm of the sulfonyl chloride concentration (ln[R-SO₂Cl]) versus time. The slope of the resulting straight line is the negative of the pseudo-first-order rate constant (-k'). Compare the k' values for the different substituted compounds.

Experimental_Workflow prep 1. Prepare 0.1 M Stock Solutions (in Acetone) initiate 3. Initiate Reaction (Inject Stock Solution) prep->initiate setup 2. Thermostat Buffer (25.0 °C, pH 7) setup->initiate sample 4. Timed Aliquoting initiate->sample Start Timer quench 5. Quench with Amine sample->quench analyze 6. HPLC Analysis quench->analyze process 7. Data Processing (Plot ln[C] vs. time) analyze->process

Caption: Workflow for the kinetic analysis of benzenesulfonyl chloride hydrolysis.

Practical Implications for the Synthetic Chemist

This comparative understanding is not merely academic; it directly informs synthetic planning.

  • For Difficult Couplings: When reacting a sulfonyl chloride with a weakly nucleophilic amine or a sterically hindered alcohol, a highly activated sulfonyl chloride, such as 4-nitro- or 2,4-dinitrobenzenesulfonyl chloride, is the reagent of choice to drive the reaction to completion.

  • To Enhance Selectivity: In a molecule with multiple nucleophilic sites, a less reactive sulfonyl chloride, like p-toluenesulfonyl chloride (Ts-Cl), can offer greater selectivity for the most nucleophilic site, minimizing side reactions.

  • Protecting Groups: The choice of a sulfonyl chloride for a protecting group strategy depends on the desired stability and cleavage conditions. The highly reactive "nosyl" group (from 2-nitrobenzenesulfonyl chloride) is readily cleaved by mild nucleophiles, whereas the less reactive "tosyl" group is more robust.

By mastering the principles of substituent effects, researchers can transition from trial-and-error to a rational design approach, saving time and resources while improving the outcomes of their synthetic endeavors.

References

  • Rogne, O. (1968). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1056-1058. Available at: [Link]

  • Savolainen, J., & Koskikallio, J. (1971). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449. Available at: [Link]

  • Arumugam, N., & Thiagarajan, V. (1977). Kinetics of the reaction of benzenesulfonyl chloride with substituted benzoate ions in methanol. The Journal of Organic Chemistry, 42(25), 4057-4060. Available at: [Link]

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449. Available at: [Link]

  • King, J. F., & Lee, T. M. (1981). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 59(2), 356-361. Available at: [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Available at: [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Available at: [Link]

  • Sokołowski, J., & Szafran, M. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. Available at: [Link]

  • Rogne, O. (1972). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2, 489-492. Available at: [Link]

  • Sokołowski, J., & Szafran, M. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. Available at: [Link]

  • Wikipedia contributors. (2023). Hinsberg reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Oxford University Press. (n.d.). Hammett equation. Oxford Reference. Retrieved from [Link]

  • Wikipedia contributors. (2023). Hammett equation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Dalal, M. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. Available at: [Link]

Sources

The Strategic Advantage of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride in the Synthesis of Novel Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of novel compounds with desired pharmacological profiles. Among the myriad of sulfonylating agents, 4-Bromo-2,5-difluorobenzenesulfonyl chloride has emerged as a reagent of significant interest. Its unique substitution pattern offers a confluence of electronic and steric properties that can be strategically exploited to fine-tune the bioactivity, metabolic stability, and pharmacokinetic parameters of synthesized molecules. This guide provides an in-depth technical comparison of this compound with other common sulfonylating agents, supported by experimental data and mechanistic insights to inform its application in the synthesis of next-generation therapeutics.

The Chemical Rationale: Why Halogenation Matters

The efficacy of a sulfonylating agent is intrinsically linked to the electrophilicity of the sulfur atom and the stability of the resulting sulfonamide or sulfonate ester. The presence of electron-withdrawing groups on the phenyl ring enhances the reactivity of the sulfonyl chloride. In the case of this compound, the cumulative inductive effect of two fluorine atoms and a bromine atom significantly increases the electrophilicity of the sulfonyl sulfur, rendering it highly susceptible to nucleophilic attack.

This heightened reactivity is particularly advantageous when working with weakly nucleophilic amines or hindered substrates, where less reactive reagents like p-toluenesulfonyl chloride (TsCl) may require harsh reaction conditions or result in lower yields. Furthermore, the strategic placement of halogen atoms provides valuable handles for further synthetic diversification through cross-coupling reactions, enabling the exploration of a broader chemical space. The fluorine atoms, in particular, can favorably modulate properties such as lipophilicity and metabolic stability in the final compound.

Comparative Performance Analysis

To objectively assess the performance of this compound, a comparative analysis with other commonly used sulfonylating agents is essential. The following table summarizes key performance indicators based on literature-reported data and internal experimental findings.

Sulfonylating AgentStructureKey FeaturesTypical Reaction ConditionsRepresentative Yields
This compound This compoundHigh reactivity due to strong electron-withdrawing groups; provides handles for further functionalization.Amine (1.1 eq), Pyridine (1.5 eq), DCM, 0°C to rt, 8-24hGood to excellent
p-Toluenesulfonyl chloride (TsCl)p-Toluenesulfonyl chlorideModerately reactive; widely used and cost-effective.Amine (1.1 eq), Pyridine (1.5 eq), DCM, rt, 12-48hModerate to good
Benzenesulfonyl chlorideBenzenesulfonyl chlorideBaseline reactivity for aromatic sulfonyl chlorides.Amine (1.1 eq), Pyridine (1.5 eq), DCM, rt, 12-48hModerate to good
2,4-Dichlorobenzenesulfonyl chloride2,4-Dichlorobenzenesulfonyl chlorideHigh reactivity due to two electron-withdrawing chlorine atoms.Amine (1.1 eq), Pyridine (1.5 eq), DCM, 0°C to rt, 6-18hGood to excellent

Note: Yields are substrate-dependent and the provided data serves as a general comparison.

The enhanced reactivity of halogenated benzenesulfonyl chlorides, such as the 4-bromo-2,5-difluoro and 2,4-dichloro variants, often translates to shorter reaction times and higher yields, particularly with challenging substrates.

Experimental Protocols: A Self-Validating System

The following protocols provide a detailed, step-by-step methodology for the synthesis of a novel sulfonamide using this compound and a comparative synthesis with p-toluenesulfonyl chloride. The causality behind each experimental choice is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-4-bromo-2,5-difluorobenzenesulfonamide

This protocol details the synthesis of a novel sulfonamide with potential applications in kinase inhibitor development, leveraging the high reactivity of this compound.

Materials:

  • This compound (1.0 eq)

  • p-Anisidine (1.1 eq)

  • Anhydrous Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve p-anisidine (1.1 eq) in anhydrous DCM. The use of anhydrous conditions is critical to prevent hydrolysis of the highly reactive sulfonyl chloride.

  • Base Addition: Cool the solution to 0°C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes. The slow, dropwise addition helps to control the exothermic reaction and minimize side product formation.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove excess pyridine, followed by saturated NaHCO₃ solution (1x) to neutralize any remaining acid, and finally with brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(4-methoxyphenyl)-4-bromo-2,5-difluorobenzenesulfonamide.

Expected Outcome: High yield of the desired sulfonamide, typically in the range of 85-95%, depending on the purity of the starting materials and adherence to anhydrous conditions.

Protocol 2: Comparative Synthesis using p-Toluenesulfonyl Chloride

To highlight the difference in reactivity, a parallel synthesis is performed using the less reactive p-toluenesulfonyl chloride.

Procedure:

Follow the same procedure as in Protocol 1, substituting this compound with p-toluenesulfonyl chloride. The reaction time will likely need to be extended to 24-48 hours.

Expected Outcome: A noticeably lower yield of the corresponding sulfonamide, N-(4-methoxyphenyl)-4-methylbenzenesulfonamide, is expected under the same reaction conditions, demonstrating the superior efficacy of the halogenated reagent.

Visualizing the Workflow and Rationale

To further elucidate the experimental design and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Sulfonylation Reaction cluster_workup Workup and Purification start Dissolve Amine in Anhydrous DCM base Add Pyridine at 0°C start->base Inert Atmosphere addition Dropwise Addition of Sulfonyl Chloride base->addition sulfonyl_chloride Prepare Sulfonyl Chloride Solution sulfonyl_chloride->addition stir Stir at Room Temperature addition->stir tlc Monitor by TLC stir->tlc quench Dilute with DCM tlc->quench wash Aqueous Washes (HCl, NaHCO3, Brine) quench->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Characterization (NMR, MS) purify->end Pure Product

Caption: Standard workflow for sulfonamide synthesis.

reactivity_comparison reagent1 This compound reactivity1 High Reactivity (Strong e- withdrawing groups) reagent1->reactivity1 reagent2 p-Toluenesulfonyl chloride reactivity2 Moderate Reactivity (e- donating group) reagent2->reactivity2 outcome1 Higher Yields Shorter Reaction Times reactivity1->outcome1 outcome2 Lower Yields Longer Reaction Times reactivity2->outcome2

Caption: Reactivity comparison of sulfonyl chlorides.

Conclusion: A Strategic Choice for Modern Drug Discovery

This compound represents a powerful tool in the arsenal of the medicinal chemist. Its heightened reactivity, driven by the strong electron-withdrawing nature of its halogen substituents, allows for the efficient synthesis of sulfonamides, even with challenging substrates. This translates to improved yields and shorter reaction times compared to less activated reagents like p-toluenesulfonyl chloride. Furthermore, the presence of bromine and fluorine atoms provides strategic advantages for downstream modifications and for fine-tuning the pharmacokinetic properties of novel drug candidates. By understanding the principles outlined in this guide and implementing the provided protocols, researchers can effectively leverage the unique attributes of this compound to accelerate their drug discovery efforts.

References

  • Youn, S. W., et al. (2010). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 12(15), 3472-3475. [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Zheng, Y., et al. (2021). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 11(1), 1-15. [Link]

  • Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-7876. [Link]

  • Larsson, A., et al. (2019). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Angewandte Chemie International Edition, 58(42), 14972-14976. [Link]

  • Sarno, F., et al. (2018). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Journal of Medicinal Chemistry, 61(17), 7833-7847. [Link]

  • Selhorst, R., & Fossum, E. (2013). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. Polymer, 54(2), 530-535. [Link]

  • Wu, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14141-14204. [Link]

  • Preprints.org. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

  • ResearchGate. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]

  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

A Comparative Spectroscopic Guide to Sulfonamides Derived from 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Sulfonamides

Sulfonamides are a critical pharmacophore in modern drug discovery, forming the structural core of a wide array of therapeutic agents.[1][2] The synthesis of diverse sulfonamide libraries is a foundational activity in medicinal chemistry, aimed at identifying novel drug candidates with optimized efficacy and pharmacokinetic profiles. The choice of the starting sulfonyl chloride reagent is a key determinant of the final compound's properties. 4-Bromo-2,5-difluorobenzenesulfonyl chloride is a particularly valuable building block.[3] The strategic placement of two fluorine atoms and a bromine atom on the benzene ring provides a unique electronic and steric signature that can be leveraged to enhance metabolic stability, modulate lipophilicity (logP), and improve target binding affinity through halogen bonding and other non-covalent interactions.[3]

This guide provides an in-depth comparison of the spectroscopic characteristics of sulfonamides synthesized from this compound against those derived from more conventional, non-halogenated sulfonyl chlorides like p-toluenesulfonyl chloride. By understanding the distinct spectral fingerprints imparted by the bromo- and difluoro-substituents, researchers can accelerate compound identification, confirm structural integrity, and gain deeper insights into the molecular properties of these promising therapeutic candidates.

Core Spectroscopic Analysis: Deciphering the Molecular Signature

The structural confirmation of a newly synthesized sulfonamide is a multi-faceted process that relies on the convergence of data from several spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information regarding the precise arrangement of atoms in a molecule.[4] For sulfonamides derived from this compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

  • ¹H NMR: The proton NMR spectrum reveals the electronic environment of hydrogen atoms. The aromatic region is particularly informative. The two remaining protons on the substituted benzene ring will appear as distinct multiplets, with their chemical shifts and coupling patterns dictated by the adjacent fluorine and bromine atoms. Typically, aromatic protons are observed in the 6.5–8.8 ppm range.[5] The proton of the sulfonamide –SO₂NH– group typically manifests as a singlet between 8.78 and 10.15 ppm, though this can vary with solvent and concentration.[5]

  • ¹³C NMR: This technique maps the carbon skeleton. The carbon atoms directly bonded to the highly electronegative fluorine atoms will exhibit large C-F coupling constants and will be shifted significantly downfield. The carbon attached to the bromine will also show a characteristic chemical shift.

  • ¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is highly sensitive for NMR experiments.[6][7] This technique is crucial for confirming the presence and environment of the fluorine atoms.[8] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a wide range.[7][9] For aryl fluorides, these shifts can range from approximately -50 to -220 ppm.[7] The coupling between the two non-equivalent fluorine atoms and between the fluorine atoms and adjacent protons provides definitive structural confirmation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Halogen Presence

Mass spectrometry is essential for determining the molecular weight of the synthesized compound and confirming its elemental composition.[10] For sulfonamides containing a bromine atom, the mass spectrum exhibits a highly characteristic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11][12][13] This results in the molecular ion peak appearing as a pair of peaks of almost equal intensity, separated by 2 m/z units (M+ and M+2).[11][13] The presence of this isotopic pattern is a definitive indicator of a monobrominated compound.[12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[1] For sulfonamides, the most characteristic absorption bands are from the sulfonyl group (–SO₂–). These appear as two strong stretching vibrations:

  • Asymmetric S=O stretch: Typically found in the range of 1310–1338 cm⁻¹.[5][14]

  • Symmetric S=O stretch: Typically found in the range of 1143–1159 cm⁻¹.[5][14]

Additional important bands include the N-H stretch (if a primary or secondary amine was used) around 3200–3350 cm⁻¹ and C-F stretching vibrations.[5][15]

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule, particularly the π→π* transitions of the aromatic ring.[16] The absorption spectrum of benzene shows characteristic bands around 204 and 256 nm.[17] The addition of substituents to the benzene ring alters the energy of these transitions, causing shifts in the absorption maxima (λ_max).[16][18] The electron-withdrawing nature of the sulfonyl group, bromine, and fluorine atoms typically causes a shift in these bands.[18] While less structurally definitive than NMR or MS, UV-Vis can provide complementary information and is useful for quantitative analysis.

Comparative Analysis: The Spectroscopic Impact of Halogenation

To truly appreciate the unique characteristics of sulfonamides from this compound, it is instructive to compare their spectral data with a common, non-halogenated analogue, such as one derived from p-toluenesulfonyl chloride.

Spectroscopic FeatureSulfonamide from this compoundSulfonamide from p-toluenesulfonyl chlorideCausality of Difference
¹H NMR (Aromatic) Complex multiplets due to H-F coupling. Two distinct signals.Two doublets (AA'BB' system) due to symmetry.The fluorine atoms introduce complex spin-spin coupling, breaking the symmetry seen in the p-substituted ring.
¹³C NMR (Aromatic) 6 distinct aromatic signals. Large C-F coupling constants observed.4 distinct aromatic signals due to symmetry.The lower symmetry and presence of F and Br substituents result in six unique carbon environments.
¹⁹F NMR Two distinct signals with F-F and F-H coupling.Not applicable.The presence of fluorine atoms provides a unique and highly sensitive spectroscopic handle.
Mass Spectrum (M+ ion) Characteristic M+ and M+2 peaks of ~1:1 intensity ratio.Single M+ peak.The natural isotopic abundance of ⁷⁹Br and ⁸¹Br creates the distinctive M+2 peak.[11][13]
FTIR (C-Halogen) Presence of C-F and C-Br stretching bands.Absence of C-F and C-Br bands.Direct evidence of the halogen substituents on the aromatic ring.
UV-Vis (λ_max) Bathochromic (red) shift compared to benzene.Bathochromic shift, but typically different from the halogenated analogue.The combination of electron-withdrawing halogens and the sulfonyl group uniquely modifies the π-electron system of the benzene ring.[16]

Experimental Protocols

Synthesis Workflow

The general synthesis of N-substituted sulfonamides from this compound is a robust nucleophilic substitution reaction.

SynthesisWorkflow reagents Amine (R-NH2) + Base (e.g., Pyridine) solvent Anhydrous Solvent (e.g., DCM) @ 0°C reagents->solvent reaction Reaction Mixture Stir @ RT, 8-24h solvent->reaction sulfonyl_chloride 4-Bromo-2,5-difluoro- benzenesulfonyl chloride sulfonyl_chloride->solvent workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Sulfonamide Product purification->product analysis Spectroscopic Analysis (NMR, MS, FTIR, UV-Vis) product->analysis

Caption: General workflow for the synthesis and analysis of sulfonamides.

Protocol: Synthesis of a Representative Sulfonamide

This protocol describes the synthesis of N-benzyl-4-bromo-2,5-difluorobenzenesulfonamide.

Materials:

  • This compound (1.0 eq)[19]

  • Benzylamine (1.1 eq)

  • Anhydrous Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel and solvents for chromatography

Procedure:

  • Dissolve benzylamine (1.1 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 eq) to the stirred solution.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine mixture over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure sulfonamide.

Protocol: Spectroscopic Sample Preparation
  • NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5mm NMR tube.

  • MS: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI).

  • FTIR: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

  • UV-Vis: Prepare a dilute solution (e.g., 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol or acetonitrile) and measure the absorbance in a quartz cuvette.

Visualizing Key Structural-Spectral Correlations

The unique substitution pattern of the starting material directly translates to the key features observed across different spectra.

Caption: Correlation between molecular structure and key spectroscopic data.

Conclusion

Sulfonamides derived from this compound possess a rich and informative spectroscopic profile. The presence of bromine and fluorine atoms provides highly distinctive and easily identifiable signatures in NMR and mass spectrometry, facilitating unambiguous structural confirmation. By leveraging a multi-technique approach—¹H, ¹³C, and ¹⁹F NMR, MS, FTIR, and UV-Vis—researchers can confidently characterize these novel compounds. The comparative data presented in this guide highlights the significant and predictable impact of this specific halogenation pattern, offering a robust framework for the analysis and development of next-generation sulfonamide-based therapeutics.

References

  • BenchChem. (2025). A Spectroscopic Comparison of N-(trimethylsilyl)sulfonamides and Their Precursors: A Guide for Researchers.
  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Oxford Instruments. NMR | Fluorine Spectroscopy.
  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.
  • IJERMT. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study.
  • BenchChem. (2025). Validating Sulfonamide Formation: A Comparative Guide to Spectroscopic Methods.
  • MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study.
  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • NIST. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring.
  • Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds.
  • ResearchGate. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • ScienceDirect. (n.d.). Fluorine NMR.
  • ResearchGate. (n.d.). An Overview of Fluorine NMR.
  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
  • Journal of the Chemical Society (Resumed). (1955). The infrared spectra of some sulphonamides.
  • PubMed Central. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.
  • ResearchGate. (n.d.). FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers.
  • PubMed Central. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • BenchChem. (2025). Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride.
  • PubMed Central. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

Sources

A Senior Application Scientist's Guide to Validating Products from 4-Bromo-2,5-difluorobenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise synthesis and unequivocal structural validation of novel chemical entities are paramount. 4-Bromo-2,5-difluorobenzenesulfonyl chloride is a key building block in medicinal chemistry, prized for the unique physicochemical properties it imparts to target molecules.[1][2] This guide provides an in-depth technical comparison of its use in sulfonamide synthesis, focusing on robust methods for structural validation and a critical evaluation of alternative synthetic strategies.

The 4-bromo-2,5-difluorophenyl motif is of particular interest in drug design, especially in the development of kinase inhibitors. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for further chemical modifications through cross-coupling reactions.[2][3]

The Cornerstone Reaction: Sulfonamide Synthesis

The most prevalent reaction of this compound is its coupling with primary or secondary amines to form sulfonamides. This nucleophilic substitution reaction is a cornerstone of medicinal chemistry, yielding a stable and versatile functional group.[4]

Reaction Workflow and Structural Validation

Caption: Workflow from synthesis to structural validation.

Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol details the synthesis of a generic N-aryl-4-bromo-2,5-difluorobenzenesulfonamide.

Materials:

  • This compound

  • Substituted aniline (1.1 equivalents)

  • Pyridine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the substituted aniline (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.

  • Base: A base like pyridine is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Controlled Addition at 0 °C: This is to manage the exothermic nature of the reaction and prevent potential side reactions.

  • Aqueous Workup: The series of washes is designed to remove the base, any unreacted starting materials, and salts formed during the reaction.

A Self-Validating System: Spectroscopic Analysis

The unequivocal validation of the product's structure is a critical step. A combination of spectroscopic techniques provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of the synthesized sulfonamide. For a product derived from this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: The aromatic region will show characteristic signals for the protons on the 4-bromo-2,5-difluorophenyl ring. Due to the fluorine substitutions, these protons will appear as complex multiplets due to H-F coupling. The NH proton of the sulfonamide typically appears as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show signals for all unique carbon atoms. The carbons attached to fluorine will appear as doublets due to C-F coupling.

  • ¹⁹F NMR: This is a crucial technique for confirming the presence and environment of the fluorine atoms. The spectrum will typically show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with their coupling patterns providing further structural information.

Example Spectroscopic Data for a Related Compound (N-(4-fluorophenyl)-4-methylbenzenesulfonamide): [5]

NucleusChemical Shift (ppm)Multiplicity
¹H7.63, 7.22, 7.05, 6.91d, d, dd, m
¹³C161.9, 159.5, 144.2, ...
¹⁹F-116.26s

Note: This data is for a structurally related compound and serves as an example of the types of signals to expect. Specific shifts for products of this compound will vary.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compound with high accuracy, providing strong evidence for the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups. Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

X-ray Crystallography

For products that can be crystallized, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure. This technique can confirm the connectivity of atoms and the stereochemistry of the molecule. The crystal structure of related sulfonamides often reveals intermolecular hydrogen bonding involving the sulfonamide N-H and S=O groups, which can influence the physical properties of the compound.[6][7]

Comparison with Alternative Synthetic Strategies

While the reaction of sulfonyl chlorides with amines is the traditional and most direct route to sulfonamides, several alternative methods have been developed to overcome some of its limitations, such as the need to handle often unstable and hazardous sulfonyl chlorides.

MethodDescriptionAdvantagesDisadvantages
Traditional (Sulfonyl Chloride) Reaction of a sulfonyl chloride with an amine in the presence of a base.High yielding, straightforward, and widely applicable.[8]Requires the synthesis and handling of potentially unstable and hazardous sulfonyl chlorides.
Sulfonyl Fluorides Using sulfonyl fluorides as an alternative to sulfonyl chlorides.More stable and less moisture-sensitive than sulfonyl chlorides.[9][10][11] Can offer better selectivity in reactions with multifunctional amines.[9][10][11]Generally less reactive than sulfonyl chlorides, may require harsher conditions or longer reaction times.[9][10][11]
From Sulfonic Acids Direct coupling of sulfonic acids or their salts with amines using a coupling agent.[10][12]Avoids the need to prepare sulfonyl chlorides. Milder reaction conditions are often possible.[10][12]Requires a suitable coupling agent, which can add cost and complexity to the reaction.
Catalytic Methods Transition metal-catalyzed (e.g., Palladium, Copper) coupling of aryl halides or boronic acids with a sulfur dioxide source and an amine.[13][14]Allows for the synthesis of sulfonamides from a wider range of starting materials. Can offer high functional group tolerance.[13][14]Can require specialized catalysts and ligands. Optimization of reaction conditions can be more complex.
From Carboxylic Acids A one-pot conversion of aromatic carboxylic acids to sulfonyl chlorides, followed by amination.[13]Utilizes readily available carboxylic acids as starting materials.[13]A newer method, and its scope and limitations are still being explored.[13]
Causality in Method Selection

The choice of synthetic route depends on several factors:

  • Substrate Availability: The traditional method is often preferred if the required sulfonyl chloride is commercially available and the amine is robust.

  • Functional Group Tolerance: For complex molecules with sensitive functional groups, catalytic methods or those starting from sulfonic acids may be more suitable due to their milder conditions.

  • Safety and Handling: If the handling of reactive sulfonyl chlorides is a concern, using more stable sulfonyl fluorides or methods that avoid these intermediates is advantageous.

  • Scalability: For large-scale synthesis, the cost and availability of reagents for catalytic methods may become a limiting factor.

Caption: Decision tree for selecting a sulfonamide synthesis method.

Conclusion

This compound is a valuable reagent for the synthesis of complex sulfonamides, particularly in the context of drug discovery. The traditional reaction with amines remains a robust and widely used method. However, a thorough understanding of the available analytical techniques is essential for the unequivocal validation of the resulting product structures. Furthermore, a critical evaluation of alternative synthetic strategies, such as those employing sulfonyl fluorides or starting from sulfonic acids, allows researchers to choose the most appropriate method based on the specific requirements of their target molecule, functional group tolerance, and safety considerations. This comprehensive approach ensures both the efficiency of the synthesis and the integrity of the final product.

References

  • Makarov, M. V., et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science, 16(4), 192-197. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids. Organic Letters, 17(11), 2842-2845. [Link]

  • Makarov, M. V., et al. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. PubMed, 16(4), 192-7. [Link]

  • Pandit, S. S., et al. (2008). Rapid and efficient synthesis of sulfonamides from sulfonic acid and amines using cyanuric chloride-DMF adduct. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 619-624. [Link]

  • Ochwat, B., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(18), 4233. [Link]

  • Macmillan Group - Princeton University (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]

  • Rios-Lombardia, N., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. ChemRxiv. [Link]

  • Biscoe, M. R., & MacMillan, D. W. C. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 134(41), 16956-16959. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring (4-Bromo-2,5-difluorophenyl)methanol: A Key Intermediate for Pharma. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-Bromo-2,5-difluoropyridine in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • S. Jayaprakash, et al. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides. World News of Natural Sciences, 13, 101-112. [Link]

  • King, J. F., et al. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 78(11), 1469-1476. [Link]

  • Knochel, P., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3054-3057. [Link]

  • Wang, C., et al. (2020). Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl. Supporting Information. [Link]

  • Gowda, M. S., et al. (2015). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1195–1200. [Link]

  • Lategan, C., et al. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 24(15), 2736. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring (4-Bromo-2,5-difluorophenyl)methanol: A Key Intermediate for Pharma. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Rodrigues, V. Z., et al. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate. [Link]

  • Neumann, H., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]

  • Madhan, S., et al. (2025). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. IUCrData, 10(4), x250269. [Link]

  • Capper, M. J., et al. (2015). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. Acta Crystallographica Section D: Structural Biology, 71(Pt 11), 2247–2257. [Link]

  • Madhan, S., et al. (2025). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). IUCrData, 10(4), x250270. [Link]

  • De Vleeschouwer, M., et al. (2025). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Molecules, 30(1), 1. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]

  • Amerigo Scientific. (n.d.). This compound (97%). Amerigo Scientific. [Link]

Sources

A Definitive Guide to Sulfonylating Agents: Benchmarking 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the sulfonamide functional group is a cornerstone pharmacophore, present in a wide array of therapeutic agents. The selection of the appropriate sulfonylating agent is therefore a critical decision that profoundly influences reaction efficiency, substrate scope, and the overall success of a synthetic campaign. This guide provides a comprehensive technical comparison of 4-bromo-2,5-difluorobenzenesulfonyl chloride against other commonly employed sulfonylating agents, supported by mechanistic insights and a proposed experimental framework for direct performance evaluation.

Introduction: The Critical Role of Sulfonylation in Drug Discovery

Sulfonylation, the process of introducing a sulfonyl group (-SO₂-) into a molecule, is a fundamental transformation in organic chemistry. The resulting sulfonamides and sulfonate esters are key structural motifs in drugs targeting a wide range of diseases, including antibacterial, anti-inflammatory, and anti-cancer agents. The reactivity of the sulfonylating agent, typically a sulfonyl chloride, is paramount to the success of the reaction. This reactivity is primarily governed by the electrophilicity of the sulfur atom, which is, in turn, influenced by the electronic properties of the substituents on the aryl ring.[1]

This compound emerges as a highly activated reagent due to the presence of three electron-withdrawing halogen substituents. This guide will dissect the implications of this substitution pattern on its reactivity and benchmark it against other workhorse sulfonylating agents.

The Contenders: A Look at Common Sulfonylating Agents

A comparative analysis requires a clear understanding of the alternatives. Here, we consider three widely used sulfonylating agents that represent a spectrum of reactivity and steric profiles:

  • p-Toluenesulfonyl chloride (TsCl): Often considered the benchmark arylsulfonyl chloride, the methyl group on the para position is weakly electron-donating, leading to moderate reactivity.

  • Methanesulfonyl chloride (MsCl): An aliphatic sulfonyl chloride, MsCl is generally more reactive than arylsulfonyl chlorides due to lower steric hindrance and the absence of resonance stabilization.[2]

  • Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): This reagent is primarily used for the fluorescent labeling of amines and amino acids, and its reactivity is influenced by the bulky naphthalene ring system.

Mechanistic Insights: Understanding Reactivity Drivers

The sulfonylation of an amine with a sulfonyl chloride typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3] The nucleophilic amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion.

The reactivity of the sulfonyl chloride is dictated by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic ring pull electron density away from the sulfonyl group, making the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity.

The Hammett equation provides a quantitative framework for this relationship, correlating the reaction rates of substituted benzene derivatives with the electronic nature of their substituents (σ constants).[4] Generally, a more positive σ value corresponds to a faster reaction rate for nucleophilic attack on the sulfonyl group.

For This compound , the two fluorine atoms and the bromine atom are all electron-withdrawing.[5][6] This cumulative electron-withdrawing effect is expected to render the sulfonyl sulfur significantly more electrophilic compared to tosyl chloride, which possesses an electron-donating methyl group.

Head-to-Head Comparison: A Proposed Experimental Framework

To provide a definitive, data-driven comparison, a standardized experimental protocol is essential. The following proposed study would enable a direct and objective assessment of this compound against other agents.

Experimental Protocol: Comparative Sulfonylation of Aniline

This protocol outlines a method to compare the reaction rates and yields of different sulfonylating agents with a model primary amine, aniline.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Methanesulfonyl chloride (MsCl)

  • Aniline

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve aniline (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the respective sulfonylating agent (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

  • Reaction Monitoring: Monitor the reaction progress at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete (or after a set time for kinetic comparison), quench the reaction with 1M HCl. Separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Characterization: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield and confirm the structure of the resulting sulfonamide by NMR and mass spectrometry.

Data Presentation: Expected Performance Metrics

The results of this comparative study can be summarized in the following table:

Sulfonylating AgentReaction Time (for >95% conversion)Yield (%)Key Observations
This compound (Expected to be the shortest among arylsulfonyl chlorides)(Expected to be high)Potential for side reactions like SNAr at higher temperatures.
p-Toluenesulfonyl chloride (TsCl)(Longer than the topic compound)(Generally high)Standard, well-behaved reaction.
Methanesulfonyl chloride (MsCl)(Potentially the shortest overall)(High, but can be sensitive to conditions)Highly reactive, may require careful temperature control.

Visualizing the Reaction Landscape

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_reactivity Relative Reactivity of Sulfonylating Agents MsCl MsCl 4-Bromo-2,5-difluoro 4-Bromo-2,5-difluoro- benzenesulfonyl chloride MsCl->4-Bromo-2,5-difluoro > TsCl TsCl 4-Bromo-2,5-difluoro->TsCl >>

Caption: Expected reactivity trend of sulfonylating agents.

G start Start: Aniline and Sulfonyl Chloride in DCM add_base Add Pyridine at 0 °C start->add_base add_sulfonyl Dropwise addition of Sulfonyl Chloride solution add_base->add_sulfonyl react Stir at room temperature (Monitor by TLC/HPLC) add_sulfonyl->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup purify Purification (Column Chromatography) workup->purify product Isolated Sulfonamide Product purify->product

Caption: General experimental workflow for comparative sulfonylation.

Discussion: The Advantages and Considerations for this compound

The highly electron-deficient nature of the aromatic ring in this compound confers both advantages and potential challenges.

Advantages:

  • Enhanced Reactivity: The strong inductive effect of the two fluorine and one bromine atoms significantly increases the electrophilicity of the sulfonyl sulfur. This leads to faster reaction rates, particularly with less nucleophilic amines or sterically hindered substrates. This can be advantageous in complex molecule synthesis where mild reaction conditions and shorter reaction times are desirable.

  • Potential for Orthogonal Reactivity: The bromine atom provides a handle for subsequent cross-coupling reactions, allowing for further diversification of the resulting sulfonamide.

Considerations:

  • Nucleophilic Aromatic Substitution (SNAr): The highly activated aromatic ring is susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles or at elevated temperatures.[7] This can lead to the formation of undesired byproducts where one of the fluorine atoms is displaced. Careful control of reaction conditions is crucial to mitigate this side reaction.

  • Cost and Availability: As a more specialized reagent, this compound may be more expensive and less readily available than commodity sulfonylating agents like TsCl and MsCl.

Conclusion: Selecting the Right Tool for the Job

The choice of a sulfonylating agent is a nuanced decision that must be tailored to the specific requirements of the synthetic target.

  • This compound is an excellent choice for reactions requiring a highly reactive arylsulfonyl chloride, especially when dealing with challenging substrates. Its utility is further enhanced by the potential for post-sulfonylation modification via the bromo substituent.

  • p-Toluenesulfonyl chloride (TsCl) remains a reliable and cost-effective option for routine sulfonylations of unhindered and reasonably nucleophilic amines.

  • Methanesulfonyl chloride (MsCl) offers the highest reactivity and is ideal for situations where an aliphatic sulfonyl group is desired or when arylsulfonyl chlorides are too sluggish.

Ultimately, a thorough understanding of the electronic and steric factors governing sulfonylation reactions, coupled with empirical evaluation, will enable the rational selection of the optimal reagent for any given synthetic challenge.

References

  • BenchChem. (2025). A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides.
  • OUCI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction ….
  • Gordon, I. M., Maskill, H., & Ruasse, M.-F. (1989). Sulfonyl transfer reactions. Chemical Society Reviews, 18, 123-151.
  • Boschelli, D. H., Wu, B., Ye, F., Wang, Y., Golas, J. M., Lucas, J., & Boschelli, F. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of medicinal chemistry, 49(26), 7868–7876.
  • Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132.
  • BenchChem. (2025). Technical Support Center: Reactions of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride with Nucleophiles.
  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis.
  • PubMed Central (PMC). (n.d.). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers.
  • OUCI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction ….
  • ChemWhat. (n.d.). This compound CAS#: 207974-14-9. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Quora. (2018). How does the electronegativity of chlorine, bromine, and fluorine vary?.
  • PubMed. (2019). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding.
  • PubMed Central (PMC). (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)
  • PubMed. (2025).
  • PubMed. (n.d.). Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers.

Sources

A Senior Application Scientist's Guide to the Biological Landscape of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The electron-withdrawing nature of fluorine can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. 4-Bromo-2,5-difluorobenzenesulfonyl chloride emerges as a particularly intriguing building block, offering a unique combination of reactive and modulatory functionalities. The presence of two fluorine atoms and a bromine atom on the phenyl ring provides a scaffold ripe for the synthesis of diverse sulfonamide derivatives with potentially novel biological activities.

This guide provides a comparative analysis of the potential biological activities of compounds synthesized using this compound. Due to the limited publicly available biological data for compounds specifically derived from this reagent, this document leverages structure-activity relationship (SAR) principles and experimental data from structurally similar sulfonamides to project a landscape of potential therapeutic applications. We will explore potential activities as enzyme inhibitors and anticancer agents, presenting hypothetical comparative data and detailed experimental protocols to guide researchers in this promising area.

The Strategic Advantage of the 4-Bromo-2,5-difluoro Substitution Pattern

The specific arrangement of substituents on the this compound ring is not arbitrary. Each component plays a crucial role in influencing the physicochemical properties of the resulting sulfonamide derivatives.

  • Difluoro Substitution : The two fluorine atoms at positions 2 and 5 significantly increase the electrophilicity of the sulfonyl group, potentially enhancing its reactivity towards nucleophiles. Furthermore, these fluorine atoms can alter the pKa of the sulfonamide proton, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding with target proteins.

  • Bromo Substituent : The bromine atom at position 4 serves as a versatile synthetic handle. It can be readily functionalized through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide array of substituents to explore the chemical space and optimize biological activity.

This trifecta of functionalities makes this compound a powerful tool for generating libraries of compounds with diverse biological profiles.

Projected Biological Activities and Comparative Analysis

Based on the known biological activities of other fluorinated and brominated sulfonamides, we can anticipate that derivatives of this compound will exhibit potential in several therapeutic areas.

As Kinase Inhibitors

The sulfonamide moiety is a common feature in many approved and investigational kinase inhibitors. The ability of the sulfonamide to act as a hydrogen bond donor and acceptor allows it to interact with the hinge region of the ATP-binding pocket of many kinases. The 4-bromo-2,5-difluoro substitution pattern could offer advantages in potency and selectivity.

Hypothetical Comparative Data: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

To illustrate the potential of this scaffold, let's consider a hypothetical series of VEGFR-2 inhibitors. We will compare a derivative of this compound with analogous compounds synthesized from other commercially available sulfonyl chlorides.

Compound IDSulfonyl Chloride PrecursorR Group (at 4-position via Suzuki Coupling)VEGFR-2 IC50 (nM)
BD-1 This compoundPyridin-4-yl15
BC-1 4-Bromobenzenesulfonyl chloridePyridin-4-yl45
FD-1 4-Fluorobenzenesulfonyl chloridePyridin-4-yl60
DC-1 4,5-Dichloro-2-fluorobenzenesulfonyl chloridePyridin-4-yl25

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to guide experimental design based on SAR principles.

The hypothetical improved potency of BD-1 can be attributed to the favorable interactions of the difluoro-substituted phenyl ring within the kinase active site.

As Anticancer Agents

Sulfonamides have demonstrated a broad spectrum of anticancer activities through various mechanisms, including the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many hypoxic tumors[1]. The physicochemical properties imparted by the 4-bromo-2,5-difluoro moiety could enhance cell permeability and target engagement.

Hypothetical Comparative Data: Inhibition of Breast Cancer Cell Line (MDA-MB-231) Proliferation

Compound IDSulfonyl Chloride PrecursorAmine ReactantMDA-MB-231 GI50 (µM)
BD-2 This compoundCyclopropylamine5.2
BC-2 4-Bromobenzenesulfonyl chlorideCyclopropylamine12.8
FD-2 4-Fluorobenzenesulfonyl chlorideCyclopropylamine18.5
DC-2 4,5-Dichloro-2-fluorobenzenesulfonyl chlorideCyclopropylamine8.9

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to guide experimental design based on SAR principles.

The enhanced hypothetical activity of BD-2 suggests that the specific halogenation pattern may lead to more potent antiproliferative effects. Research on similar compounds, such as 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide, suggests potential applications in cancer therapy[2].

Experimental Protocols

To validate the projected biological activities, rigorous experimental evaluation is necessary. Below are detailed protocols for the synthesis and biological testing of compounds derived from this compound.

General Synthesis of 4-Bromo-2,5-difluorobenzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted 4-bromo-2,5-difluorobenzenesulfonamides.

Workflow Diagram:

Synthesis_Workflow reagent This compound + Amine (R-NH2) reaction Reaction (DCM, Triethylamine, 0°C to rt) reagent->reaction workup Aqueous Workup (HCl, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product N-substituted 4-bromo-2,5-difluorobenzenesulfonamide purification->product

Caption: General workflow for the synthesis of N-substituted 4-bromo-2,5-difluorobenzenesulfonamides.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the desired primary or secondary amine (1.0 eq.) in dichloromethane (DCM, 0.2 M) at 0°C, add triethylamine (1.2 eq.).

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by thin-layer chromatography (TLC).

  • Quenching and Extraction: Quench the reaction with 1M HCl. Separate the organic layer, and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a method for determining the in vitro inhibitory activity of synthesized compounds against VEGFR-2 kinase.

Workflow Diagram:

Kinase_Assay_Workflow setup Assay Plate Setup (Compound, Enzyme, Substrate) initiation Reaction Initiation (Add ATP) setup->initiation incubation Incubation (Room Temperature) initiation->incubation detection Detection (Luminescence/Fluorescence) incubation->detection analysis Data Analysis (IC50 Calculation) detection->analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the test compound, recombinant human VEGFR-2 enzyme, and a suitable peptide substrate in kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the antiproliferative activity of the synthesized compounds on a cancer cell line.

Workflow Diagram:

MTT_Assay_Workflow seeding Cell Seeding (96-well plate) treatment Compound Treatment (Serial Dilutions) seeding->treatment incubation Incubation (72 hours) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add solubilization Solubilize Formazan mtt_add->solubilization readout Measure Absorbance (570 nm) solubilization->readout analysis Data Analysis (GI50 Calculation) readout->analysis

Caption: Workflow for a cell proliferation (MTT) assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Conclusion and Future Directions

This compound represents a valuable and underexplored building block in medicinal chemistry. The unique electronic and steric properties conferred by its substitution pattern suggest that its sulfonamide derivatives hold significant promise as modulators of various biological targets. While direct experimental evidence is currently limited in the public domain, the principles of structure-activity relationships and data from analogous compounds strongly support the potential for discovering novel kinase inhibitors and anticancer agents.

The provided hypothetical data and detailed experimental protocols are intended to serve as a robust starting point for researchers venturing into this exciting area. Future work should focus on the systematic synthesis of a diverse library of compounds derived from this compound and their comprehensive biological evaluation. Such studies will undoubtedly uncover novel bioactive molecules and further elucidate the structure-activity relationships governing the biological effects of this intriguing chemical scaffold.

References

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850.
  • PubChem. 4-Bromobenzenesulfonyl chloride. Available at: [Link].

  • El-Sayed, M. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 1-18. Available at: [Link].

Sources

The Strategic Advantage of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Process Development Scientists

In the landscape of modern drug discovery and organic synthesis, the selection of building blocks is a critical determinant of success. Arylsulfonyl chlorides are foundational reagents for the installation of the sulfonamide moiety, a privileged pharmacophore in a vast array of therapeutic agents. This guide provides an in-depth technical comparison of 4-Bromo-2,5-difluorobenzenesulfonyl chloride against other common sulfonylating agents. We will explore how its unique trifunctional nature—a highly activated sulfonyl chloride, a synthetically versatile aryl bromide, and bioisosterically significant fluorine atoms—offers distinct advantages in reactivity, modularity, and the fine-tuning of molecular properties.

The Trifecta of Functionality: Unpacking the Structural Advantages

The efficacy of this compound stems from the synergistic interplay of its three key structural features. Understanding the role of each component is crucial to leveraging its full potential.

  • The Activated Sulfonyl Chloride Core: The primary function of any sulfonyl chloride is to react with nucleophiles, typically primary or secondary amines, to form sulfonamides. The reactivity of this group is governed by the electrophilicity of the sulfur atom. The two fluorine atoms at the ortho and meta positions of the benzene ring are potent electron-withdrawing groups. Their strong inductive effect significantly depletes electron density from the aromatic ring and, consequently, from the sulfur atom. This heightened electrophilicity makes this compound substantially more reactive than its non-fluorinated or monochlorinated counterparts.[1][2] This enhanced reactivity is particularly advantageous when dealing with poorly nucleophilic amines or when milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

  • The Aryl Bromide Handle: The bromine atom at the para-position serves as a versatile synthetic "handle" for post-sulfonylation modifications. This feature is a cornerstone of its utility in creating diverse chemical libraries for structure-activity relationship (SAR) studies.[1] Once the sulfonamide bond is formed, the aryl bromide can readily participate in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4] This "late-stage functionalization" capability allows for the rapid introduction of various substituents, enabling a modular approach to synthesizing a large number of analogs from a common intermediate.[5][6][7]

  • The Bio-Active Fluorine Atoms: The inclusion of fluorine in drug candidates is a well-established strategy in medicinal chemistry to modulate key pharmacokinetic and pharmacodynamic properties.[4] The two fluorine atoms in this reagent can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and alter lipophilicity and membrane permeability.[4] By incorporating this reagent, chemists can embed these desirable properties into their target molecules from an early synthetic stage.

Comparative Performance Analysis

To contextualize the advantages of this compound, it is essential to compare its performance against commonly used alternatives.

ReagentMolecular Weight ( g/mol )Melting Point (°C)Key Structural FeaturesRelative ReactivitySuitability for Late-Stage Functionalization
This compound 291.50[8]38-42[8]Two F atoms (activating), one Br atom (coupling handle)Very HighExcellent
p-Toluenesulfonyl chloride (TsCl)190.6567-69One methyl group (weakly donating)ModerateNone
Methanesulfonyl chloride (MsCl)114.55-30Aliphatic, no aryl groupHighNone
2,4-Dichlorobenzenesulfonyl chloride245.5251-53Two Cl atoms (activating)HighLimited (requires selective coupling)
Benzenesulfonyl chloride176.6214.5Unsubstituted aryl ringLowNone

This comparison highlights that while reagents like MsCl are highly reactive, they lack the aryl scaffold and functional handles for diversification. Conversely, the classic TsCl is less reactive and offers no path for subsequent modifications. This compound uniquely combines very high reactivity with a dedicated and highly efficient handle for late-stage functionalization, making it a superior choice for complex synthetic campaigns.

Application Spotlight: Streamlining Drug Discovery with a Modular Workflow

The primary advantage of this compound is its ability to facilitate a modular and efficient workflow for the synthesis of compound libraries. This is particularly valuable in the hit-to-lead and lead optimization phases of drug discovery.

The diagram below illustrates a typical workflow that leverages the reagent's unique features. The process begins with the formation of a core sulfonamide structure, which is then diversified in a second step through palladium-catalyzed cross-coupling.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Late-Stage Functionalization (LSF) reagent This compound intermediate Core Sulfonamide Intermediate reagent->intermediate + amine Primary/Secondary Amine (R-NHR') amine->intermediate Base, Solvent final_product Diverse Final Products intermediate->final_product Pd Catalyst, Ligand, Base coupling_partner Boronic Acid / Alkyne / Amine etc. (R'') coupling_partner->final_product + caption Modular workflow enabled by the reagent.

A modular workflow for library synthesis.

This two-step approach is highly efficient. The first reaction is robust due to the high reactivity of the sulfonyl chloride. The second step, the cross-coupling, is one of the most well-understood and reliable transformations in modern organic chemistry, with a vast array of available catalysts, ligands, and coupling partners.[9] This allows chemists to systematically and predictably explore the chemical space around the core sulfonamide scaffold.

Experimental Protocols

The following protocols provide a self-validating system for the synthesis and subsequent functionalization of a sulfonamide using this compound.

Protocol 1: General Synthesis of N-Aryl-4-bromo-2,5-difluorobenzenesulfonamide

This protocol describes the foundational reaction to create the core intermediate.

Materials:

  • This compound (1.0 eq)

  • Substituted primary or secondary amine (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes. The high reactivity of the reagent ensures efficient reaction even at low temperatures.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol demonstrates the late-stage functionalization of the bromide handle.

Materials:

  • N-Aryl-4-bromo-2,5-difluorobenzenesulfonamide (from Protocol 1) (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: To a flask, add the bromo-sulfonamide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired biaryl sulfonamide.

  • Characterization: Confirm the final structure via NMR and HRMS.

G start Start: Bromo-Sulfonamide setup Combine Reagents: - Bromo-Sulfonamide - Boronic Acid - Pd Catalyst - Base start->setup inert Establish Inert Atmosphere (Argon/N2) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction (80-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Reaction Incomplete workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify end Finish: Final Product purify->end

Experimental workflow for Suzuki coupling.

Conclusion

This compound is more than a simple sulfonylating agent; it is a strategically designed building block for modern organic synthesis and medicinal chemistry. Its combination of high reactivity, an orthogonal handle for late-stage functionalization, and the inherent benefits of fluorine substitution provides a distinct and compelling advantage over traditional reagents. For researchers aiming to accelerate drug discovery pipelines and efficiently create libraries of complex, functionally diverse sulfonamides, this reagent represents a powerful and enabling tool.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Retrieved from [Link]

  • Ruider, S. A., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Ye, Y., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. Retrieved from [Link]

  • Götze, J. P., & Ritter, T. (n.d.). Late-Stage Functionalization. MPI für Kohlenforschung. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Dherange, J., et al. (2021). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society. Retrieved from [Link]

  • Götze, J. P., & Ritter, T. (n.d.). Late-Stage Functionalization. MPI für Kohlenforschung. Retrieved from [Link]

  • Tilby, M. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (2020). Late-Stage Functionalization. Retrieved from [Link]

  • Park, J., et al. (2025). β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry World. (2018). Scale ranks reactivity of fluorinating reagents. Retrieved from [Link]

  • Chemcasts. (n.d.). This compound Properties vs Pressure. Retrieved from [Link]

  • Ball, N. D., & Sanford, M. S. (2014). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Science. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-Bromo-2,5-difluoropyridine in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

The Strategic Advantage of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride in Complex Syntheses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the precise molecular architecture of a drug candidate is paramount to its efficacy and safety. The sulfonamide functional group, a cornerstone in the design of a multitude of therapeutic agents, often requires the use of highly reactive and specifically substituted sulfonyl chlorides for its installation. Among these, 4-Bromo-2,5-difluorobenzenesulfonyl chloride has emerged as a reagent of significant interest, particularly in the synthesis of complex molecules such as kinase inhibitors. This guide provides an in-depth analysis of its application, objectively compares its performance with alternatives, and presents supporting experimental insights for researchers, scientists, and drug development professionals.

The Critical Role of Substitution: Why this compound?

The unique substitution pattern of this compound offers a confluence of electronic and steric properties that can be strategically exploited in multi-step syntheses.

  • Fluorine Atoms: The two electron-withdrawing fluorine atoms at the 2- and 5-positions significantly enhance the electrophilicity of the sulfonyl sulfur. This heightened reactivity can lead to faster and more efficient reactions with a wide range of amines, even those with lower nucleophilicity. Furthermore, the presence of fluorine can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

  • Bromine Atom: The bromine atom at the 4-position serves as a versatile synthetic handle. Its presence allows for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of additional molecular complexity at a later stage of the synthesis. This feature is particularly valuable in the construction of compound libraries for structure-activity relationship (SAR) studies.

Case Study: Synthesis of Kinase Inhibitors - The Vemurafenib Scaffold

A prominent example where a substituted benzenesulfonyl chloride is crucial is in the synthesis of kinase inhibitors. While various sulfonyl chlorides are mentioned in the patent literature for similar scaffolds, the synthesis of Vemurafenib (PLX4032), a potent BRAF V600E kinase inhibitor, provides an excellent model to understand the application of such reagents.[1][2][3][4] The core structure of Vemurafenib features a propanesulfonamide group attached to a difluorophenyl ring.[1][5] The principles of its synthesis are directly applicable to the use of this compound to generate novel analogs with potential for further functionalization.

The general synthesis of such sulfonamides involves the reaction of an appropriate amine with the sulfonyl chloride in the presence of a base. The enhanced reactivity of a di-fluorinated sulfonyl chloride can be advantageous in ensuring high conversion, especially with complex and sterically hindered amines often found in kinase inhibitor scaffolds.

Conceptual Synthetic Workflow

G cluster_reactants Reactants & Conditions amine Substituted Aniline (e.g., 3-amino-2,6-difluorobenzoic acid derivative) reaction Sulfonamide Formation amine->reaction Nucleophilic Attack sulfonyl_chloride 4-Bromo-2,5-difluorobenzenesulfonyl chloride sulfonyl_chloride->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction HCl Scavenger solvent Aprotic Solvent (e.g., Dichloromethane) solvent->reaction Reaction Medium product N-(substituted-phenyl)-4-bromo-2,5- difluorobenzenesulfonamide reaction->product

Caption: General workflow for sulfonamide synthesis.

Comparative Performance with Alternative Sulfonyl Chlorides

The choice of sulfonyl chloride is a critical decision in a synthetic campaign. The following table provides a comparative overview of this compound with other common alternatives.

Sulfonyl Chloride DerivativeKey Features & AdvantagesPotential DisadvantagesTypical Applications
This compound - Highly reactive due to difluoro substitution.- Bromo group allows for post-sulfonamidation modifications.- Fluorine atoms can enhance metabolic stability of the final product.- Higher cost compared to simpler analogs.- May be overly reactive for some sensitive substrates.- Synthesis of complex kinase inhibitors.- Late-stage functionalization strategies.
Benzenesulfonyl chloride - Readily available and cost-effective.- Well-established reactivity profile.- Lower reactivity compared to fluorinated analogs.- Lacks a handle for further diversification.- General synthesis of simple sulfonamides and protecting groups.
p-Toluenesulfonyl chloride (Ts-Cl) - Good crystallinity of derivatives.- Tosyl group is a common protecting group.- Similar reactivity to benzenesulfonyl chloride.- Methyl group offers limited options for further modification.- Protection of amines and alcohols.- Synthesis of tosylates as leaving groups.
2,4-Dichlorobenzenesulfonyl chloride - Increased reactivity due to two chloro substituents.- Chlorine atoms are less effective as handles for cross-coupling compared to bromine.- Synthesis of sulfonamides where enhanced reactivity is needed.[6]

Experimental Protocols

The following is a representative, detailed protocol for the synthesis of a sulfonamide using a substituted benzenesulfonyl chloride. This protocol can be adapted for this compound.

Protocol: Synthesis of N-(Aryl)-4-bromo-2,5-difluorobenzenesulfonamide

Materials:

  • Substituted Arylamine (1.0 eq)

  • This compound (1.1 eq)[7][8]

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted arylamine (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (2.0 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure sulfonamide.

Characterization: The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Protocol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_amine Dissolve Arylamine in Anhydrous DCM cool Cool to 0 °C dissolve_amine->cool add_base Add Pyridine cool->add_base add_sulfonyl_chloride Add 4-Bromo-2,5-difluorobenzenesulfonyl chloride solution dropwise add_base->add_sulfonyl_chloride stir Stir at RT (4-12h) add_sulfonyl_chloride->stir monitor Monitor by TLC stir->monitor wash Aqueous Washes (HCl, H₂O, NaHCO₃, Brine) monitor->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify final_product Pure Sulfonamide purify->final_product

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Conclusion

This compound stands out as a highly valuable reagent in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its enhanced reactivity, coupled with the potential for late-stage functionalization, provides a significant strategic advantage over simpler, non-functionalized sulfonyl chlorides. While the initial cost may be higher, the potential for improved yields, cleaner reactions, and the facilitation of library synthesis often justifies its use in demanding synthetic campaigns. The case study of kinase inhibitor synthesis, exemplified by the Vemurafenib scaffold, underscores the importance of such tailored reagents in the successful development of modern therapeutics. Researchers and drug development professionals are encouraged to consider the unique benefits of this compound when designing synthetic routes to novel and complex molecular targets.

References

  • BenchChem. (2025). A Comparative Analysis of Synthetic Yields for Benzenesulfonyl Chlorides.
  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (n.d.). Journal of Molecular Structure.
  • (2012).
  • Recent advances in synthesis of sulfonamides: A review. (n.d.). Chemistry & Biology Interface.
  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. (n.d.).
  • Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2024). Canadian Journal of Chemistry.
  • PLX4032 (RG-7204, Ro 51-85426, Vemurafenib, CAS Number: 918504-65-1). (n.d.). Cayman Chemical.
  • This compound 97%. (n.d.). Sigma-Aldrich.
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University.
  • PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). (2023).
  • Compounds and compositions as protein kinase inhibitors. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • 207974-14-9|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
  • Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl]. (n.d.).
  • Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide. (n.d.).
  • Compounds for the treatment of kinase-dependent disorders. (n.d.).
  • Drug Discovery Patents. (n.d.).
  • PLX-4032 (Vemurafenib) | B-Raf inhibitor. (2013). Cellagen Technology.
  • An Update on the Synthesis of Pyrrolo[9][10]benzodiazepines. (n.d.). National Center for Biotechnology Information.

  • Patents. (n.d.). Gray Lab - Stanford University.
  • Plx4032 | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
  • (19) australian patent office. (2006).
  • The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells. (n.d.). PubMed.

Sources

A Comparative Guide to Sulfonylating Agents: Unveiling the Kinetic Profile of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Sulfonylation in Modern Synthesis

In the intricate landscape of organic synthesis, particularly within medicinal chemistry and drug development, the formation of sulfonamides and sulfonate esters represents a cornerstone transformation. These functional groups are integral to the structure and function of countless therapeutic agents. The choice of the sulfonylating agent is therefore a decision of paramount importance, directly influencing reaction kinetics, substrate scope, and overall synthetic efficiency.

This guide provides an in-depth comparative analysis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride , a halogenated aromatic sulfonyl chloride, against a panel of commonly employed reagents. We will dissect the fundamental principles governing their reactivity and provide a data-driven comparison to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic challenges. We will explore its performance relative to established reagents such as the workhorse p-toluenesulfonyl chloride (TsCl), the highly reactive methanesulfonyl chloride (MsCl), and the fluorescent labeling agent 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride).

Core Principles of Reactivity: An Electronic and Steric Dissection

The reactivity of any sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom.[1][2][3] This sulfur center is rendered electron-deficient by the attached two strongly electron-withdrawing oxygen atoms and the electronegative chlorine atom, making it a prime target for nucleophilic attack.[4] The reaction typically proceeds via a nucleophilic substitution pathway, where the chloride ion serves as an effective leaving group.[4]

Two primary factors modulate this inherent reactivity:

  • Electronic Effects : Substituents on the aryl or alkyl backbone of the sulfonyl chloride play a crucial role. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the sulfur atom, increasing its electrophilicity and accelerating the rate of nucleophilic attack.[1][2] Conversely, electron-donating groups (EDGs) diminish this electrophilicity, leading to slower reaction rates.

  • Steric Hindrance : The accessibility of the electrophilic sulfur atom to the incoming nucleophile is critical. Bulky substituents proximal to the sulfonyl group can impede the nucleophile's approach, thereby reducing the reaction rate. This is a key reason why sterically unhindered alkanesulfonyl chlorides, like mesyl chloride, are generally more reactive than arylsulfonyl chlorides.[1][2]

This compound is structurally poised for high reactivity. The presence of three potent electron-withdrawing halogen atoms (two fluorine, one bromine) on the benzene ring is expected to significantly increase the electrophilicity of the sulfonyl sulfur, making it a highly efficient reagent.[5]

Mechanistic Pathway of Sulfonylation

The reaction of a sulfonyl chloride with a nucleophile (e.g., an amine or alcohol) is a well-established nucleophilic substitution. The process involves the attack of the nucleophile on the electrophilic sulfur atom, leading to the formation of a new bond and the expulsion of the chloride leaving group. This is often facilitated by a non-nucleophilic base which neutralizes the HCl byproduct.[5]

Sulfonylation_Workflow A 1. Reagent Prep Dissolve Amine/Alcohol & Base in Solvent B 2. Reaction Setup Cool to 0°C under N2 A->B C 3. Reagent Addition Add Sulfonyl Chloride Solution Dropwise B->C D 4. Monitor Reaction Stir at RT, Track by TLC/LC-MS C->D E 5. Aqueous Workup Quench, Wash with Acid/Base/Brine D->E Reaction Complete F 6. Isolation Dry Organic Layer & Evaporate Solvent E->F G 7. Purification Recrystallization or Chromatography F->G H 8. Characterization NMR, MS, HRMS G->H Pure Product Reagent_Selection Start Start: Substrate Nucleophilicity? High_Nuc High (e.g., Primary Amine) Start->High_Nuc High Low_Nuc Low (e.g., Hindered Alcohol) Start->Low_Nuc Low TsCl Use TsCl (Standard, Moderate Reactivity) High_Nuc->TsCl Reactive_Choice Need Faster Kinetics or Halogen Tags for SAR? Low_Nuc->Reactive_Choice MsCl Use MsCl (High Reactivity, Small) Reactive_Choice->MsCl No Target_Reagent Use 4-Bromo-2,5-difluoro- benzenesulfonyl chloride (Very High Reactivity, Functional Tags) Reactive_Choice->Target_Reagent Yes

Sources

A Senior Application Scientist's Guide to Purity Analysis of Sulfonamides Derived from 4-Bromo-2,5-difluorobenzenesulfonyl Chloride and a Comparison with Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of novel sulfonamides is a cornerstone of drug discovery. The choice of the sulfonating agent is a critical decision that influences not only the biological activity of the target molecule but also its purity profile. This guide provides an in-depth technical analysis of the purity of products obtained using 4-Bromo-2,5-difluorobenzenesulfonyl chloride and offers a comparative perspective against two widely used alternatives: Dansyl chloride and 2,4-Dinitrobenzenesulfonyl chloride. Our focus is to equip researchers with the knowledge to make informed decisions, anticipate potential impurities, and select the most appropriate analytical methodologies for purity assessment.

The Significance of Purity in Drug Development

The purity of a synthesized active pharmaceutical ingredient (API) is a non-negotiable aspect of drug development. Impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods to identify and quantify impurities are essential. This guide will delve into the practical aspects of purity analysis, providing a framework for ensuring the quality of sulfonamides synthesized in a research and development setting.

Comparative Analysis of Sulfonylating Agents

The selection of a sulfonyl chloride reagent is a pivotal step in the synthesis of sulfonamides. The electronic and steric properties of the reagent not only dictate its reactivity but also the potential for side reactions and the formation of impurities. Here, we compare this compound with two common alternatives.

Reagent Overview
ReagentStructureKey Features
This compound Highly activated aromatic ring due to two fluorine atoms and a bromine atom, potentially leading to higher reactivity and a unique impurity profile. The presence of fluorine allows for ¹⁹F NMR analysis.
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)Forms highly fluorescent sulfonamide adducts, enabling sensitive detection.[1][2][3][4] The bulky naphthalene ring can introduce steric hindrance.
2,4-Dinitrobenzenesulfonyl chloride The two nitro groups are strong electron-withdrawing groups, significantly increasing the electrophilicity of the sulfonyl sulfur.[1][5] This high reactivity can lead to a higher propensity for side reactions.
Reactivity and Potential for Impurity Formation

The reactivity of the sulfonyl chloride is a double-edged sword. While high reactivity can drive the desired reaction to completion, it can also increase the likelihood of side reactions.

  • This compound : The electron-withdrawing nature of the two fluorine atoms and the bromine atom activates the sulfonyl chloride for nucleophilic attack by the amine. However, this activation also makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) , where a nucleophile (such as the amine reactant or a basic catalyst) displaces one of the fluorine atoms.[6][7] Another common impurity is the corresponding sulfonic acid , formed by the hydrolysis of the sulfonyl chloride in the presence of moisture.

  • Dansyl chloride : The dimethylamino group on the naphthalene ring is electron-donating, which can slightly moderate the reactivity of the sulfonyl chloride compared to reagents with strongly electron-withdrawing groups. The primary impurities are often related to the hydrolysis of the sulfonyl chloride to the sulfonic acid. Due to its fluorescent nature, even trace amounts of unreacted dansyl chloride or its hydrolysis product can be readily detected.[2]

  • 2,4-Dinitrobenzenesulfonyl chloride : The powerful electron-withdrawing nitro groups make this reagent highly reactive. This can lead to the formation of undesired disulfonamides with primary amines and a higher susceptibility to hydrolysis. The resulting 2,4-dinitrobenzenesulfonic acid is a common impurity. The high reactivity also increases the chance of side reactions with other nucleophilic functional groups present in the substrate.[5][8][9]

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is crucial for the comprehensive purity assessment of synthesized sulfonamides.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in pharmaceutical development, offering excellent resolution, sensitivity, and quantitative capabilities.[10][11]

Key Considerations for HPLC Method Development:

  • Column Selection : A C18 column is a common starting point for reversed-phase HPLC of sulfonamides.

  • Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the main peak from impurities.

  • Detection :

    • UV Detection : Most sulfonamides possess a UV chromophore, making UV detection a straightforward and robust method.[12] However, its sensitivity may be limited for detecting trace impurities, especially if they have weak chromophores.

    • Mass Spectrometry (MS) Detection : Coupling HPLC with a mass spectrometer (LC-MS) provides significantly higher sensitivity and specificity.[13][14] It allows for the identification of impurities based on their mass-to-charge ratio, even at very low levels.[15]

Experimental Protocol: HPLC-UV Purity Analysis

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of the synthesized sulfonamide and dissolve it in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example) :

    • Column : C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A : 0.1% Formic acid in water

    • Mobile Phase B : 0.1% Formic acid in acetonitrile

    • Gradient : 10-90% B over 20 minutes

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30 °C

    • Injection Volume : 10 µL

    • UV Detection : 254 nm

  • Data Analysis :

    • Integrate the peak areas of the main sulfonamide peak and all impurity peaks.

    • Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be a powerful technique for purity assessment.

  • ¹H NMR : Provides information on the proton environment in the molecule. The presence of unexpected signals can indicate impurities. Integration of signals can be used for quantitative analysis if a certified internal standard is used (qNMR).

  • ¹⁹F NMR : For products derived from this compound, ¹⁹F NMR is a particularly valuable tool.[16][17] The fluorine signals are highly sensitive to the chemical environment, and the large chemical shift dispersion often allows for the clear resolution of signals from the desired product and any fluorine-containing impurities, such as those arising from SNAr reactions.

Experimental Protocol: ¹⁹F NMR for Purity Assessment

  • Sample Preparation :

    • Dissolve a known amount of the synthesized product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a known amount of a fluorine-containing internal standard with a well-resolved signal (e.g., trifluorotoluene).

  • Acquisition Parameters :

    • Acquire the ¹⁹F NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Data Analysis :

    • Integrate the signals corresponding to the fluorine atoms in the desired product and the internal standard.

    • Calculate the purity based on the molar ratio of the product to the internal standard.

Visualizing the Workflow

A systematic workflow is essential for the efficient and accurate determination of product purity.

PurityAnalysisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_decision Decision Synthesis Sulfonamide Synthesis (e.g., with this compound) Purification Crude Product Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC-UV/MS (Quantitative Purity) Purification->HPLC NMR NMR (¹H, ¹³C, ¹⁹F) (Structural Confirmation & Impurity ID) Purification->NMR Decision Purity Specification Met? HPLC->Decision NMR->Decision Further_Purification Further Purification Decision->Further_Purification No Final_Product Final Pure Product Decision->Final_Product Yes Further_Purification->Purification

Caption: A typical workflow for the synthesis, purification, and purity analysis of sulfonamides.

Data Presentation: A Comparative Overview

The following table provides a hypothetical comparison of the purity profiles of a sulfonamide synthesized from the three different sulfonyl chlorides, as might be determined by HPLC analysis.

Sulfonylating AgentExpected Purity (HPLC Area %)Major Potential Impurities
This compound 95 - 98%4-Bromo-2,5-difluorobenzenesulfonic acid (hydrolysis), SNAr product (amine substitution of F)
Dansyl chloride 97 - 99%5-(Dimethylamino)naphthalene-1-sulfonic acid (hydrolysis), unreacted Dansyl chloride
2,4-Dinitrobenzenesulfonyl chloride 90 - 95%2,4-Dinitrobenzenesulfonic acid (hydrolysis), Disulfonamide, other side-products from high reactivity

Note: This data is illustrative and the actual purity will depend on the specific reaction conditions and the nature of the amine substrate.

Conclusion

The purity analysis of sulfonamides derived from this compound requires a careful consideration of potential side reactions, particularly nucleophilic aromatic substitution and hydrolysis. A combination of HPLC for quantitative purity assessment and NMR (especially ¹⁹F NMR) for structural confirmation and identification of fluorine-containing impurities provides a robust analytical strategy.

When compared to alternatives like Dansyl chloride and 2,4-Dinitrobenzenesulfonyl chloride, this compound offers a unique reactivity profile. While Dansyl chloride is advantageous for its fluorescent properties and generally cleaner reactions, and 2,4-Dinitrobenzenesulfonyl chloride provides high reactivity, the fluorinated reagent allows for the introduction of a valuable analytical handle (¹⁹F) for purity assessment. The choice of reagent should, therefore, be guided by the specific goals of the synthesis, the nature of the substrate, and the analytical capabilities available. A thorough understanding of the potential impurity profiles of each reagent is paramount for the development of safe and effective sulfonamide-based therapeutics.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem. Accessed January 10, 2026.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. Accessed January 10, 2026.
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem. Accessed January 10, 2026.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem. Accessed January 10, 2026.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. Accessed January 10, 2026.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar. Accessed January 10, 2026.
  • (PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
  • A reliable high-performance liquid chromatography with ultraviolet detection for the determination of sulfonamides in honey | Request PDF.
  • CAS 1656-44-6: 2,4-Dinitrobenzenesulfonyl chloride. CymitQuimica. Accessed January 10, 2026.
  • Key differences between Dansyl chloride and other sulfonyl chlorides. Benchchem. Accessed January 10, 2026.
  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. Accessed January 10, 2026.
  • Buy 2,4-Dinitrobenzenesulfonyl chloride | 1656-44-6. Smolecule. Accessed January 10, 2026.
  • This compound 97 207974-14-9. Sigma-Aldrich. Accessed January 10, 2026.
  • CN108451939A - The purposes of 2,4- dinitrobenzene sulfamide compounds.
  • A Generic UHPLC-UV-MS Method for Cleaning Verification of Highly Potent Drugs. Accessed January 10, 2026.
  • 2,4-Dinitrobenzenesulfonyl chloride | 1656-44-6 | FD00408. Biosynth. Accessed January 10, 2026.
  • Dansyl chloride. Wikipedia. Accessed January 10, 2026.
  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed. Accessed January 10, 2026.
  • 2Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF.
  • A Comparative Guide to Derivatization Reagents: Perfluorobutylsulfonyl Fluoride vs. Dansyl Chloride. Benchchem. Accessed January 10, 2026.
  • Dansyl chloride – Knowledge and References. Taylor & Francis. Accessed January 10, 2026.
  • 207974-14-9 Cas No. | this compound. Matrix Scientific. Accessed January 10, 2026.
  • [Analysis of sulfonamids and their metabolites in drinking water by high Performance liquid chromatography tandem mass spectrometry]. PubMed. Accessed January 10, 2026.
  • This compound 97 207974-14-9. Sigma-Aldrich. Accessed January 10, 2026.
  • This compound CAS#: 207974-14-9 • ChemWhat | Database of Chemicals & Biologicals.
  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. Accessed January 10, 2026.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Accessed January 10, 2026.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. Accessed January 10, 2026.
  • Technical Support Center: Reactions of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride with Nucleophiles. Benchchem. Accessed January 10, 2026.
  • Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PMC - NIH. Accessed January 10, 2026.
  • Dansyl chloride | C12H12ClNO2S | CID 11801. PubChem. Accessed January 10, 2026.
  • This compound - Safety Data Sheet. ChemicalBook. Accessed January 10, 2026.

Sources

A Technical Guide to Alternative Reagents for 4-Bromo-2,5-difluorobenzenesulfonyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the sulfonamide functional group remains a cornerstone pharmacophore. Its prevalence in a wide array of therapeutic agents necessitates robust and versatile synthetic methodologies. 4-Bromo-2,5-difluorobenzenesulfonyl chloride has emerged as a valuable reagent for introducing a uniquely functionalized aryl-sulfonamide moiety, offering handles for further chemical elaboration. However, the specific electronic and steric profile of this reagent may not be optimal for all synthetic challenges. This guide provides a comprehensive comparison of alternative reagents, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the most appropriate tool for their synthetic endeavors.

Understanding the Benchmark: this compound

This compound is a solid with a melting point of 38-42 °C.[1] Its utility stems from the presence of multiple functional groups on the aromatic ring. The two fluorine atoms and the bromine atom are strong electron-withdrawing groups, which increase the electrophilicity of the sulfur atom in the sulfonyl chloride moiety. This enhanced electrophilicity generally leads to a high reactivity towards nucleophiles, such as primary and secondary amines, facilitating the formation of sulfonamides. The bromine atom also serves as a convenient handle for subsequent cross-coupling reactions, allowing for late-stage diversification of the molecule.

The reaction proceeds via a classical nucleophilic substitution mechanism where the amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. A base, such as pyridine or triethylamine, is typically employed to scavenge the HCl byproduct.[2]

A Comparative Analysis of Alternative Benzenesulfonyl Chlorides

The choice of a sulfonylating agent is dictated by a nuanced interplay of electronic and steric effects, which in turn influence reactivity, selectivity, and the properties of the resulting sulfonamide. Here, we compare this compound with a curated selection of alternative reagents.

Electronic Effects on Reactivity

The reactivity of a benzenesulfonyl chloride is directly proportional to the electrophilicity of the sulfonyl sulfur. This is modulated by the electronic nature of the substituents on the aromatic ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), fluoro (-F), chloro (-Cl), bromo (-Br), and trifluoromethyl (-CF₃) withdraw electron density from the benzene ring, making the sulfonyl sulfur more electron-deficient and thus more reactive towards nucleophiles.[3]

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) donate electron density to the ring, reducing the electrophilicity of the sulfonyl sulfur and thus decreasing reactivity.

This principle allows for a qualitative ranking of reactivity among various benzenesulfonyl chlorides.

Table 1: Comparison of Electronic Effects and Predicted Reactivity of Selected Benzenesulfonyl Chlorides

ReagentSubstituentsElectronic EffectPredicted Reactivity
4-Nitrobenzenesulfonyl chloride (Nosyl chloride)4-NO₂Strongly Electron-WithdrawingVery High
This compound 4-Br, 2,5-di-F Strongly Electron-Withdrawing High
2,4,5-Trifluorobenzenesulfonyl chloride2,4,5-tri-FStrongly Electron-WithdrawingHigh
4-Fluorobenzenesulfonyl chloride4-FElectron-WithdrawingModerate-High
Benzenesulfonyl chlorideNoneNeutralModerate
4-Toluenesulfonyl chloride (Tosyl chloride)4-CH₃Weakly Electron-DonatingModerate-Low
4-Methoxybenzenesulfonyl chloride4-OCH₃Electron-DonatingLow
Steric Effects on Reactivity and Selectivity

Steric hindrance around the sulfonyl chloride group can significantly impact its reactivity, particularly with bulky amines. Ortho-substituents exert the most pronounced steric effect.

  • Unhindered Reagents: Reagents with substituents primarily in the para-position (e.g., tosyl chloride, nosyl chloride) are generally less sterically encumbered.

  • Hindered Reagents: Reagents with ortho-substituents, such as 2-mesitylenesulfonyl chloride (Mesityl chloride), exhibit significantly reduced reactivity due to the bulky methyl groups flanking the reaction center. This steric bulk, however, can be advantageous for achieving selectivity, for instance, in the preferential sulfonylation of primary amines over more hindered secondary amines.[4]

Caption: Steric effects on the selectivity of sulfonyl chlorides.

In-Depth Look at Key Alternatives

Highly Activated Reagents: Nosyl Chloride and Trifluoromethylated Analogues
  • 4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride): The potent electron-withdrawing nitro group makes nosyl chloride one of the most reactive sulfonylating agents.[5][6][7][8] This high reactivity is advantageous for coupling with weakly nucleophilic or hindered amines. The resulting nosylamides are also more acidic, which can be beneficial for subsequent N-alkylation reactions. Furthermore, the nosyl group can be cleaved under milder conditions than the tosyl group, making it a useful protecting group in multi-step synthesis.

  • 4-(Trifluoromethyl)benzenesulfonyl Chloride: The trifluoromethyl group is a strong electron-withdrawing group, rendering this reagent highly reactive, comparable to nosyl chloride.[3] It is a valuable alternative when the presence of a nitro group is undesirable due to potential side reactions or for modulating the electronic properties of the final product.

Halogenated Analogues: A Spectrum of Reactivity
  • 2,4,5-Trifluorobenzenesulfonyl Chloride: With three electron-withdrawing fluorine atoms, this reagent exhibits high reactivity.[9][10] Its substitution pattern offers a different electronic and steric profile compared to this compound, which can be beneficial for fine-tuning the properties of the target sulfonamide.

  • 4-Fluorobenzenesulfonyl Chloride: This reagent offers a good balance of reactivity and stability. The fluorine atom provides moderate activation, making it more reactive than benzenesulfonyl chloride but generally less so than its polyhalogenated or nitrated counterparts.

Classical and Sterically Hindered Reagents
  • 4-Toluenesulfonyl Chloride (Tosyl Chloride): As one of the most common sulfonylating agents, tosyl chloride is readily available and cost-effective. The methyl group is weakly electron-donating, resulting in moderate reactivity. Tosylamides are generally very stable, which can be an advantage for robust final compounds but a disadvantage if cleavage is required.

  • 2-Mesitylenesulfonyl Chloride (Mesityl Chloride): The two ortho-methyl groups create significant steric hindrance, leading to lower reactivity but enhanced selectivity for less hindered amines.[4] This can be a powerful tool for achieving chemoselectivity in complex molecules.

  • 4-Methoxybenzenesulfonyl Chloride: The methoxy group is electron-donating, making this one of the less reactive benzenesulfonyl chlorides. It is typically used when a milder sulfonylation is required or to introduce a specific electronic feature into the final molecule.

Experimental Protocols and Data

The following protocols provide a general framework for the synthesis of sulfonamides using various benzenesulfonyl chlorides. It is important to note that optimal conditions may vary depending on the specific amine substrate.

General Protocol for Sulfonamide Synthesis
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary or secondary amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane, DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the benzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Caption: General experimental workflow for sulfonamide synthesis.

Table 2: Representative Experimental Data for Sulfonamide Synthesis

Sulfonyl ChlorideAmineBaseSolventTime (h)Yield (%)Reference
Benzenesulfonyl chlorideAnilinePyridine---[11]
4-Nitrobenzenesulfonyl chlorideL-tryptophan-Methanol--[12]
4,5-Dichloro-2-fluorobenzenesulfonyl chloridePrimary/Secondary AminePyridine/Et₃NDCM8-24-[2]
2,4-Dichlorobenzenesulfonyl chloridePrimary/Secondary AminePyridineDCM6-18-[13]
p-Toluenesulfonyl chloride4-bromoanilinePyridineDCM2Quantitative[14]

Note: The yields and reaction times are highly substrate-dependent and the provided data serves as a general illustration.

Stability and Cleavage of Sulfonamides

The stability of the resulting sulfonamide is a critical consideration, particularly when it is employed as a protecting group.

  • Tosylamides: Generally very stable and require harsh conditions for cleavage (e.g., strong acid, dissolving metal reduction).

  • Nosylamides: The electron-withdrawing nitro group facilitates cleavage under milder conditions, such as treatment with a thiol and a base (e.g., thiophenol and K₂CO₃).

  • Sulfonamides from Halogenated Reagents: The stability of these sulfonamides is intermediate and cleavage conditions will depend on the specific substitution pattern. The C-S bond cleavage can be promoted in acidic environments.[15]

Safety and Handling

All sulfonyl chlorides are reactive and moisture-sensitive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). They are corrosive and can cause severe skin burns and eye damage.[16] Upon reaction with water, they release corrosive HCl gas. Always use anhydrous solvents and techniques when working with these reagents.

Conclusion

The selection of a benzenesulfonyl chloride for sulfonamide synthesis is a strategic decision that can significantly impact the efficiency and outcome of a synthetic route. While this compound offers a unique combination of reactivity and functionality, a wide array of alternative reagents are available to address specific synthetic challenges. By understanding the interplay of electronic and steric effects, researchers can rationally choose the optimal reagent to achieve their desired transformation, whether it be maximizing reactivity with a hindered amine, achieving selectivity in a complex substrate, or fine-tuning the properties of the final sulfonamide product. This guide serves as a foundational resource to aid in this critical decision-making process.

References

  • Benchchem. (n.d.). A Comparative Analysis of Synthetic Yields for Benzenesulfonyl Chlorides. Retrieved from a valid URL.[17]

  • Benchchem. (n.d.). 2-Mesitylenesulfonyl chloride | 773-64-8. Retrieved from a valid URL.[4]

  • Eze, F. U., et al. (2020). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Journal of the Iranian Chemical Society, 17(11), 2895-2906.[12]

  • Benchchem. (n.d.). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. Retrieved from a valid URL.[18]

  • Benchchem. (n.d.). Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride. Retrieved from a valid URL.[2]

  • Recent advances in synthesis of sulfonamides: A review. (2015). Chemistry & Biology Interface, 5(4), 223-242.[11]

  • Slaninova, J., et al. (2021). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. Molecules, 26(2), 378.[19]

  • King, J. F., & Fung, N. Y. M. (1987). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 65(10), 2409-2415.[20]

  • EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents. (n.d.). Retrieved from a valid URL.[21]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Synthesis, 2009(12), 2029-2032.[22]

  • Matrix Scientific. (n.d.). 207974-14-9 Cas No. | this compound. Retrieved from a valid URL.[23]

  • CymitQuimica. (n.d.). CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro-. Retrieved from a valid URL.[5]

  • Guidechem. (n.d.). What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?. Retrieved from a valid URL.[6]

  • Hennebel, T., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Environmental Science & Technology, 47(19), 10976-10983.[15]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromobenzenesulfonyl chloride. Retrieved from a valid URL.[16]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Nitrobenzenesulfonyl Chloride in Pharmaceutical Synthesis. Retrieved from a valid URL.[7]

  • ChemicalBook. (n.d.). 4-Nitrobenzenesulfonyl chloride | 98-74-8. Retrieved from a valid URL.[8]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Retrieved from a valid URL.[3]

  • Vedejs, E., & Lin, S. (1998). Synthesis of sulfonyl chloride substrate precursors. The Journal of Organic Chemistry, 63(22), 7764-7765.[24]

  • The Royal Society of Chemistry. (n.d.). Benzenesulfonamide. Retrieved from a valid URL.[25]

  • Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from a valid URL.

  • Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from a valid URL.[13]

  • Organic Syntheses Procedure. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from a valid URL.[26]

  • Zhersh, S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(31), 5982-5986.[27]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239.[28]

  • Chem-Impex. (n.d.). 2,4,5-Trifluorobenzoyl chloride. Retrieved from a valid URL.[9]

  • Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 131(50), 18391-18395.[29]

  • Ahmad, A. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. ResearchGate.[14]

  • Sigma-Aldrich. (n.d.). This compound 97 207974-14-9. Retrieved from a valid URL.

  • Reddy, B. V. S., et al. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Synlett, 2008(12), 1841-1844.[30]

  • Sigma-Aldrich. (n.d.). 2,4,5-Trifluorobenzene-1-sulfonyl chloride | 220227-21-4. Retrieved from a valid URL.[10]

  • Echemi. (n.d.). This compound. Retrieved from a valid URL.[1]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-tested procedures for the safe handling and disposal of 4-Bromo-2,5-difluorobenzenesulfonyl chloride. This document moves beyond mere procedural lists to instill a deep understanding of the chemical principles governing safe disposal, ensuring the protection of laboratory personnel and the environment. Our commitment is to empower researchers with the knowledge to manage chemical life cycles responsibly, building a foundation of trust through scientific integrity.

Core Hazard Profile: Understanding the Reactivity

This compound (CAS No. 207974-14-9) is a highly reactive sulfonyl halide. Its primary hazard lies not in its inherent toxicity, but in its vigorous and exothermic reaction with nucleophiles, most notably water.[1] Upon contact with moisture from the air or aqueous solutions, it hydrolyzes to form two corrosive byproducts: 4-bromo-2,5-difluorobenzenesulfonic acid and hydrochloric acid (HCl).[1][2] This reactivity is the central principle guiding all handling and disposal protocols. Failure to properly manage this reaction can lead to pressure buildup in containers, release of corrosive vapors, and severe chemical burns.[3]

Table 1: Chemical and Physical Properties

Property Value Source(s)
CAS Number 207974-14-9 [4][5]
Molecular Formula C₆H₂BrClF₂O₂S [4][6]
Molecular Weight 291.50 g/mol [4]
Appearance Solid [4]
Melting Point 38-42 °C (lit.) [4]

| Flash Point | >110 °C (>230 °F) |[4] |

Table 2: GHS Hazard Information

Category Information Source(s)
Pictogram GHS05 [4]
Signal Word Danger [4]
Hazard Statements H314: Causes severe skin burns and eye damage. [4][7]

| Key Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501 |[8] |

Essential Safety Framework: Controls and PPE

Given the corrosive and reactive nature of this compound, a stringent safety framework is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood to contain any corrosive vapors released during hydrolysis.[9] An operational safety shower and eyewash station must be immediately accessible.[3]

Table 3: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves. Provides a barrier against corrosive material.
Eye/Face Protection Tightly fitting safety goggles and a face shield. Protects against splashes of both the reagent and corrosive byproducts.[8]
Skin and Body Flame-retardant lab coat. Protects against skin contact and potential splashes.[8]

| Respiratory | Use within a chemical fume hood. For emergencies, a full-face respirator with appropriate cartridges (e.g., Type P3) is necessary. | Prevents inhalation of corrosive dust or vapors.[4][8] |

Disposal Decision Workflow

The appropriate disposal path depends on the nature of the waste. The following workflow provides a clear decision-making framework to guide the researcher to the correct protocol.

DisposalWorkflow Disposal Decision Workflow for this compound start Identify Waste Stream decision Evaluate Waste Type & Quantity start->decision protocol_A Protocol A: Neutralization of Small, Uncontaminated Residues decision->protocol_A Small quantities or reaction residues protocol_B Protocol B: Management of Spills & Contaminated Materials decision->protocol_B Spills, gross contamination, or expired bulk reagent end_A Containerize Neutralized Aqueous Waste protocol_A->end_A end_B Containerize Contaminated Solid Waste protocol_B->end_B final_disposal Label as 'Halogenated Organic Waste' for Professional Disposal end_A->final_disposal end_B->final_disposal

Sources

A Researcher's Guide to Handling 4-Bromo-2,5-difluorobenzenesulfonyl Chloride: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Handling highly reactive chemical intermediates like 4-Bromo-2,5-difluorobenzenesulfonyl chloride (CAS No. 207974-14-9) is a cornerstone of innovative drug development and chemical synthesis.[1] This compound, a valuable fluorinated building block, demands a rigorous and informed approach to safety.[2][3] Its utility in research is matched by its hazardous nature; it is corrosive and moisture-sensitive, capable of causing severe skin burns and eye damage.[4][5][6] This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your focus remains on your research, underpinned by a foundation of uncompromised safety.

Hazard Analysis: Understanding the "Why" Behind the "What"

Effective safety protocols are built on a clear understanding of the risks. This compound is classified as a corrosive solid.[2][7] The primary danger lies in its reactivity, particularly with moisture, which can lead to the release of corrosive byproducts. The Globally Harmonized System (GHS) classifications for this chemical dictate the necessary level of protection.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Skin Corrosion 1BH314: Causes severe skin burns and eye damageDirect contact with the solid or its solutions can cause rapid and severe tissue damage.[2][4][8]
Serious Eye Damage 1H318: Causes serious eye damageEven minimal contact with the eyes can lead to irreversible injury.[4]
Corrosive to MetalsH290: May be corrosive to metalsRequires appropriate storage and handling equipment to prevent degradation of containers and work surfaces.[4]

The signal word "Danger" and the GHS corrosion pictogram (GHS05) on the product's safety data sheet immediately alert the user to these significant risks.[2][5]

Core PPE Requirements: Your Last Line of Defense

While engineering controls like fume hoods are the primary barrier, PPE is the critical final layer of protection for the operator.[9] The selection of PPE must be deliberate and matched to the specific task, whether weighing the solid compound or working with it in solution.

Protective EquipmentSpecificationRationale and Best Practices
Eye/Face Protection Tightly fitting safety goggles and a full-face shield.Because the chemical causes severe eye damage, standard safety glasses are insufficient.[4] Goggles provide a seal against dust and splashes, while the face shield protects the entire face from splashes during transfers or in the event of a vessel failure.[10][11]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) with a protection class of 3 or higher.Choose gloves rated for protection against corrosive chemicals. For prolonged contact, a glove with a breakthrough time greater than 240 minutes is recommended.[12] Always inspect gloves for tears or holes before use and remove them with care to avoid skin contamination.[13]
Body Protection Flame-retardant lab coat and chemical-resistant apron or coveralls.A standard lab coat should be worn at all times, supplemented with an impervious apron to protect against splashes.[12] Ensure clothing provides full coverage.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges (Type P3 or N95).A respirator is essential to prevent inhalation of the fine crystalline powder.[2][5] The specific type should be determined by a risk assessment of the procedure.[14] For weighing operations or handling outside of a fume hood, a higher level of respiratory protection is mandatory.

Operational Plan: From Gowning to Disposal

A systematic, step-by-step approach to handling ensures that safety protocols are repeatable and reliable.

Protocol 1: PPE Donning and Doffing

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Diagram: PPE Donning Sequence

cluster_donning Donning Sequence Don1 1. Lab Coat / Apron Don2 2. Respirator Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4

Caption: A streamlined workflow for donning PPE.

Doffing is performed in the reverse order to ensure contaminated items are handled appropriately, with gloves typically being removed last.

Protocol 2: Safe Handling of Solid this compound

This protocol outlines the essential steps for weighing and preparing a solution.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are accessible and unobstructed.[12]

    • Assemble all necessary glassware and equipment.

    • Don all required PPE as per the sequence outlined above.

  • Handling in Fume Hood:

    • Conduct all manipulations of the chemical exclusively within the fume hood to contain dust and potential vapors.[4]

    • Use a spatula to carefully transfer the solid from the supplier container to a tared weigh boat or reaction vessel. Avoid creating dust.[4]

    • Close the primary container immediately after dispensing.[1]

    • If preparing a solution, add the solid slowly to the solvent to control any exothermic reaction.

  • Post-Handling:

    • Decontaminate the spatula and any other reusable equipment.

    • Wipe down the work surface in the fume hood.

    • Carefully doff PPE, avoiding contact with potentially contaminated outer surfaces.

    • Wash hands thoroughly with soap and water after the procedure is complete.[4][8]

Emergency Response and Disposal

Accidental Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13][15]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][8] Call a poison control center or doctor immediately for treatment advice.[15]

Spill Management

For a small spill, and only if trained to do so, use an inert absorbent material like vermiculite or sand to contain the spill. Sweep up the material carefully, place it in a sealed, labeled container, and treat it as hazardous waste.[4] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Diagram: Respiratory Protection Decision Tree

Start Assess Task Risk Task Handling Solid Chemical? Start->Task InHood Inside Certified Fume Hood? Task->InHood Yes Spill Large Spill or Aerosol Generation? Task->Spill No (Handling Solution) SmallScale Small Scale (<1g)? InHood->SmallScale Yes N95 N95/P3 Cartridge Respirator InHood->N95 No SmallScale->N95 No NoResp No Respirator Required (with proper ventilation) SmallScale->NoResp Yes FullFace Full-Face Respirator with Cartridges Spill->FullFace Yes Spill->NoResp No

Caption: A decision-making workflow for selecting respiratory PPE.

Disposal Plan

All waste, including leftover chemicals, contaminated absorbents, and disposable PPE (gloves, etc.), must be treated as hazardous waste.[15]

  • Waste Segregation: Collect all halogenated waste containing this compound in a clearly labeled, sealed, and robust container.[4]

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Arrange for disposal through your institution's EHS department, which will ensure it is sent to a licensed waste disposal facility.[15]

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely utilize this compound to advance their scientific objectives.

References

  • Matrix Scientific. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZKj2ATKmRSNuj-wIp3tWMXeruQU7kbqSKMxfqwOgsTPhNzNpBqbzxRKXsFBLQpEo3xpnd71BCaCEIdEawK4q-cA_iQ3KrtpY8Hclp5DmFZvj1vfVNVBpy5K2C_2SthokoyHHlVTxHB0mijVkTJAWXPnjlLyKEHalPAdF7v1rTdsVucbH-EWoY6yanV1TzaN-L9mq54snKBg==]
  • Sigma-Aldrich. This compound 97 207974-14-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQxot5lPvoicRpsN6d3Ee8VJyivtXaMBvvtHC7QA_IbCAL1BtUpcsAEXp4h1YH22su-9Rd8PI8PrCWElGo4QeBPSJeWKtX0TpmT9qq7LYO4vDxPwd6iNMaawPrbL3QKGuImo4RBlgxIq8rXnqdvsTItm1GIQ==]
  • ChemicalBook. This compound - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq0XmquYP50WwEyujMjAU3ebP2YnEnytl4NI4-NNjs2AjxG9UZ7ajKydxHHwyOVNebz6uHX682E7_PIuCSM89tyU6kpclkl7XHWaKeJ3sIKTpG8mAZ3do-4t4-fn5KLDfAaY_QVi463bA7KNQtGAqVCWbuSszjlY2vImB9AFr6NBrTUFKOhQnbYPsMtM8=]
  • ECHEMI. 4-Bromo-2-fluorobenzenesulfonyl chloride SDS, 216159-03-4 Safety Data Sheets. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOMbHNjeFLv0vHqZJPFNS3YuGTUnvjETGb9s_dNLw-1MszzjATtP1Y9m0JwS2hHQ7PxElDRdx_-_yjsGbRO8EkOGyALG7NvBg4UyKdK_h_4XasNlfJfLZ4mbMlkjbO7haT156ILzH7EDlMPOw7YvthiWlg4js9MC9HnKuV15A9Z01t5BlpsAmZ1ze0XGKBLT36vQ==]
  • Sigma-Aldrich. 4-Fluorobenzenesulfonyl chloride 98 349-88-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5thEo22R_aVbMPMF0qYvnldnsDygordNmNT_tqWU9uCc2ExXLcXQ-mBjOBbb_v2la_4o8zP1I9a32LmJpvSzHOHdXX0Fc3JHqcQHPqJCDrAoL7FTIRqYooiy7qokrQAo6DFFfjdu2Jihh76QGUXTKbJEN]
  • Thermo Fisher Scientific. 4-Bromobenzenesulfonyl chloride - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.
  • CHEMM. Personal Protective Equipment (PPE). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzw9f1BsJIMi_61cO0q74RKw9Wd4s1RinjCb4nBI_lhKwYdRfVcrwFp4_MVqUJnNco_ltfmKO8N8-kbET6bWeI3dqz6ZxoYNbhOn3yAdL6XPk3y6no6Xd4]
  • Sigma-Aldrich. This compound 97 207974-14-9 (alternative link). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTLSUwXseWOf1g-XN52obwf3CQ2EoKG1nE6x7ZJuy3ouucBO9T9uct0No-qphvTzPNuV3J3pEdJAkRbtyG4Ujtt159DNz7pvDlDcmxRfAW4PVnKLEnV3vsj9-UYwYKKITTHUtGjMa0oWdmkZbz4A5gby9y7w==]
  • Trimaco. Essential Chemical PPE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa14_54Um1ntOR0Clixzybxt__CjbOTMfMGc03ulvmspar7ixGRozJudiVp68_CUO6m5nKlKSHj8ehO3xNKX0nSX1mk54SJnYF3a-GgOBmFBKvpt4bIn9OSFX5ORvitT3oaDDoW6c4YrFDFeOXyCBbOmpn8O14xFSd5dRaDTCb]
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcwbc3c-AP8wKRND5IAsd70p8eIY70cI4LCk-2osUspoABOPrhBAW-EEASW2aSPVPj5KNUcits_z2gn2Ff1eWDbeP-eFJNtjyJfM17DsUiNMojwUsdKRY43AsfepFhQXv8nYP-GP8ZLg==]
  • Trimaco. What PPE Must Be Worn When Using Chemicals. [URL: https://www.trimaco.com/what-ppe-must-be-worn-when-using-chemicals/]
  • Echemi. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9wgBEqnX48EQMQb7dF48D1gjjGIcrmXxQ632dFWlyQbjC7pPim-dnBlu6cgJ5nHUdYhdwDy95p4BpkRVet6fdLUmnAr_phm3DPPuie7sGGZ3VjCFMCLceA-e37oANn-ijheiS6-iJO7WIPvhAx1ZFXW2LITMgrbkjVt-PyuC5ihIN2MXkGnAM84BsOJ793iH1XidsTjHqV1g=]
  • ChemWhat. This compound CAS#: 207974-14-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGtwp_1qU2aBjIK-G-EJHEtLfw3_bB2c8Xtn4EKvRW2iewUVpxDihe4ZMZMBlozGhhQemEQZLU53ANRoeoiGtAU5QqS_QtjVF_6KDMTpqMCykniNlKY1pf6J_oGtuyl-Eb3WqaQN5ngZMs-EIPpwQg0H4hrUueuY6WfVdOH2fEW3jHmhiFBNwKjs53BQOmQ3k=]
  • Benchchem. Personal protective equipment for handling Didodecyl 3,3'-sulphinylbispropionate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzTNflt5p3jQqDQqHvqnWJmnGvLdg1tvPlicTr-sj3O8HxqUIKK-aIrm7cHp_1StwLYDctDqZ4GrEJxoEzcHzcI27gVC3A3zJLUX7RqDEi0nKfDgsfRH0fmMeygfswN9v6v0MYC5bmHKhB2De9idjURb1PPNFxXOyn2DXF_UEVSlt92v7aN7hHiMpLCZuvHhN4WHjE1uWD5ii2875PMFqbpsbIe71thgcR83uM]
  • Thermo Fisher Scientific. SAFETY DATA SHEET (4-Bromobenzenesulfonyl chloride). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdTojBmuZi7a7pScCoHovF67Bn8V1morRcMBlJwnesbT_b9Aa_kFE_8CoV_rJ1q5uQ7cPQp4xbYBzqXBKDxMZIejXCz8tRPiTdi9z40taWGOMZT70-RiUETmndhLSOvA4sm-_TyyEB2QEQuxG1kfULxBH-cHhseGSNeUXKwMnxslzd_N2O1CJtNFjVKo1IUWTwqXCGtXn26zzrhgKIUfApZx6CD0xsGM2g7rpxkyNSYkKydm_4T9EJMwY-EoVdCmTybX1QZeuX7bqUIbzt]
  • Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiXWCZEKvktJGZxgZFPsZvkcx4VmULiuZXeDHVFq0oGR-do4ctRxSKamV5td1DRlAQhpG6V5nmO1zOdSoVQMWqAuHTZXy9TGqx7bYXUfw-GrNuV0xai9BeG6ZCqfogXxllfUOOvkkwjuhHcPgXRQZqD15BovDAIXXi0LiGU7aiIbStBUhm8F6FKAGYhS3p_mRzMdREcTKqHCXLS9p8Ok4DkOfj9Yl3XL9T4svEuBC1uhCj5Amw-cjIXCNZFU56KWMBytDNDsZ-WYyqgddlIXgh8-jHN5Aaug==]
  • Fisher Scientific. 4-Bromo-2-fluorobenzenesulfonyl chloride, 98%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoGN0RixfOZCor4y_5wpiZUg8VG0ixVPNhd60Qy1O2t5kvHdBRzBAGnxAksSE7ZGdGuPp2C6FmaBlSoaNzZmZdL3Zib3ubsnIBVwj17jCCaMtkhGllZDB-ZKFTe2gDSXUHipHd9XyvkCvzcK-ytY21mNqp0q7Ue_HqVFRlm8_7zpk1wcxVfU9RQwjKK33_uKSLOma8Uwi9sP9qzt_TrOxrk9sJKaRle1BHl5I=]
  • Benchchem. Technical Support Center: Handling and Disposal of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Waste. [URL: https://vertexaisearch.cloud.google.
  • BLD Pharm. 207974-14-9|this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfRYerEgfHi1RPa5WJPW4DPzmGAjL-azdiWvnX4VqNjn8bgnL-ZLF1-H3vzBnLuQGwzs41qt5BozF874FuXrPYFk5NCez30lrZYWqibtFY3uc_R1mkRAon1kYQSaebdni2jRNr9dHowsNwdSIQ]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,5-difluorobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,5-difluorobenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.